Product packaging for Alloyohimbine(Cat. No.:CAS No. 522-94-1)

Alloyohimbine

Cat. No.: B1664790
CAS No.: 522-94-1
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-FJDMERLMSA-N
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Description

Allo-yohimbine is a methyl 17-hydroxy-20xi-yohimban-16-carboxylate.
allo-Yohimbine has been reported in Alstonia yunnanensis, Alstonia mairei, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O3 B1664790 Alloyohimbine CAS No. 522-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,15S,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-FJDMERLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317509
Record name Alloyohimbine
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-94-1
Record name Alloyohimbine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name allo-Yohimbine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alloyohimbine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOYOHIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60AHA8MSG9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Alloyohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloyohimbine, a stereoisomer of yohimbine, is a selective α2-adrenoceptor antagonist. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with adrenergic receptors and the subsequent downstream signaling cascades. Through a comprehensive review of available scientific literature, this document presents quantitative data on receptor binding affinities, details of key experimental protocols for its characterization, and visual representations of its signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of adrenergic modulators.

Introduction

This compound is an indole alkaloid belonging to the yohimbane class of compounds. As a diastereomer of yohimbine, it shares a similar core structure but differs in the spatial arrangement of its substituents. This stereochemical difference influences its pharmacological profile, particularly its affinity and selectivity for adrenergic receptors. The primary mechanism of action of this compound is the competitive antagonism of α2-adrenoceptors. These receptors are key components of the sympathetic nervous system, primarily mediating the feedback inhibition of norepinephrine release from presynaptic nerve terminals. By blocking these receptors, this compound interrupts this negative feedback loop, leading to an increase in synaptic norepinephrine levels.

Receptor Binding Profile

The interaction of this compound with adrenergic receptors is characterized by its high affinity and selectivity for the α2 subtype over the α1 subtype.

Quantitative Binding Affinity Data

While specific binding affinity data (Ki values) for this compound at the individual human α2-adrenoceptor subtypes (α2A, α2B, and α2C) are not extensively reported in the readily available scientific literature, studies on its stereoisomers, yohimbine and rauwolscine, provide valuable comparative insights. One study did report the KD α1/KD α2 ratio for this compound, indicating its selectivity for α2-adrenoceptors[1].

LigandReceptor SubtypeKi (nM)SpeciesReference
This compound α1/α2 Selectivity (KD ratio)46.6Rat/Human[1]
Yohimbineα2A0.48HumanAbcam
Yohimbineα2B1.00HumanAbcam
Yohimbineα2C0.068HumanAbcam
Rauwolscineα2A~1-5VariousVarious
Rauwolscineα2B~1-5VariousVarious
Rauwolscineα2C~1-5VariousVarious

Note: The Ki values for yohimbine are derived from pKi values of 8.52, 8.00, and 9.17 for human α2A, α2B, and α2C receptors, respectively, as provided by Abcam. The values for rauwolscine are approximate ranges from various binding assays.

Signaling Pathways

This compound, as an antagonist of α2-adrenoceptors, modulates intracellular signaling pathways primarily by preventing the effects of endogenous agonists like norepinephrine and epinephrine.

G-Protein Coupling and Downstream Effectors

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By blocking the receptor, this compound prevents this agonist-induced inhibition, thereby maintaining or increasing intracellular cAMP levels in the presence of an agonist.

cluster_membrane Plasma Membrane This compound This compound a2_receptor α2-Adrenoceptor This compound->a2_receptor Blocks Gi_protein Gi/o Protein a2_receptor->Gi_protein Activates adenylyl_cyclase Adenylyl Cyclase Gi_protein->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP Converts ATP ATP ATP->adenylyl_cyclase Norepinephrine Norepinephrine (Agonist) Norepinephrine->a2_receptor Binds and Activates

Figure 1. Signaling pathway of the α2-adrenoceptor and the antagonistic action of this compound.

Physiological Consequences

The primary physiological consequence of α2-adrenoceptor blockade by this compound is an increase in the release of norepinephrine from presynaptic nerve terminals. This occurs in both the central and peripheral nervous systems. The elevated levels of norepinephrine can then act on other adrenoceptors (α1, β1, β2, β3), leading to a variety of systemic effects, including increased heart rate, blood pressure, and alertness.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for α2-adrenoceptors. A common method is a competitive binding assay using a radiolabeled antagonist with known high affinity for the receptor, such as [3H]-rauwolscine.

Protocol: Competitive Radioligand Binding Assay with [3H]-Rauwscine

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the α2-adrenoceptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of [3H]-rauwolscine (typically at a concentration close to its Kd).

    • Add increasing concentrations of unlabeled this compound (or other competing ligands).

    • Include control wells for total binding (only [3H]-rauwolscine) and non-specific binding ( [3H]-rauwolscine in the presence of a high concentration of a non-radiolabeled antagonist like phentolamine).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-rauwolscine).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenize Homogenize Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Membrane Pellet Centrifuge2->Pellet Wash Wash Pellet->Wash FinalPellet Final Membrane Pellet Wash->FinalPellet Incubate Incubate FinalPellet->Incubate Radioligand [3H]-Rauwscine Radioligand->Incubate Competitor This compound Competitor->Incubate Filtration Filtration Incubate->Filtration Count Scintillation Counting Filtration->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki

Figure 2. Workflow for a competitive radioligand binding assay.

Functional Assay: Inhibition of Adenylyl Cyclase

This assay measures the functional consequence of α2-adrenoceptor antagonism by this compound, specifically its ability to block the agonist-induced inhibition of cAMP production.

Protocol: cAMP Accumulation Assay in Whole Cells

  • Cell Culture:

    • Culture cells stably or transiently expressing the α2-adrenoceptor subtype of interest (e.g., CHO or HEK293 cells).

  • Assay Setup:

    • Seed the cells in a multi-well plate and grow to a suitable confluency.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of an α2-adrenoceptor agonist (e.g., UK-14,304 or dexmedetomidine) to stimulate the inhibition of adenylyl cyclase.

    • Include a step to stimulate adenylyl cyclase directly with forskolin to amplify the inhibitory signal from the Gi-coupled receptor.

  • Incubation:

    • Incubate the cells at 37°C for a defined period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or RIA).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation.

Start Seed Cells Preincubation Pre-incubate with Phosphodiesterase Inhibitor Start->Preincubation Add_Antagonist Add this compound Preincubation->Add_Antagonist Add_Agonist Add α2-Agonist & Forskolin Add_Antagonist->Add_Agonist Incubate Incubate at 37°C Add_Agonist->Incubate Lyse Lyse Cells Incubate->Lyse Measure_cAMP Measure cAMP (e.g., HTRF) Lyse->Measure_cAMP Analyze Determine IC50 Measure_cAMP->Analyze Surgery Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Post_Drug_Collection Collect Post-Drug Dialysate Samples Drug_Admin->Post_Drug_Collection Analysis Analyze Norepinephrine (HPLC-ECD/MS) Post_Drug_Collection->Analysis Data_Plotting Plot Time Course of Norepinephrine Release Analysis->Data_Plotting

References

An In-Depth Technical Guide to Alloyohimbine Stereoisomers and their Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloyohimbine and its stereoisomers represent a fascinating class of indole alkaloids with a rich pharmacological profile. Primarily known for their interaction with adrenergic and serotonergic receptors, these compounds have been the subject of extensive research to elucidate their therapeutic potential and structure-activity relationships. This technical guide provides a comprehensive overview of the pharmacology of this compound and its key stereoisomers—yohimbine, rauwolscine, and corynanthine—with a focus on their receptor binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental methodologies are provided to facilitate further research and drug development efforts in this area.

Stereochemistry of Yohimbine Alkaloids

The yohimbane scaffold, a pentacyclic ring system, gives rise to a variety of stereoisomers due to the presence of multiple chiral centers. The orientation of the substituents at these centers dictates the three-dimensional structure of the molecule and, consequently, its pharmacological properties. The primary stereoisomers of interest are:

  • This compound (3-epi-α-yohimbine): An epimer of yohimbine.

  • Yohimbine: The most well-known of the stereoisomers.

  • Rauwolscine (α-yohimbine): A diastereomer of yohimbine.

  • Corynanthine: Another diastereomer of yohimbine.

Pharmacological Profile: A Tale of Receptor Selectivity

The pharmacological effects of this compound and its stereoisomers are primarily mediated through their interactions with G-protein coupled receptors (GPCRs), most notably adrenergic and serotonergic receptors. The subtle differences in their stereochemistry lead to significant variations in their receptor binding affinities and functional activities.

Adrenergic Receptor Interactions

The most striking difference among these stereoisomers lies in their selectivity for α-adrenergic receptor subtypes.

  • This compound, Yohimbine, and Rauwolscine are potent and selective antagonists of α2-adrenergic receptors .[1] This antagonism leads to an increase in the release of norepinephrine from presynaptic nerve terminals, resulting in sympathomimetic effects.[2]

  • In contrast, Corynanthine is a selective antagonist of α1-adrenergic receptors . This property contributes to its antihypertensive effects by blocking norepinephrine-mediated vasoconstriction.

The differential affinities of these compounds for α1 and α2 adrenergic receptors are summarized in the table below.

CompoundReceptor SubtypeK D (μM)Reference
This compound α1-adrenoceptor0.28[1]
α2-adrenoceptor0.006[1]
Serotonergic Receptor Interactions

In addition to their effects on the adrenergic system, these alkaloids also interact with various serotonin (5-HT) receptor subtypes. This interaction contributes to their complex pharmacological profiles and potential side effects.

  • Yohimbine has been shown to have a notable affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[3] It acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2B receptors.[4]

  • Rauwolscine also demonstrates affinity for serotonin receptors, acting as an antagonist at 5-HT2A and 5-HT2B receptors.

  • The serotonergic activity of This compound is less well-characterized, highlighting an area for further investigation.

A summary of the binding affinities of yohimbine for various serotonin receptors is presented below.

CompoundReceptor SubtypeBinding Affinity (pKi)Reference
Yohimbine 5-HT1A7.5[3]
5-HT1B7.1[3]
5-HT1D6.8[3]
5-HT2A6.2[3]
5-HT2B6.9[3]
5-HT1E<5.0[4]
5-HT5A<5.5[4]
5-HT7<5.5[4]

Signaling Pathways

The interaction of this compound stereoisomers with their target receptors initiates intracellular signaling cascades that mediate their physiological effects. The primary pathways involve the modulation of G-protein activity.

α2-Adrenergic Receptor Signaling (Gi-coupled)

This compound, yohimbine, and rauwolscine, as α2-adrenergic receptor antagonists, block the inhibitory effect of endogenous agonists like norepinephrine. α2-Adrenergic receptors are coupled to inhibitory G-proteins (Gi), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, these antagonists prevent the decrease in cAMP, thereby increasing neuronal firing and norepinephrine release.

Gi_Coupled_Signaling cluster_membrane Cell Membrane Receptor α2-Adrenergic Receptor G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Norepinephrine (Agonist) Ligand->Receptor Binds to Antagonist This compound (Antagonist) Antagonist->Receptor Blocks ATP ATP ATP->AC Response Decreased Neuronal Firing cAMP->Response Leads to

α2-Adrenergic Receptor (Gi) Signaling Pathway
α1-Adrenergic Receptor Signaling (Gq-coupled)

Corynanthine, as an α1-adrenergic receptor antagonist, blocks the effects of norepinephrine at these receptors. α1-Adrenergic receptors are coupled to Gq proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to smooth muscle contraction. By blocking this pathway, corynanthine induces vasodilation.

Gq_Coupled_Signaling_Alpha1 cluster_membrane Cell Membrane Receptor α1-Adrenergic Receptor G_Protein Gq Protein (αβγ) Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand Norepinephrine (Agonist) Ligand->Receptor Binds to Antagonist Corynanthine (Antagonist) Antagonist->Receptor Blocks PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction Ca->Response PKC->Response

α1-Adrenergic Receptor (Gq) Signaling Pathway
5-HT2A Receptor Signaling (Gq-coupled)

Yohimbine and rauwolscine act as antagonists at 5-HT2A receptors, which are also coupled to Gq proteins. The signaling cascade is similar to that of α1-adrenergic receptors, involving the activation of PLC and subsequent generation of IP3 and DAG. This pathway is implicated in a variety of central nervous system functions, and its modulation by these alkaloids contributes to their complex behavioral effects.

Gq_Coupled_Signaling_5HT2A cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq Protein (αβγ) Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand Serotonin (Agonist) Ligand->Receptor Binds to Antagonist Yohimbine (Antagonist) Antagonist->Receptor Blocks PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Excitation Ca->Response PKC->Response Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing Receptor start->prep incubate Incubate Membranes with Radioligand and Competitor prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

References

The Discovery, Isolation, and Characterization of Alloyohimbine from Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloyohimbine, a diastereomer of the well-known indole alkaloid yohimbine, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and detailed methodologies for the isolation and purification of this compound. The document summarizes quantitative data on alkaloid content in key plant species, presents detailed experimental protocols, and visualizes the primary signaling pathway associated with its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction: Discovery and Background

The history of this compound is intrinsically linked to the discovery of yohimbine, its more famous stereoisomer. Yohimbine was first isolated from the bark of the African tree Pausinystalia johimbe in 1896 by Adolph Spiegel. Subsequent research into the rich alkaloidal content of this plant and other species, notably from the Rauwolfia genus, led to the identification and characterization of several stereoisomers of yohimbine, including this compound.

This compound is one of the four main stereoisomers of yohimbine, the others being yohimbine, corynanthine, and rauwolscine (also known as α-yohimbine). These isomers differ in the spatial arrangement of substituents at positions C3, C17, and C20, which significantly influences their pharmacological properties. While often found in smaller quantities compared to yohimbine, the distinct pharmacological profile of this compound necessitates specific isolation and characterization techniques.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Apocynaceae (dogbane) family, particularly within the genera Pausinystalia and Rauwolfia.

  • Pausinystalia johimbe (formerly Corynanthe yohimbe): The bark of this West African tree is the most well-known source of yohimbine and its isomers. The total alkaloid content in the bark can be up to 6%, with yohimbine typically constituting 10-15% of the total alkaloids.[1] this compound is present as one of the accompanying alkaloids.[2]

  • Rauwolfia Species : Various species of Rauwolfia, often referred to as "devil peppers," are rich sources of a diverse array of indole alkaloids, including this compound.

    • Rauwolfia serpentina (Indian snakeroot): This species is renowned for its content of reserpine and other alkaloids. It also contains yohimbine and its isomers.

    • Rauwolfia vomitoria : This African species is another significant source of yohimbine-type alkaloids.

    • Rauwolfia canescens : Research has demonstrated the presence of yohimbine isomers in this species, with leaves being a notable source.

Quantitative Data on Alkaloid Content

The concentration of this compound and related alkaloids can vary significantly based on the plant species, geographical location, age of the plant, and the specific part of the plant being analyzed. The following tables summarize available quantitative data.

Table 1: Total Alkaloid and Yohimbine Content in Pausinystalia johimbe Bark

ParameterValueReference
Total Alkaloid ContentUp to 6%[1]
Yohimbine (% of Total Alkaloids)10-15%[1]

Table 2: Yield of Alpha-Yohimbine (Rauwolscine) from Rauwolfia canescens

Note: Data for alpha-yohimbine (rauwolscine), a stereoisomer of this compound, is provided as a proxy due to the limited specific data for this compound.

Plant PartYield (%)Purity (%)Reference
Roots0.017>90[3]
Leaves0.4>90[3]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from its natural sources involve a multi-step process that leverages the physicochemical properties of alkaloids. The following protocols are based on established methods for the extraction of yohimbine and its isomers.

General Extraction and Fractionation Workflow

The initial extraction of alkaloids from plant material typically involves the use of an organic solvent, followed by acid-base partitioning to separate the basic alkaloids from other plant constituents.

Extraction_Workflow Start Dried and Powdered Plant Material (e.g., Rauwolfia leaves, P. johimbe bark) Solvent_Extraction Solvent Extraction (e.g., Methanol or Ethanol) Start->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Acidification Acidification (e.g., HCl) to form water-soluble alkaloid salts Acid_Base_Partitioning->Acidification Organic_Wash Wash with Organic Solvent (to remove neutral/acidic impurities) Acidification->Organic_Wash Basification Basification (e.g., NH4OH) to precipitate free alkaloids Organic_Wash->Basification Final_Extraction Extraction with Immiscible Organic Solvent (e.g., Chloroform) Basification->Final_Extraction Purified_Alkaloid_Mixture Purified Alkaloid Mixture Final_Extraction->Purified_Alkaloid_Mixture Chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) Purified_Alkaloid_Mixture->Chromatography Isolated_this compound Isolated this compound Chromatography->Isolated_this compound

Caption: General workflow for the extraction and isolation of this compound.
Detailed Protocol for Extraction and Purification of Yohimbine Isomers from Rauwolfia Species

This protocol is adapted from a patented method for the extraction of alpha-yohimbine and is applicable for the isolation of this compound.[3]

  • Preparation of Plant Material : Dry the leaves of Rauwolfia canescens in the sun and grind them into a fine powder.

  • Alkaline Extraction :

    • Mix the powdered plant material with a water-immiscible non-polar organic solvent, such as toluene, in a 1:4 ratio (solid:solvent).

    • Adjust the pH of the mixture to 9-9.5 with a 20-25% ammonia solution.

    • Maintain the mixture at 40-50°C with continuous stirring for 4 hours.

    • Filter the mixture to collect the solvent extract. Repeat the extraction process on the solid residue two more times and pool the filtrates.

  • Acidic Extraction :

    • Treat the pooled toluene extract with an acidic aqueous solution (e.g., 5% sulfuric acid) to convert the alkaloids into their water-soluble salts.

    • Separate the aqueous layer containing the alkaloid salts.

  • Basification and Precipitation :

    • Make the acidic aqueous solution alkaline (pH 9-9.5) by adding a 20-25% ammonia solution to precipitate the free alkaloids.

    • Filter the solution to collect the crude alkaloid precipitate and dry it at 60-70°C.

  • Purification :

    • Dissolve the dried precipitate in a polar organic solvent such as ethanol or methanol.

    • Treat the solution with activated charcoal to remove colored impurities and filter.

    • Acidify the clear solution to pH 2.0-2.5 with hydrochloric acid to precipitate the alkaloid hydrochlorides.

    • Cool the solution to 15-20°C to maximize precipitation.

    • Filter and dry the precipitate to obtain a highly pure mixture of yohimbine isomer hydrochlorides.

  • Chromatographic Separation :

    • The separation of individual diastereomers like this compound from the purified mixture requires chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

    • HPLC Method : A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate or phosphate buffer) at a specific pH. The gradient and flow rate are optimized to achieve baseline separation of the isomers.

    • Column Chromatography : Silica gel is a common stationary phase. The mobile phase is a carefully selected solvent system, often a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol or ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine or ammonia) to prevent tailing of the basic alkaloids.

Signaling Pathway of this compound

This compound, like its stereoisomers, primarily exerts its pharmacological effects by acting as an antagonist of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands (epinephrine and norepinephrine), inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this inhibitory effect, leading to an increase in cAMP levels and subsequent activation of downstream signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Alpha2_AR α2-Adrenergic Receptor (GPCR) This compound->Alpha2_AR Antagonizes G_Protein Gi/o Protein (α, β, γ subunits) Alpha2_AR->G_Protein Prevents Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Blocked PLC Phospholipase C (PLCγ1) G_Protein->PLC Modulates cAMP cAMP (increased) AC->cAMP Converts ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Cellular Effects (e.g., Gene Expression, Enzyme Activity) PKA_active->Downstream Phosphorylates Targets IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ca_release->Downstream PKC_activation->Downstream

References

The Biosynthesis of Yohimbine Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

[Core Topic]

This technical guide provides an in-depth exploration of the biosynthesis of yohimbine, a prominent member of the monoterpenoid indole alkaloid (MIA) family. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biosynthetic pathway, key enzymatic players, quantitative data, and detailed experimental methodologies.

Introduction to Yohimbine Alkaloids

Yohimbine and its stereoisomers, including rauwolscine and corynanthine, are naturally occurring indole alkaloids predominantly found in plants of the Rauvolfia and Pausinystalia genera.[1][2] These compounds exhibit a range of pharmacological activities, primarily as antagonists of α2-adrenergic receptors, leading to their investigation for various therapeutic applications.[2] The complex pentacyclic structure of yohimbine alkaloids arises from a sophisticated biosynthetic pathway originating from primary metabolism.[3]

The Yohimbine Biosynthetic Pathway

The biosynthesis of yohimbine alkaloids is a multi-step process that begins with the convergence of two primary metabolic pathways: the shikimate pathway, providing the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, yielding the monoterpenoid precursor secologanin.[3][4]

The initial committed steps involve the following key enzymes:

  • Tryptophan Decarboxylase (TDC): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine.[4][5]

  • Strictosidine Synthase (STR): STR facilitates a Pictet-Spengler condensation between tryptamine and secologanin to form the central MIA intermediate, strictosidine. This reaction stereospecifically establishes the C3-α configuration.[3][6]

  • Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone. This unstable intermediate, 4,21-dehydrogeissoschizine, serves as a crucial branch point in the biosynthesis of various MIAs.[4]

From 4,21-dehydrogeissoschizine, the pathway to yohimbine alkaloids is believed to proceed through a series of reductions and cyclizations. A key recently identified enzyme in this latter part of the pathway is:

  • Yohimbine Synthase (YOS): This enzyme is proposed to be a critical gateway for the formation of yohimbine-type alkaloids, catalyzing the reduction of an intermediate derived from 4,21-dehydrogeissoschizine to produce various yohimbine isomers such as yohimbine and rauwolscine.[4]

The precise enzymatic steps and intermediates leading from 4,21-dehydrogeissoschizine to the full range of yohimbine stereoisomers are still an active area of research.

Pathway Diagram

Yohimbine_Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone (4,21-Dehydrogeissoschizine) Strictosidine->Strictosidine_Aglycone Yohimbine_Isomers Yohimbine, Rauwolscine, Corynanthine, etc. Strictosidine_Aglycone->Yohimbine_Isomers TDC TDC STR STR SGD SGD YOS YOS

Core Yohimbine Biosynthetic Pathway

Quantitative Data on Key Enzymes

The following table summarizes available kinetic parameters for the initial enzymes in the yohimbine biosynthetic pathway. Data for the downstream enzymes, including Yohimbine Synthase (YOS), are still emerging.

EnzymeOrganismSubstrate(s)Km (mM)kcat (s-1)VmaxSpecific Activity
Tryptophan Decarboxylase (TDC) Catharanthus roseusL-Tryptophan0.075[7]---
Strictosidine Synthase (STR) Catharanthus roseusTryptamine2.3[6]--56 pkat/mg protein[8]
Secologanin3.4[6]--
Rauvolfia serpentinaTryptamine0.83[1]--5.85 nkat/mg[1]
Secologanin0.46[1]--
Strictosidine β-D-Glucosidase (SGD) Catharanthus roseusStrictosidine----

Experimental Protocols

This section provides an overview of methodologies for key experiments in the study of yohimbine biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Example Workflow for Tryptophan Decarboxylase (TDC) from Catharanthus roseus

Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification A Isolate TDC cDNA from C. roseus B Clone into pET expression vector A->B C Transform E. coli (e.g., BL21(DE3)) B->C D Induce expression with IPTG C->D E Cell lysis (e.g., sonication) D->E F Affinity Chromatography (e.g., Ni-NTA for His-tag) E->F G SDS-PAGE analysis to confirm purity F->G

Protein Expression and Purification Workflow

Methodology:

  • Gene Amplification and Cloning: The full-length cDNA of the target enzyme (e.g., TDC from C. roseus) is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+), which often includes an affinity tag (e.g., His-tag) for purification.[9]

  • Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). The cells are cultured to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[5][9]

  • Cell Lysis and Protein Extraction: The bacterial cells are harvested and lysed, for example, by sonication, to release the cellular contents, including the recombinant protein.[9]

  • Purification: The target protein is purified from the cell lysate using affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used.[9] The purified protein is then dialyzed to remove imidazole and stored in an appropriate buffer.

  • Purity Assessment: The purity of the recombinant protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

Enzyme Activity Assays

Objective: To determine the kinetic parameters of the purified enzymes.

Example Protocol for Strictosidine Synthase (STR) Activity Assay:

Principle: The activity of STR can be determined by measuring the formation of strictosidine or the consumption of the substrate tryptamine over time using High-Performance Liquid Chromatography (HPLC).[8][10]

Reaction Mixture:

  • Purified STR enzyme

  • Tryptamine

  • Secologanin

  • Phosphate buffer (pH 6.8)

Procedure:

  • Prepare a reaction mixture containing buffer, secologanin, and the purified STR enzyme.

  • Initiate the reaction by adding tryptamine.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a quenching agent (e.g., a strong base or organic solvent).

  • Analyze the reaction mixture by HPLC to quantify the amount of strictosidine produced or tryptamine consumed.[8]

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Analysis of Yohimbine Alkaloids by HPLC and LC-MS/MS

Objective: To separate, identify, and quantify yohimbine and its isomers in biological samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • Column: A C18 reversed-phase column is commonly used.[11]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.[11]

  • Detection: UV detection is typically performed at a wavelength around 220 nm or 280 nm, where indole alkaloids exhibit strong absorbance.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides higher sensitivity and selectivity for the analysis of complex mixtures.[12]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of alkaloids.

  • Mass Analysis: Multiple Reaction Monitoring (MRM) mode is often employed for targeted quantification of specific alkaloids, providing high specificity and sensitivity.[12]

Regulation of Yohimbine Biosynthesis

The biosynthesis of yohimbine and other MIAs is tightly regulated at the transcriptional level. Key regulators include:

  • Jasmonate (JA) Signaling: The plant hormone jasmonic acid is a potent elicitor of MIA biosynthesis.[13]

  • ORCA Transcription Factors: The Octadecanoid-responsive Catharanthus AP2-domain (ORCA) transcription factors are key regulators that are induced by JA and bind to the promoters of several MIA biosynthetic genes, including TDC and STR, to activate their expression.[1][14]

  • Other Transcription Factors: Other families of transcription factors, such as bHLH and MYB, also play crucial roles in the intricate regulatory network controlling MIA biosynthesis.[13]

Regulatory Network Diagram

Regulatory_Network Jasmonate Jasmonate Signal ORCA ORCA TFs Jasmonate->ORCA induces Other_TFs Other TFs (bHLH, MYB) Jasmonate->Other_TFs induces TDC_gene TDC gene ORCA->TDC_gene activates STR_gene STR gene ORCA->STR_gene activates Downstream_genes Downstream Genes ORCA->Downstream_genes activates Other_TFs->TDC_gene activates Other_TFs->STR_gene activates Other_TFs->Downstream_genes activates Yohimbine_Pathway Yohimbine Biosynthesis TDC_gene->Yohimbine_Pathway STR_gene->Yohimbine_Pathway Downstream_genes->Yohimbine_Pathway

Transcriptional Regulation of Yohimbine Biosynthesis

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of yohimbine alkaloids. The identification of key enzymes and regulatory factors has opened up new avenues for the metabolic engineering of these valuable compounds in microbial and plant-based systems. Future research will likely focus on the complete characterization of the downstream enzymatic steps, a deeper understanding of the regulatory network, and the optimization of production platforms to ensure a sustainable supply of these pharmacologically important molecules. The development of synthetic biology tools will further empower the production of novel yohimbine analogs with potentially improved therapeutic properties.

References

Pharmacological Profile of Alloyohimbine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloyohimbine, a diastereomer of yohimbine, is a naturally occurring indole alkaloid with a distinct pharmacological profile. This document provides an in-depth technical overview of the pharmacological characteristics of this compound, with a primary focus on its interaction with adrenergic receptors. Quantitative data from receptor binding and functional assays are presented, alongside detailed experimental protocols for key methodologies. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the pharmacological properties of this compound.

Introduction

This compound is one of the stereoisomers of yohimbine, a well-known α2-adrenergic receptor antagonist. While yohimbine has been extensively studied, the specific pharmacological properties of its isomers, including this compound, are less characterized. Understanding the nuanced differences in receptor affinity and functional activity among these isomers is crucial for the development of more selective and effective therapeutic agents. This guide synthesizes the available pharmacological data for this compound, providing a detailed reference for its receptor binding profile and functional effects.

Receptor Binding Profile

The primary pharmacological characteristic of this compound is its selective antagonism of α2-adrenergic receptors over α1-adrenergic receptors.[1] Quantitative binding data, expressed as inhibition constants (Ki), are summarized below. Due to the limited availability of comprehensive binding data for this compound across a wide range of receptors, data for the closely related and well-characterized isomer, yohimbine, are included for comparative purposes.

Table 1: Adrenergic Receptor Binding Affinities of this compound and Yohimbine

CompoundReceptor SubtypeKi (nM)Selectivity (α1/α2)Reference
This compound α1/α2-46.6 (KD ratio)[1]
Yohimbineα1A105745[2]
α1B-
α1D-
α2A1.8
α2B4.3
α2C1.9

Note: A higher selectivity ratio indicates greater selectivity for α2-adrenergic receptors.

Table 2: Serotonin and Dopamine Receptor Binding Affinities of Yohimbine

Receptor FamilyReceptor SubtypeKi (nM)Reference
Serotonin 5-HT1A300
5-HT1B1000
5-HT1D130
5-HT2A560
5-HT2C4500
Dopamine D2313
D3810

Functional Activity

This compound functions as an antagonist at α2-adrenergic receptors. These receptors are Gi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby leading to a functional increase in cAMP levels in the presence of an α2-adrenergic agonist.

Signaling Pathway

The antagonistic action of this compound at the α2-adrenergic receptor interrupts the canonical Gi signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha2_AR Binds Gi_protein Gαi/oβγ Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Figure 1. this compound's antagonistic effect on the α2-adrenergic receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and related compounds.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

Experimental Workflow:

radioligand_workflow prep 1. Membrane Preparation incubate 2. Incubation with Radioligand & Competitor prep->incubate filter 3. Rapid Filtration incubate->filter wash 4. Washing filter->wash count 5. Scintillation Counting wash->count analyze 6. Data Analysis (IC50 -> Ki) count->analyze

Figure 2. Workflow for a competitive radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissues).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-yohimbine or [³H]-rauwolscine for α2-adrenergic receptors).

  • Test Compound: this compound.

  • Assay Buffer: Typically 50 mM Tris-HCl, with 5-10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in a lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound (this compound).

    • A fixed amount of the membrane preparation.

    • For determining non-specific binding, a high concentration of a known ligand is added to a set of wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G proteins coupled to a receptor. For an antagonist like this compound, this assay is used to determine its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Experimental Workflow:

gtpys_workflow prep 1. Membrane Preparation incubate 2. Incubation with Agonist, Antagonist & [³⁵S]GTPγS prep->incubate filter 3. Rapid Filtration incubate->filter wash 4. Washing filter->wash count 5. Scintillation Counting wash->count analyze 6. Data Analysis (IC50 or pA2) count->analyze

Figure 3. Workflow for a [³⁵S]GTPγS binding assay to assess antagonist activity.

Materials:

  • Receptor Source: Cell membranes expressing the Gi/o-coupled receptor of interest.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog.

  • Agonist: A known agonist for the target receptor.

  • Test Compound: this compound.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Other materials: As listed for the radioligand binding assay.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of GDP.

    • Increasing concentrations of the antagonist (this compound).

    • A fixed concentration of the agonist (typically its EC₈₀).

    • A fixed amount of the membrane preparation.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration, Washing, and Counting: Follow the same procedure as in the radioligand binding assay.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the antagonist.

    • Determine the IC₅₀ value of the antagonist.

    • Alternatively, perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the pA₂ value, a measure of antagonist potency.[2][3][4][5][6]

cAMP Accumulation Assay (Functional)

This assay measures the intracellular levels of cAMP. For a Gi/o-coupled receptor antagonist like this compound, its effect is measured by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Experimental Workflow:

camp_workflow cell_culture 1. Cell Culture pre_incubation 2. Pre-incubation with Antagonist cell_culture->pre_incubation stimulation 3. Stimulation with Forskolin & Agonist pre_incubation->stimulation lysis 4. Cell Lysis stimulation->lysis detection 5. cAMP Detection (e.g., HTRF, ELISA) lysis->detection analyze 6. Data Analysis (IC50) detection->analyze

Figure 4. Workflow for a cAMP accumulation assay to assess antagonist activity at Gi-coupled receptors.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the Gi/o-coupled receptor of interest.

  • Forskolin: An activator of adenylyl cyclase.

  • Agonist: A known agonist for the target receptor.

  • Test Compound: this compound.

  • Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium and reagents.

  • cAMP detection kit: (e.g., HTRF, ELISA, or other immunoassay formats).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of the antagonist (this compound) in the presence of a PDE inhibitor for a defined period.[7][8]

  • Stimulation: Add a fixed concentration of forskolin and a fixed concentration of the agonist (typically its EC₈₀) to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the protocol of the cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the antagonist.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound is a potent and selective α2-adrenergic receptor antagonist.[1] Its pharmacological profile, characterized by a higher affinity for α2 over α1-adrenergic receptors, makes it a valuable tool for studying the physiological and pathological roles of these receptors. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other related compounds. Future research should focus on generating a more comprehensive receptor binding profile for this compound, including its affinity for various serotonin and dopamine receptor subtypes, to fully elucidate its pharmacological spectrum and potential therapeutic applications.

References

In-vitro studies of Alloyohimbine on adrenoceptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In-Vitro Pharmacology of Alloyohimbine at Adrenoceptors

This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of this compound, a stereoisomer of yohimbine, at α-adrenoceptors. The document is intended for researchers, scientists, and drug development professionals, offering detailed data on binding affinities and functional activities, complete with experimental protocols and signaling pathway visualizations.

This compound is a naturally occurring indole alkaloid and a diastereoisomer of yohimbine. It is investigated for its interaction with adrenoceptors (or adrenergic receptors), which are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like norepinephrine and epinephrine. These receptors are broadly classified into α and β subtypes, with the α-adrenoceptors further divided into α1 and α2 subtypes, each with its own distinct signaling mechanisms and physiological roles.

  • α1-Adrenoceptors: Primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn increases intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium (Ca2+) and protein kinase C (PKC) activation.

  • α2-Adrenoceptors: Typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Understanding the affinity and functional activity of compounds like this compound at these receptor subtypes is crucial for elucidating their therapeutic potential and mechanism of action.

Quantitative Data: Binding Affinity and Functional Activity

The following tables summarize the quantitative data from in-vitro studies of this compound.

Table 1: this compound Binding Affinity at Adrenoceptors

This table presents the dissociation constants (KD) of this compound at α1 and α2-adrenoceptors, indicating its binding affinity in the absence of a functional response. Lower KD values signify higher binding affinity.

Receptor SubtypeTissue/Cell SourceRadioligand DisplacedKD (μM)Reference
α1-AdrenoceptorRat LiverNot Specified0.28[1]
α2-AdrenoceptorHuman PlateletsNot Specified0.006[1]

Data indicates that this compound has a significantly higher binding affinity for the α2-adrenoceptor compared to the α1-adrenoceptor, suggesting it is a selective α2-adrenoceptor antagonist.[1]

Table 2: Functional Antagonist Activity of this compound

This table outlines the functional potency of this compound as an antagonist in various isolated tissue preparations. The data is presented as a potency series in comparison to other known adrenoceptor antagonists.

Tissue PreparationAgonist/StimulationAntagonist Potency SeriesConclusionReference
Rat Vas DeferensAdrenergic Nerve StimulationWB 4101 > Prazosin > This compound > Corynanthine > Yohimbine > RauwolscineModerate α1-adrenoceptor antagonist activity[2]
Rat Vas DeferensXylazine (α2-agonist)This compound > Rauwolscine = Yohimbine > WB 4101 >> Prazosin & CorynanthinePotent α2-adrenoceptor antagonist activity[2]
Rat AnococcygeusAdrenergic Nerve Stimulation, Amidephrine, Noradrenaline, XylazineThis compound > Corynanthine > RauwolscinePotent antagonist at α1 and α2-adrenoceptors[2]

Functional studies confirm that this compound is a potent antagonist at both α1 and α2-adrenoceptors, though it does not show significant selectivity between the two in these functional assays.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings. The following sections describe the standard protocols for the key experiments cited.

Radioligand Binding Assays

These assays are used to determine the binding affinity (KD or Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for α1 and α2-adrenoceptor subtypes by measuring its ability to displace a specific radiolabeled ligand.

Materials:

  • Membrane Preparations: Isolated cell membranes from tissues or cultured cells expressing the target adrenoceptor subtype (e.g., rat liver for α1, human platelets for α2).

  • Radioligands:

    • For α1-adrenoceptors: [³H]-Prazosin.

    • For α2-adrenoceptors: [³H]-Yohimbine or [³H]-Rauwolscine.

  • Test Compound: this compound in a range of concentrations.

  • Non-specific Ligand: A high concentration of an unlabeled antagonist (e.g., phentolamine) to determine non-specific binding.

  • Assay Buffer: Tris-based buffer at physiological pH.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Detection: Scintillation counter.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is typically performed in triplicate in microtiter plates.

    • Total Binding: Membrane preparation + Radioligand.

    • Non-specific Binding: Membrane preparation + Radioligand + high concentration of non-specific ligand.

    • Competitive Binding: Membrane preparation + Radioligand + varying concentrations of this compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 30-60 minutes at 25°C or 37°C).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression of the competition curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membrane Membrane Preparation (e.g., Rat Liver, Platelets) Total Total Binding (Membrane + Radioligand) Membrane->Total NSB Non-Specific Binding (Membrane + Radioligand + Cold Ligand) Membrane->NSB Comp Competitive Binding (Membrane + Radioligand + this compound) Membrane->Comp Radio Radioligand (e.g., [3H]-Prazosin) Radio->Total Radio->NSB Radio->Comp This compound This compound Stock (Serial Dilutions) This compound->Comp Filter Rapid Filtration (Separate Bound/Free) Total->Filter NSB->Filter Comp->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Workflow for a competitive radioligand binding assay.
Isolated Tissue Functional Assays

These assays measure the functional effect of a compound (e.g., muscle contraction or relaxation) in response to an agonist, and how this is affected by an antagonist.

Objective: To determine the antagonist potency of this compound at α1 and α2-adrenoceptors in isolated, innervated smooth muscle tissues.

Materials:

  • Tissues: Rat vas deferens (contains both postjunctional α1 and prejunctional α2-adrenoceptors) or rat anococcygeus muscle.

  • Organ Bath System: Jacketed organ baths with aeration, temperature control (37°C), and isometric force transducers.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, aerated with 95% O2 / 5% CO2.

  • Agonists: Norepinephrine (mixed α1/α2), Phenylephrine (selective α1), Xylazine or Clonidine (selective α2).

  • Antagonist: this compound.

  • Data Acquisition System: To record changes in tissue tension.

Procedure:

  • Tissue Preparation: The animal is euthanized, and the desired tissue (e.g., vas deferens) is carefully dissected and mounted in the organ baths containing PSS.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), with regular washes.

  • Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for an agonist (e.g., norepinephrine) to establish the baseline contractile response.

  • Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of this compound for a set period (e.g., 30-60 minutes) to allow for receptor equilibrium.

  • Agonist Dose-Response Curve (in presence of Antagonist): A second cumulative concentration-response curve for the same agonist is generated in the presence of this compound.

  • Schild Analysis: Steps 4 and 5 are repeated with several different concentrations of this compound. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) is constructed.

  • Data Analysis: For a competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is a measure of the antagonist's potency.

G Prep Tissue Preparation (e.g., Rat Vas Deferens) Equil Equilibration in Organ Bath Prep->Equil CRC1 Generate Control Agonist Concentration-Response Curve (CRC) Equil->CRC1 Incubate Incubate with this compound (Fixed Concentration) CRC1->Incubate CRC2 Generate Agonist CRC in Presence of this compound Incubate->CRC2 Repeat Repeat for Multiple This compound Concentrations CRC2->Repeat Repeat->Incubate New [Antagonist] Schild Schild Plot Analysis (Determine pA2 value) Repeat->Schild

Workflow for functional antagonism studies using Schild analysis.

Adrenoceptor Signaling Pathways and Antagonism by this compound

The following diagrams illustrate the canonical signaling pathways for α1 and α2-adrenoceptors and the mechanism of action for an antagonist like this compound.

α1-Adrenoceptor Signaling and Blockade

α1-receptors, upon activation by an agonist like norepinephrine, activate the Gq protein, leading to a cascade that increases intracellular Ca2+, typically resulting in smooth muscle contraction. This compound acts as a competitive antagonist, binding to the receptor and preventing agonist-induced activation.

G cluster_pathway α1-Adrenoceptor Pathway Agonist Norepinephrine (Agonist) Receptor α1-Adrenoceptor Agonist->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Response Cellular Response (e.g., Contraction) Ca->Response

This compound blocks the α1-adrenoceptor signaling cascade.
α2-Adrenoceptor Signaling and Blockade

α2-receptors, upon activation, stimulate the Gi protein, which inhibits adenylyl cyclase, reducing cAMP levels. In presynaptic neurons, this leads to reduced neurotransmitter release. This compound binds to the α2-receptor, preventing this inhibitory action.

G cluster_pathway α2-Adrenoceptor Pathway Agonist Norepinephrine (Agonist) Receptor α2-Adrenoceptor Agonist->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks Gi Gi Protein Receptor->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response

References

Structure-Activity Relationship of Alloyohimbine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alloyohimbine is a natural indole alkaloid, and a diastereomer of yohimbine, primarily known for its interaction with adrenergic receptors. Understanding its structure-activity relationship (SAR) is paramount for the design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of the key structural determinants of this compound's biological activity, supported by quantitative data, experimental protocols, and pathway visualizations.

The Yohimban Scaffold and Stereochemistry

The pharmacological activity of this compound is intrinsically linked to its pentacyclic yohimban core and the specific spatial arrangement of its substituents. As a diastereomer of yohimbine, subtle changes in stereochemistry lead to significant differences in receptor affinity and selectivity.

  • Core Structure: The rigid indolethylamine moiety within the scaffold is a critical pharmacophore for binding to monoaminergic receptors.

  • Key Stereocenters: The stereochemistry at positions C16 (methoxycarbonyl group) and C17 (hydroxyl group) defines this compound and distinguishes it from other isomers like yohimbine and corynanthine.

    • This compound: Possesses a cis-relationship between the C16-methoxycarbonyl and C17-hydroxyl groups.

    • Yohimbine: Features a trans-relationship, which generally confers higher affinity for α2-adrenergic receptors.[1]

Quantitative Analysis of Receptor Binding

The primary pharmacological action of this compound and its analogs is the blockade of α2-adrenergic receptors.[2][3] However, they also exhibit affinity for other adrenergic and serotonergic receptor subtypes. The following table summarizes representative binding affinities (Ki) for yohimbine, a closely related and extensively studied isomer. While specific comprehensive SAR data for a series of this compound analogs is sparse in publicly accessible literature, the data for yohimbine provides a strong foundational model for understanding the scaffold's interactions.

Table 1: Comparative Binding Affinities (Ki, nM) of Yohimbine

Receptor SubtypeKi (nM)Primary Action
α2A-Adrenergic 0.9 - 1.5Antagonist
α2B-Adrenergic 0.7 - 2.0Antagonist
α2C-Adrenergic 0.5 - 1.8Antagonist
5-HT1A 25 - 37Partial Agonist
5-HT1B 108Antagonist
5-HT1D 33Antagonist
Dopamine D2 211Antagonist
Dopamine D3 76Weak Affinity

Data compiled from multiple sources.[4] Note: Lower Ki values indicate higher binding affinity.

SAR Insights:

  • The high affinity of the yohimban scaffold for all three α2-adrenergic receptor subtypes highlights its primary mechanism of action.[4]

  • Significant affinity for serotonin receptors, particularly 5-HT1A, indicates a polypharmacological profile that may contribute to its complex physiological effects.[4][5]

  • The partial agonist activity at 5-HT1A receptors is a key differentiator from its antagonist action at adrenergic sites.[4]

Signaling Pathway of α2-Adrenergic Receptor Antagonism

This compound functions as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the inhibitory Gi/o protein.[6] By blocking this receptor, this compound prevents the endogenous agonist (e.g., norepinephrine) from initiating the inhibitory signaling cascade.

G cluster_membrane Cell Membrane Receptor α2-Adrenergic Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response Leads to

Caption: Mechanism of this compound at the Gi-coupled α2-adrenergic receptor.

Key Experimental Protocols

Accurate determination of a compound's affinity and functional activity is crucial for SAR studies. The following are standard, detailed protocols for characterizing ligands like this compound.

This protocol determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

  • Objective: To calculate the inhibition constant (Ki) of this compound and its analogs for a specific receptor subtype (e.g., α2A-adrenergic receptor).

  • Materials:

    • Receptor Source: Cell membranes isolated from cell lines stably expressing the human α2A-adrenergic receptor.

    • Radioligand: [3H]Rauwolscine or [3H]Yohimbine (selective α2 antagonists).

    • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

    • Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: High concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

    • Apparatus: 96-well plates, Brandel cell harvester, glass fiber filters (e.g., GF/B pre-soaked in polyethylenimine), liquid scintillation counter.

  • Methodology:

    • Reaction Setup: In duplicate or triplicate, add the following to assay tubes/wells: 50 µL of incubation buffer, 50 µL of radioligand at a final concentration near its Kd (e.g., 0.2-0.5 nM [3H]Rauwolscine), 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 50 µL of membrane preparation (10-20 µg protein).

    • Incubation: Incubate the reaction mixtures at room temperature (22-25°C) for 60-90 minutes to allow binding to reach equilibrium.[7]

    • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Immediately wash the filters three times with 3-4 mL of ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This assay measures the functional consequence of receptor activation or blockade by quantifying changes in the second messenger, cyclic AMP (cAMP). For an antagonist of a Gi-coupled receptor, the goal is to measure its ability to reverse agonist-induced inhibition of cAMP production.

  • Objective: To determine the functional potency (IC50) of this compound as an antagonist at the α2-adrenergic receptor.

  • Materials:

    • Cell Line: A suitable host cell line (e.g., CHO or HEK293) stably expressing the human α2A-adrenergic receptor.

    • cAMP Stimulator: Forskolin (an adenylyl cyclase activator).[8]

    • Agonist: A potent α2-adrenergic agonist (e.g., UK-14,304 or epinephrine).

    • Test Compound: this compound at various concentrations.

    • cAMP Detection Kit: A commercial kit based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or GloSensor.[9][10][11]

  • Methodology:

    • Cell Plating: Seed the cells into 384-well or 96-well plates and grow to 80-90% confluency.

    • Antagonist Pre-incubation: Remove the growth medium and pre-incubate the cells with varying concentrations of this compound (the antagonist) for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors.[10]

    • Agonist Stimulation: Add a fixed concentration of the agonist (typically its EC80 value) mixed with a fixed concentration of forskolin (e.g., 1-10 µM). The forskolin elevates basal cAMP levels, allowing the agonist's inhibitory effect to be clearly measured.[8]

    • Incubation: Incubate for an additional 15-30 minutes at 37°C.

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. The signal will be inversely proportional to the activity of the Gi-coupled receptor.

    • Data Analysis:

      • Plot the cAMP signal (e.g., HTRF ratio) against the log concentration of the antagonist (this compound).

      • The data will show a dose-dependent reversal of the agonist's inhibitory effect.

      • Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of this compound required to achieve 50% of its maximal reversal effect.

SAR Experimental and Analysis Workflow

The process of establishing a structure-activity relationship is a systematic cycle of design, synthesis, and testing.

G cluster_design Design & Synthesis cluster_testing Biological Testing cluster_analysis Analysis & Modeling Scaffold This compound Scaffold Modification Systematic Modification (e.g., C16, C17) Scaffold->Modification Library Analog Library Modification->Library Binding Binding Assays (Determine Ki) Library->Binding Functional Functional Assays (Determine IC50/EC50) Library->Functional ADME ADME/Tox Assays (Solubility, Stability, etc.) Library->ADME SAR_Table Generate SAR Table Binding->SAR_Table Functional->SAR_Table ADME->SAR_Table Model Develop SAR Model (Identify Key Features) SAR_Table->Model Optimization Lead Optimization Model->Optimization Optimization->Modification Refine Design

Caption: Iterative workflow for SAR studies and lead optimization.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Alloyohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloyohimbine is a diastereomer of yohimbine, a naturally occurring indole alkaloid. As a member of the yohimbane alkaloid family, it shares a pentacyclic ring structure, but with a distinct stereochemical configuration that imparts unique chemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a description of its primary pharmacological mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of neurologically active compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 2.1: Chemical Identity of this compound
PropertyValue
IUPAC Name methyl (1S,15S,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[1]
Synonyms allo-Yohimbine, Alloyohimbin, Dihydroyohimbine, (20α)-17α-Hydroxyyohimban-16α-carboxylic acid methyl ester[2][3]
Chemical Formula C₂₁H₂₆N₂O₃[4][5]
Molecular Weight 354.45 g/mol [1][4]
CAS Number 522-94-1[4]
Table 2.2: Physical Properties of this compound
PropertyValue
Appearance Solid powder[4]
Melting Point 98-99 °C; anhydrous form melts at 135-140 °C[2][3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Limited solubility in water.[4][6]
Storage Conditions Dry, dark, and at 0 - 4 °C for short-term (days to weeks) or -20 °C for long-term (months to years)[4]
Specific Rotation (α) D19 +84° (c = 0.40 in pyridine)[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as a protocol for its pharmacological characterization.

Synthesis of this compound

The total synthesis of yohimbine alkaloids, including this compound, is a complex process involving multiple steps to construct the pentacyclic skeleton with the correct stereochemistry. A common strategy involves the construction of a functionalized E-ring precursor, followed by the attachment of a tryptamine unit and subsequent ring closures.

Objective: To synthesize (±)-Alloyohimbane, a core structure of this compound.

Methodology: A representative synthetic approach can be conceptualized as follows:

  • Diels-Alder Cycloaddition: A diene and a dienophile undergo a [4+2] cycloaddition to form a hydrindanone intermediate, which establishes several key stereocenters of the E-ring.

  • Functional Group Manipulations: The hydrindanone intermediate is then subjected to a series of reactions, including hydrogenation, silyl ether cleavage, and sulfonation, to yield a benzenesulfonate.

  • Oxidative Cleavage: The benzenesulfonate undergoes α-hydroxylation followed by oxidative cleavage with lead tetraacetate to produce an aldehyde.

  • Pictet-Spengler Reaction: The aldehyde is reacted with tryptamine in the presence of potassium cyanide to form an aminonitrile. This intermediate then undergoes a Pictet-Spengler cyclization to construct the β-carboline ring system, yielding the pentacyclic core of Alloyohimbane.

G A Diene + Dienophile B Hydrindanone Intermediate A->B Diels-Alder C Functional Group Manipulations B->C D Aldehyde C->D Oxidative Cleavage F Pictet-Spengler Reaction D->F E Tryptamine E->F G (±)-Alloyohimbane F->G

A simplified workflow for the synthesis of the Alloyohimbane core.
Purification of this compound

Purification of this compound from a reaction mixture or a natural extract is typically achieved using chromatographic techniques.

Objective: To purify this compound using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: The crude sample containing this compound is dissolved in a suitable solvent, such as methanol or a mixture of the initial mobile phase components. The solution is then filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 0.1% ammonium hydroxide in water) and an organic solvent (e.g., 0.1% ammonium hydroxide in methanol). The gradient is programmed to increase the proportion of the organic solvent over time.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of 280 nm.

  • Fraction Collection: The eluent is monitored, and the fraction corresponding to the this compound peak is collected.

  • Solvent Evaporation: The collected fraction is concentrated under reduced pressure to remove the mobile phase solvents, yielding the purified this compound.

G A Crude this compound Sample B Dissolution and Filtration A->B C HPLC System B->C D Fraction Collection C->D E Solvent Evaporation D->E F Purified this compound E->F

Workflow for the purification of this compound by HPLC.
Analytical Methods

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The spectrum of this compound is expected to show signals in the aromatic region (for the indole ring protons) and the aliphatic region (for the protons of the tetracyclic ring system).

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The spectrum will show distinct signals for the sp²-hybridized carbons of the indole ring and the sp³-hybridized carbons of the fused ring system.

3.3.2 Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of this compound. A quasi-molecular ion peak at m/z 355 [M+H]⁺ is expected.

  • Tandem Mass Spectrometry (MS/MS): Provides structural information through fragmentation of the molecular ion. Characteristic fragment ions for the yohimbine scaffold can be observed, aiding in structure confirmation.

3.3.3 Infrared (IR) Spectroscopy

  • IR spectroscopy is used to identify the functional groups present in this compound. Expected characteristic absorption bands include:

    • O-H stretching: around 3400 cm⁻¹ (from the hydroxyl group).

    • N-H stretching: around 3300 cm⁻¹ (from the indole ring).

    • C-H stretching: just below 3000 cm⁻¹ (for sp³ C-H) and just above 3000 cm⁻¹ (for sp² C-H).

    • C=O stretching: around 1740 cm⁻¹ (from the ester group).

    • C=C stretching: around 1600 cm⁻¹ (from the aromatic ring).

Pharmacological Characterization: Radioligand Binding Assay

This compound is known to be a selective antagonist of α2-adrenergic receptors. A radioligand binding assay can be used to determine its affinity for these receptors.

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • A tissue or cell line expressing α2-adrenergic receptors is homogenized in a suitable buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in an assay buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled α2-adrenergic receptor antagonist (e.g., [³H]-yohimbine).

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands (epinephrine and norepinephrine), inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

As an antagonist, this compound binds to the α2-adrenergic receptor but does not activate it. By occupying the binding site, it prevents the binding and subsequent action of the endogenous agonists. This leads to a disinhibition of adenylyl cyclase, resulting in an increase in cAMP levels and the downstream cellular effects.

G cluster_0 Cell Membrane receptor α2-Adrenergic Receptor gi_protein Gi Protein receptor->gi_protein Activates agonist Epinephrine / Norepinephrine agonist->receptor Binds and Activates This compound This compound This compound->receptor Binds and Blocks adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Signaling pathway of the α2-adrenergic receptor and the antagonistic action of this compound.

Conclusion

This compound is a stereoisomer of yohimbine with distinct chemical and physical properties that underlie its specific pharmacological profile as a selective α2-adrenergic receptor antagonist. This guide has provided a detailed overview of its key characteristics and the experimental methodologies required for its study. A thorough understanding of these properties and protocols is essential for researchers and drug development professionals working with this and related compounds, and will facilitate further exploration of their therapeutic potential.

References

Alloyohimbine: A Technical Guide to a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alloyohimbine, a diastereoisomer of yohimbine, is an indole alkaloid with potential as a therapeutic agent, primarily through its interaction with adrenergic receptors. Due to a scarcity of direct research on this compound, this technical guide provides a comprehensive overview of its known pharmacological properties in the context of its more extensively studied stereoisomers: yohimbine, rauwolscine (α-yohimbine), and corynanthine. This document details the receptor binding profiles, associated signaling pathways, and relevant experimental methodologies to facilitate further research and drug development efforts. All quantitative data has been compiled from various sources to provide a comparative analysis.

Introduction: The Yohimbine Stereoisomers

Yohimbine and its stereoisomers are a group of naturally occurring indole alkaloids, most notably found in the bark of the Pausinystalia yohimbe tree. These compounds share the same chemical formula but differ in the three-dimensional arrangement of their atoms. This stereochemical variation is critical as it dictates their receptor binding affinities and pharmacological effects. The primary isomers of interest are:

  • Yohimbine: The most well-known of the isomers, traditionally used for erectile dysfunction. It acts as a selective α2-adrenergic receptor antagonist.

  • This compound: A diastereoisomer of yohimbine, also demonstrating selectivity for α2-adrenergic receptors.

  • Rauwolscine (α-yohimbine): Another potent and selective α2-adrenergic receptor antagonist.

  • Corynanthine: In contrast to the other isomers, corynanthine is a selective α1-adrenergic receptor antagonist.[1][2]

This guide focuses on this compound, leveraging comparative data from its isomers to build a comprehensive pharmacological profile.

Receptor Binding Profile

The primary pharmacological activity of this compound and its related isomers is mediated through their binding to adrenergic and serotonergic receptors. Radioligand binding assays are instrumental in determining the affinity of these compounds for various receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.

Table 1: Comparative Receptor Binding Affinities (Ki/Kd in nM) of Yohimbine Stereoisomers

Receptor FamilyReceptor SubtypeThis compoundYohimbineRauwolscineCorynanthine
Adrenergic α1Selective for α2 (KDα1/KDα2: 46.6)[3]200 - 400~300~3
α2Selective antagonist[3]0.5 - 50.2 - 2~100
α2A-~3.5[4]~1.4-
α2B-~1.8[4]~7.1-
α2C-~0.25[4]~0.88-
Serotonergic 5-HT1A-~74[5]~52[5]-
5-HT1B-~158--
5-HT1D-~25--
5-HT2-~50.1 (pKB 7.3)[5]~79.4 (pKB 7.1)[5]-
Dopaminergic D2-~398--
D3-~1000--

Signaling Pathways

This compound, as a selective α2-adrenergic receptor antagonist, is expected to modulate signaling pathways primarily associated with this receptor. The α2-adrenergic receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gi/o family of G-proteins.

α2-Adrenergic Receptor Signaling

Activation of the α2-adrenergic receptor by endogenous agonists like norepinephrine and epinephrine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] As an antagonist, this compound would block this action, thereby preventing the decrease in cAMP levels and effectively increasing synaptic norepinephrine.

G_protein_signaling cluster_membrane Cell Membrane receptor α2 Adrenergic Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts norepinephrine Norepinephrine (Agonist) norepinephrine->receptor Binds & Activates This compound This compound (Antagonist) This compound->receptor Binds & Blocks atp ATP atp->adenylyl_cyclase cellular_response Inhibition of Neurotransmitter Release camp->cellular_response

Figure 1. Simplified signaling pathway of the α2-adrenergic receptor.

Experimental Protocols

The characterization of this compound as a therapeutic agent relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the α2-adrenergic receptor using a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of this compound for the α2-adrenergic receptor.

Materials:

  • Radioligand: [3H]Yohimbine or [3H]Rauwolscine (specific activity ~70-90 Ci/mmol).

  • Tissue/Cell Preparation: Membranes from cells expressing the α2-adrenergic receptor (e.g., human platelets, rat cerebral cortex, or transfected cell lines).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound stock solution.

  • Non-specific Binding Control: Phentolamine or unlabeled yohimbine (10 µM).

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., 1-5 nM), and membrane preparation.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

    • Competitive Binding: A range of concentrations of this compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to obtain a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Membrane Preparation (e.g., from cells expressing α2-AR) start->prep setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubation Incubation (e.g., 60-90 min at 25°C) setup->incubation filtration Filtration & Washing (Separate bound from free radioligand) incubation->filtration quantification Scintillation Counting (Measure radioactivity) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end

Figure 2. Experimental workflow for a radioligand binding assay.

Functional cAMP Assay for Gi-Coupled Receptors

This assay measures the ability of an antagonist to block agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of this compound in blocking the α2-adrenergic receptor-mediated inhibition of adenylyl cyclase.

Materials:

  • Cell Line: A cell line stably expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Agonist: A known α2-adrenergic receptor agonist (e.g., clonidine or norepinephrine).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture reagents and 96- or 384-well plates.

Procedure:

  • Cell Culture: Culture the cells under standard conditions and seed them into microplates.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells. The forskolin stimulates cAMP production, and the agonist will inhibit this stimulation in the absence of an antagonist.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that restores the cAMP level to 50% of the maximum level (forskolin alone).

camp_assay_logic start Cells expressing α2-AR add_forskolin Add Forskolin start->add_forskolin add_agonist Add α2-Agonist start->add_agonist add_this compound Add this compound start->add_this compound cAMP_increase ↑ cAMP add_forskolin->cAMP_increase cAMP_decrease ↓ cAMP add_agonist->cAMP_decrease cAMP_restored cAMP Restored add_this compound->add_agonist Blocks agonist effect add_this compound->cAMP_restored measure_cAMP Measure cAMP cAMP_increase->measure_cAMP cAMP_decrease->measure_cAMP cAMP_restored->measure_cAMP

Figure 3. Logical relationship in a functional cAMP assay for a Gi-coupled receptor antagonist.

Therapeutic Potential

The therapeutic potential of this compound is inferred from its classification as a selective α2-adrenergic receptor antagonist, similar to yohimbine and rauwolscine. The blockade of α2-adrenergic receptors leads to an increase in the release of norepinephrine from nerve terminals, which can have various physiological effects.

Potential therapeutic applications that warrant further investigation for this compound include:

  • Erectile Dysfunction: Yohimbine has been historically used for this purpose. The mechanism is thought to involve increased penile blood inflow and decreased outflow due to the blockade of α2-adrenergic receptors.

  • Diabetic Neuropathy: Some studies have explored α2-adrenergic antagonists for the treatment of neuropathic pain.

  • Orthostatic Hypotension: By increasing norepinephrine release, α2-antagonists may help to increase blood pressure in individuals with this condition.

  • Weight Loss: The increased sympathetic activity may promote lipolysis.

It is crucial to note that the clinical efficacy and safety of this compound for these or any other indications have not been established. Further preclinical and clinical research is required.

Conclusion

This compound is a selective α2-adrenergic receptor antagonist with a pharmacological profile that suggests potential therapeutic utility. While direct research on this compound is limited, a comparative analysis with its stereoisomers, particularly yohimbine and rauwolscine, provides a strong foundation for future investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Rigorous preclinical and clinical studies are necessary to fully elucidate the efficacy, safety, and potential clinical applications of this compound.

References

Methodological & Application

Diastereoselective Synthesis of Yohimbine Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the diastereoselective synthesis of yohimbine alkaloids, a class of structurally complex indole alkaloids with significant biological activities. The yohimbine framework, with its five stereocenters, presents a formidable challenge in synthetic organic chemistry. This guide focuses on key diastereoselective strategies that have been successfully employed to control the intricate stereochemistry of the yohimbine core.

Introduction to Synthetic Strategies

The synthesis of yohimbine alkaloids has historically served as a benchmark for the development of new synthetic methodologies. Two primary retrosynthetic disconnections have dominated the field:

  • Strategy 1 (Woodward-inspired): This classic approach involves the initial construction of a functionalized DE-ring system, followed by the annulation of the C-ring, often via a Bischler-Napieralski or Pictet-Spengler reaction.[1][2]

  • Strategy 2 (Modern Approaches): More recent strategies often prioritize the early construction of the ABC-ring system (the tetrahydro-β-carboline core), followed by the diastereoselective formation of the D and E rings.[1] This approach allows for the early introduction of chirality and can offer greater flexibility.

Key reactions that have proven instrumental in achieving high diastereoselectivity include the Pictet-Spengler reaction, intramolecular Diels-Alder reactions, and organocatalytic annulations.[1][2][3]

Key Diastereoselective Reactions and Protocols

This section details the experimental protocols for pivotal diastereoselective reactions in the synthesis of yohimbine and its analogues.

Enantioselective Acyl-Pictet-Spengler Reaction (Jacobsen's Synthesis of (+)-Yohimbine)

The Jacobsen group developed a highly enantioselective acyl-Pictet-Spengler reaction to establish the crucial C-3 stereocenter of the yohimbine core.[1][3] This reaction utilizes a chiral thiourea catalyst to control the facial selectivity of the cyclization.

Experimental Protocol:

To a solution of tryptamine (9 ) and aldehyde 10 in CH2Cl2 is added Na2SO4. After stirring, the mixture is filtered and concentrated. The resulting crude imine 7 is dissolved in CH2Cl2 and cooled. 2,6-Lutidine, acetyl chloride, and the chiral thiourea catalyst 11 (10 mol %) are added sequentially. The reaction is stirred at low temperature until completion. Purification by flash chromatography affords the N-acetyl tetrahydro-β-carboline 6 .[3]

Reactant/ReagentRoleKey Parameters
Tryptamine (9 )Starting Material-
Aldehyde 10 Starting Material-
Na2SO4Dehydrating AgentFormation of imine
Acetyl ChlorideActivating Agent-
2,6-LutidineBase-
Thiourea Catalyst 11 Chiral CatalystControls enantioselectivity
CH2Cl2Solvent-

Quantitative Data:

ProductYieldEnantiomeric Excess (ee)
N-acetyl tetrahydro-β-carboline 6 81%94% ee

Data sourced from Jacobsen et al. (2008).[3]

Diastereoselective Intramolecular Diels-Alder (IMDA) Reaction

Following the establishment of the C-3 stereocenter, a substrate-controlled intramolecular Diels-Alder reaction is employed to construct the D and E rings, simultaneously setting the remaining four stereocenters with high diastereoselectivity.[1][3][4]

Experimental Protocol:

The diene precursor is synthesized from the product of the Pictet-Spengler reaction. The IMDA reaction is typically carried out by heating the diene in a suitable solvent (e.g., toluene or xylene). In some cases, a Lewis acid catalyst such as Sc(OTf)3 is used to promote the reaction and enhance diastereoselectivity.[1][5]

ReactionConditionsDiastereoselectivity
Thermal IMDAToluene, heatGood to excellent
Lewis Acid-Catalyzed IMDASc(OTf)3, CH2Cl2Often enhanced endo selectivity

Quantitative Data for Jacobsen's Synthesis:

PrecursorConditionsProductYieldDiastereoselectivity
Diene 25 4 equiv. Sc(OTf)3Pentacycle 26 87%Single diastereomer

Data sourced from Miller & Scheidt (2022).[1]

NHC-Catalyzed Annulation and N-Acyliminium Ion Cyclization (Scheidt's Synthesis of (−)-Rauwolscine and (−)-Alloyohimbane)

A concise approach developed by the Scheidt group utilizes an N-heterocyclic carbene (NHC)-catalyzed annulation to rapidly build a key tetracyclic intermediate. This is followed by an amidation/N-acyliminium ion cyclization sequence.[2][6]

Experimental Protocol:

The NHC-catalyzed annulation of aldehyde 8 is carried out with an NHC precatalyst to afford the enantioenriched enol lactone 7 . This intermediate is then subjected to a one-pot amidation/N-acyliminium ion cyclization with tryptamine to furnish the tetracyclic lactam 6 .[2]

StepKey ReagentsProductYieldEnantiomeric/Diastereomeric Control
NHC AnnulationAldehyde 8 , NHC precatalyst 9 Enol lactone 7 83%Excellent enantio- and diastereoselectivity
Amidation/CyclizationTryptamine, Activating AgentTetracyclic lactam 6 -High diastereoselectivity

Data sourced from Miller et al. (2020).[2]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

jacobsen_synthesis tryptamine Tryptamine thbc Tetrahydro-β-carboline tryptamine->thbc Acyl-Pictet-Spengler (Thiourea Catalyst) aldehyde Aldehyde aldehyde->thbc diene Diene Precursor thbc->diene Side Chain Installation yohimbine (+)-Yohimbine diene->yohimbine Intramolecular Diels-Alder scheidt_synthesis aldehyde Aldehyde enol_lactone Enol Lactone aldehyde->enol_lactone NHC-Catalyzed Annulation tetracycle Tetracyclic Lactam enol_lactone->tetracycle Amidation/N-Acyliminium Ion Cyclization rauwolscine (−)-Rauwolscine tetracycle->rauwolscine Further Transformations alloyohimbane (−)-Alloyohimbane tetracycle->alloyohimbane Diastereoselective Manipulation

References

Application Note: Quantification of Alloyohimbine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alloyohimbine is an indole alkaloid and a diastereomer of yohimbine, known for its sympatholytic and aphrodisiac effects. Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical formulations, dietary supplements, and for pharmacokinetic studies. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The described method is adapted from established protocols for yohimbine and related alkaloids, offering a reliable starting point for method development and validation.[1]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.[1]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2][3]

  • Chemicals and Reagents:

    • This compound reference standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Acetic acid (optional, for pH adjustment of the mobile phase)

2. Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be necessary depending on the specific HPLC system and sample matrix.[4]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Acetonitrile:Water (70:20:10, v/v/v)[2][3]
Flow Rate 1.0 mL/min to 2.0 mL/min[2]
Column Temperature 25 °C[2][3]
Injection Volume 10 - 20 µL
Detection Wavelength 270 nm[2][3]

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These will be used to construct the calibration curve.

4. Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.[5] Here is a general guideline for a solid sample matrix, such as a dietary supplement.

  • Grinding: Grind the sample to a fine powder to ensure homogeneity.[1]

  • Extraction: Accurately weigh a portion of the powdered sample and extract the analyte using a suitable solvent like methanol. Sonication can be employed to enhance extraction efficiency.[1]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[1] This step is crucial to prevent column clogging and protect the instrument.[6]

5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7][8][9] The key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[8]The analyte peak should be well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.[8][9]Correlation coefficient (r²) ≥ 0.995.[7]
Accuracy The closeness of the test results to the true value.[8]Recovery should be within 98-102% for the assay of a drug substance.[8]
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.[8][9]Relative Standard Deviation (RSD) ≤ 2%.[7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[8]Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]Typically determined by signal-to-noise ratio (e.g., 10:1).

Experimental Workflow and Data Presentation

The overall workflow for the quantification of this compound is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC Analysis (C18 Column, UV Detection) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

HPLC Analysis Workflow for this compound

Quantitative Data Summary

The results from the method validation experiments should be tabulated for clear presentation and easy interpretation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) ≥ 0.995

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80Example ValueExample ValueExample Value
100Example ValueExample ValueExample Value
120Example ValueExample ValueExample Value
Mean Recovery (%) 98 - 102

Table 3: Precision (Repeatability) Data

ReplicateConcentration (µg/mL)Peak Area (mAU*s)
150Example Value
250Example Value
350Example Value
450Example Value
550Example Value
650Example Value
Mean Example Value
Standard Deviation Example Value
Relative Standard Deviation (%) ≤ 2.0

Table 4: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates ≥ 2000
Capacity Factor (k') > 2
Resolution (Rs) > 2 (from nearest peak)

Conclusion

This application note provides a comprehensive HPLC method for the quantitative analysis of this compound. The detailed protocol, including chromatographic conditions, sample preparation, and method validation guidelines, offers a solid foundation for researchers, scientists, and drug development professionals. The provided tables and workflow diagram facilitate the implementation and interpretation of this analytical method. Proper validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results.

References

Application Note: High-Throughput Analysis of Alloyohimbine and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive and sensitive method for the simultaneous quantification of alloyohimbine and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is essential for researchers in pharmacology, drug metabolism, and toxicology studying the pharmacokinetics and metabolic fate of this compound. The method utilizes a straightforward sample preparation technique and a rapid chromatographic separation, making it suitable for high-throughput analysis.

Introduction

This compound is a diastereoisomer of yohimbine, an indole alkaloid with known α2-adrenergic receptor antagonist activity. Understanding the metabolic pathway of this compound is crucial for evaluating its pharmacological and toxicological profile. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantitative analysis of drugs and their metabolites in complex biological samples.[1][2] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its potential hydroxylated metabolites.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., with Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Metabolic Pathway of this compound

Based on the known metabolism of the isomeric yohimbine, the primary metabolic transformations of this compound are expected to be hydroxylation reactions. The following diagram illustrates the proposed metabolic pathway.

metabolic_pathway cluster_metabolites Putative Metabolites This compound This compound (C21H26N2O3) M.W. 354.45 Metabolite1 10-Hydroxy-alloyohimbine (C21H26N2O4) M.W. 370.45 This compound->Metabolite1 Hydroxylation (CYP450) Metabolite2 11-Hydroxy-alloyohimbine (C21H26N2O4) M.W. 370.45 This compound->Metabolite2 Hydroxylation (CYP450)

Caption: Proposed metabolic pathway of this compound.

Detailed Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for sample cleanup in bioanalysis.[3]

Materials:

  • Biological matrix (e.g., plasma, serum, urine)

  • This compound and metabolite reference standards

  • Internal Standard (IS) (e.g., yohimbine-d3 or a structurally similar compound)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Parameters:

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ions ([M+H]+) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.[1]

Table 2: Proposed MRM Transitions for this compound and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 355.2144.125
212.120
10-Hydroxy-alloyohimbine 371.2144.128
228.122
11-Hydroxy-alloyohimbine 371.2160.128
188.122
Internal Standard (e.g., Yohimbine-d3) 358.2144.125

Note: The exact m/z values and collision energies should be optimized by infusing the individual standard compounds into the mass spectrometer.

Data Analysis and Quantification

The quantification of this compound and its metabolites is performed by constructing a calibration curve. This is achieved by analyzing a series of calibration standards prepared by spiking known concentrations of the analytes into a blank biological matrix. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte. A linear regression analysis is then applied to determine the concentration of the analytes in the unknown samples.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound and its putative metabolites in biological matrices. This protocol can be readily implemented in research laboratories to support pharmacokinetic and drug metabolism studies of this compound. The method is designed for high-throughput analysis, enabling the processing of a large number of samples efficiently.

References

Application Notes and Protocols for the Isolation of Alloyohimbine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloyohimbine is a naturally occurring indole alkaloid found in plants of the Rauwolfia genus, a source of numerous bioactive compounds. As a diastereomer of yohimbine, this compound is of significant interest to the scientific community for its potential pharmacological activities. Notably, this compound has been identified as an antagonist of α2-adrenergic receptors, suggesting its potential in therapeutic areas where modulation of the adrenergic system is beneficial.[1][2] This document provides a detailed protocol for the isolation and purification of this compound from Rauwolfia plant material, enabling researchers to obtain high-purity material for further investigation.

The described methodology employs a multi-step process beginning with a classic acid-base extraction to selectively isolate the alkaloid fraction from the crude plant material. This is followed by further purification using chromatographic techniques to separate this compound from other closely related alkaloids.

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of alkaloids from Rauwolfia species, providing an expected range of yields and purity.

ParameterValuePlant PartExtraction MethodReference
Total Alkaloid Yield 2.68%RootsChloroform Fraction after Methanolic Extraction
α-Yohimbine (Rauwolscine) Yield 0.4%LeavesAcid-Base Precipitation[3]
α-Yohimbine (Rauwolscine) Yield 0.017%RootsAcid-Base Precipitation[3]
Final Purity (α-Yohimbine) >90%LeavesAcid-Base Precipitation[3]

Experimental Protocols

I. Preliminary Alkaloid Extraction from Rauwolfia Root Bark

This protocol describes the initial extraction of the total alkaloid fraction from dried and powdered Rauwolfia root bark.

Materials:

  • Dried and powdered Rauwolfia root bark

  • Methanol

  • Hexane

  • Chloroform

  • 2M Hydrochloric Acid (HCl)

  • Ammonium Hydroxide solution (25%)

  • Sodium Sulfate (anhydrous)

  • Rotary evaporator

  • Filter paper

  • Beakers and flasks

  • pH meter or pH strips

Procedure:

  • Maceration: Soak 100 g of dried, powdered Rauwolfia root bark in 500 mL of methanol for 48 hours at room temperature with occasional stirring.

  • Filtration: Filter the methanolic extract through filter paper to remove the solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a crude extract is obtained.

  • Defatting: Suspend the crude extract in 200 mL of 2M HCl. Extract this acidic solution with 3 x 150 mL of hexane to remove fats and non-polar compounds. Discard the hexane layers.

  • Basification: Adjust the pH of the aqueous acidic layer to approximately 9-10 by the slow addition of ammonium hydroxide solution.

  • Liquid-Liquid Extraction: Extract the basified solution with 3 x 150 mL of chloroform. The alkaloids will partition into the organic phase.

  • Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and concentrate the chloroform extract to dryness using a rotary evaporator to yield the total alkaloid fraction.

II. Isolation of this compound using Column Chromatography

This protocol details the separation of this compound from the total alkaloid fraction using column chromatography.

Materials:

  • Total alkaloid fraction (from Protocol I)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Glass column for chromatography

  • Solvent system (e.g., a gradient of chloroform:methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% chloroform) and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol v/v).

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL each).

  • TLC Monitoring: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v) and visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values should be pooled.

  • Identification and Concentration: Identify the fractions containing this compound by comparison with a standard, if available, or by further analytical techniques (e.g., HPLC, MS). Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to obtain the isolated compound.

III. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of the purity of the isolated this compound.

Materials:

  • Isolated this compound

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile phase (e.g., acetonitrile:water with 0.1% trifluoroacetic acid, gradient elution)

  • This compound standard (if available)

  • HPLC grade solvents

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound and a solution of the isolated sample in the mobile phase.

  • HPLC Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the this compound standard. The purity of the isolated compound can be determined by calculating the peak area percentage.

Mandatory Visualizations

experimental_workflow plant_material Rauwolfia Root Bark (Powdered) extraction Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 acidification Acid-Base Extraction (HCl Wash, Hexane Partition) concentration1->acidification basification Basification (NH4OH) acidification->basification l_l_extraction Liquid-Liquid Extraction (Chloroform) basification->l_l_extraction concentration2 Concentration to Yield Total Alkaloid Fraction l_l_extraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Concentration to Yield Pure this compound pooling->final_concentration hplc_analysis Purity Analysis (HPLC) final_concentration->hplc_analysis

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron/Cell norepinephrine Norepinephrine alpha2_receptor α2-Adrenergic Receptor norepinephrine->alpha2_receptor Binds to adenylyl_cyclase Adenylyl Cyclase alpha2_receptor->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Cellular Response pka->cellular_response Phosphorylates targets leading to This compound This compound This compound->alpha2_receptor Antagonizes (Blocks)

Caption: Proposed signaling pathway of this compound as an α2-adrenergic receptor antagonist.

References

Unraveling the Structure of Alloyohimbine: An Application Note on NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Dateline: SHANGHAI, China – In the intricate world of natural product chemistry and drug development, the precise structural elucidation of complex molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular architecture of organic compounds. This application note provides a detailed protocol and data interpretation guide for the structural elucidation of Alloyohimbine, a diastereomer of the well-known indole alkaloid yohimbine, using a suite of NMR techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction to this compound and the Importance of Stereochemistry

This compound is a naturally occurring indole alkaloid and a stereoisomer of yohimbine. The pharmacological and physiological activities of such alkaloids are often critically dependent on their stereochemistry. Therefore, unambiguous determination of the three-dimensional structure is a crucial step in understanding its biological function and potential therapeutic applications. NMR spectroscopy, through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, provides the necessary data to piece together the complex puzzle of its molecular structure, including the relative stereochemistry of its chiral centers.

Experimental Protocols

A comprehensive NMR analysis of this compound involves a series of experiments designed to probe the connectivity and spatial relationships of all proton and carbon atoms within the molecule.

Sample Preparation

A standardized protocol for sample preparation is critical for obtaining high-quality, reproducible NMR data.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d4, or dimethyl sulfoxide-d6). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH, -NH). For indole alkaloids, DMSO-d6 is often advantageous as it can help in observing the NH proton signal which is highly deshielded.

  • Internal Standard: For quantitative NMR (qNMR) applications, a known amount of an internal standard can be added.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Instrumentation and Data Acquisition

High-field NMR spectrometers (e.g., 500 MHz or higher) are recommended to achieve optimal signal dispersion and resolution.

1D NMR Experiments:

  • ¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons.

  • ¹³C NMR (Carbon-13): Reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two to three bonds (¹H-¹H correlations). This is fundamental for establishing proton connectivity within molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms (¹H-¹³C one-bond correlations). This is a powerful tool for assigning carbon signals based on their attached proton's chemical shift.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is crucial for connecting molecular fragments and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation and Interpretation

While specific, experimentally determined high-resolution ¹H and ¹³C NMR data for this compound is not publicly available in comprehensive tabulated form, this section outlines the expected spectral features and the process of structural elucidation based on the known structure of yohimbine isomers. The following tables represent a hypothetical but realistic dataset for this compound, based on typical chemical shifts for similar indole alkaloids.

Quantitative NMR Data Summary

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.85m-
H-5α3.10dd12.5, 4.5
H-5β2.85m-
H-6α2.20m-
H-6β1.95m-
H-97.45d7.5
H-107.10t7.5
H-117.15t7.5
H-127.30d7.5
H-14α2.05m-
H-14β1.80m-
H-152.50m-
H-162.35d6.0
H-174.15t6.0
H-18α1.60m-
H-18β1.40m-
H-192.90m-
H-202.60m-
H-21α3.20dd11.0, 5.0
H-21β2.95m-
N-H8.10s-
OCH₃3.75s-
OH1.90br s-

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)DEPT Information
C-2135.5C
C-360.1CH
C-553.2CH₂
C-621.8CH₂
C-7108.5C
C-8127.9C
C-9118.2CH
C-10119.5CH
C-11121.3CH
C-12110.8CH
C-13136.2C
C-1431.5CH₂
C-1536.8CH
C-1652.5CH
C-1767.2CH
C-1834.5CH₂
C-1940.8CH
C-2061.5CH
C-2159.9CH₂
C=O175.8C
OCH₃52.1CH₃

Structural Elucidation Workflow

The process of piecing together the structure of this compound from its NMR data follows a logical progression, integrating information from each experiment.

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_elucidation Structural Elucidation H1_NMR ¹H NMR (Proton Environments & Coupling) Fragments Assemble Spin Systems (from COSY and HSQC) H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->Fragments DEPT DEPT (CH, CH₂, CH₃ identification) DEPT->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C Bonds) HSQC->Fragments HMBC HMBC (Long-range ¹H-¹³C Bonds) Connectivity Connect Fragments (using HMBC) HMBC->Connectivity NOESY NOESY/ROESY (Through-space ¹H-¹H Proximity) Stereochem Determine Relative Stereochemistry (from NOESY/ROESY & J-couplings) NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Experimental workflow for NMR-based structural elucidation.

  • Analysis of 1D Spectra: The ¹H NMR spectrum provides the initial overview of the proton environments. The integration values give the relative number of protons for each signal, and the multiplicity (singlet, doublet, triplet, etc.) indicates the number of neighboring protons. The ¹³C NMR and DEPT spectra identify the number and types of carbon atoms (C, CH, CH₂, CH₃).

  • Establishing Proton-Proton Connectivity (COSY): The COSY spectrum reveals which protons are coupled to each other. For instance, a cross-peak between the signals for H-16 and H-17 would confirm their adjacent relationship. By "walking" through the COSY correlations, contiguous proton spin systems can be identified.

  • Assigning Carbons to Protons (HSQC): The HSQC spectrum directly links each proton to the carbon it is attached to. This allows for the confident assignment of many carbon signals based on the already assigned proton signals from the COSY data.

  • Connecting the Molecular Fragments (HMBC): The HMBC spectrum is key to assembling the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For example, a correlation between the methyl protons of the OCH₃ group and the carbonyl carbon (C=O) would confirm the ester functionality. Correlations from protons on one fragment to carbons on another allow for the unambiguous connection of the different spin systems identified from the COSY spectrum. This is particularly important for identifying and placing quaternary carbons which have no attached protons.

  • Determining Stereochemistry (NOESY/ROESY): The final piece of the puzzle is the determination of the relative stereochemistry. NOESY or ROESY spectra show through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. For example, a strong NOE between H-3 and H-15 would indicate that they are on the same face of the molecule. Analysis of proton-proton coupling constants (J-values) can also provide valuable information about dihedral angles and thus the conformation of the ring systems.

Logical Relationships in Spectral Interpretation

The interpretation of NMR data is a process of deductive reasoning, where information from different experiments is combined to build a coherent structural model.

logical_relationships cluster_data Primary NMR Data cluster_connectivity Connectivity Information cluster_spatial Spatial Information cluster_interpretation Structural Interpretation H1_Data ¹H Chemical Shifts & J-Couplings Spin_Systems Identification of Spin Systems H1_Data->Spin_Systems Stereochem_Det Determination of Relative Stereochemistry H1_Data->Stereochem_Det C13_Data ¹³C Chemical Shifts HSQC_Corr ¹H-¹³C (1-bond) Correlations (HSQC) C13_Data->HSQC_Corr DEPT_Data Carbon Multiplicity DEPT_Data->HSQC_Corr COSY_Corr ¹H-¹H Correlations (COSY) COSY_Corr->Spin_Systems HSQC_Corr->Spin_Systems HMBC_Corr ¹H-¹³C (long-range) Correlations (HMBC) Fragment_Assembly Assembly of Molecular Fragments HMBC_Corr->Fragment_Assembly NOESY_Corr ¹H-¹H Through-Space Correlations (NOESY/ROESY) NOESY_Corr->Stereochem_Det Spin_Systems->Fragment_Assembly Fragment_Assembly->Stereochem_Det Final_Structure Complete Molecular Structure Stereochem_Det->Final_Structure

Logical flow of information in NMR-based structure elucidation.

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies on the power of modern NMR spectroscopy. By employing a combination of 1D and 2D NMR experiments, researchers can confidently determine the planar structure and relative stereochemistry of such molecules. The protocols and interpretive strategies outlined in this application note provide a robust framework for the structural characterization of this compound and other related indole alkaloids, which is an essential step in advancing their potential for drug discovery and development.

Application Note: Mass Spectrometry Fragmentation Analysis of Alloyohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloyohimbine is a diastereomer of yohimbine, an indole alkaloid predominantly found in the bark of the Pausinystalia yohimbe tree. As a stereoisomer, this compound shares the same chemical formula and molecular weight as yohimbine but differs in the spatial arrangement of its atoms. This structural variance can influence its pharmacological and pharmacokinetic properties, making distinct analytical characterization crucial. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation and quantification of such isomers. This application note provides a detailed overview of the mass spectrometric fragmentation pattern of this compound and a comprehensive protocol for its analysis.

Molecular Structure and Fragmentation Overview

This compound, with a molecular formula of C₂₁H₂₆N₂O₃ and a monoisotopic mass of 354.1943 g/mol , readily forms a protonated molecule [M+H]⁺ at m/z 355 in positive ion electrospray ionization (ESI). Collision-induced dissociation (CID) of this precursor ion induces fragmentation, primarily through a characteristic retro-Diels-Alder (RDA) reaction involving the C-ring of the yohimbane skeleton. This process yields specific product ions that are indicative of the core structure.

The fragmentation of yohimbine isomers is well-documented, and this compound is expected to follow a similar pathway. The primary fragmentation route involves the cleavage of the C-ring, leading to the formation of key fragment ions.[1][2] While the m/z values of the fragments are generally identical among diastereomers, their relative abundances may differ, providing a potential avenue for isomeric differentiation when combined with chromatographic separation.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the ESI-MS/MS spectrum of protonated this compound ([M+H]⁺). The relative abundance can vary depending on the specific mass spectrometer and collision energy used. The data presented here is representative of typical fragmentation for yohimbine diastereomers.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaNeutral LossRelative Abundance
355.19337.18C₂₁H₂₃N₂O₂⁺H₂O (18.01)Low
355.19323.19C₂₀H₂₃N₂O₂⁺CH₃OH (32.00)Low
355.19212.13C₁₄H₁₆N⁺C₇H₁₀O₃ (142.06)Moderate
355.19144.08C₉H₁₀N₂⁺C₁₂H₁₆O₃ (212.11)High

Fragmentation Pathway

The fragmentation of this compound is initiated by the protonation of the molecule, typically on the more basic nitrogen atom (N4). Upon collisional activation, the molecule undergoes a retro-Diels-Alder reaction, leading to the cleavage of the C-ring and the formation of the characteristic fragment ions.

G cluster_main Fragmentation Pathway of this compound This compound This compound C₂₁H₂₆N₂O₃ Protonated_this compound [M+H]⁺ m/z 355.19 This compound->Protonated_this compound ESI+ Fragment_144 Product Ion m/z 144.08 Protonated_this compound->Fragment_144 CID (RDA) Fragment_212 Product Ion m/z 212.13 Protonated_this compound->Fragment_212 CID (RDA) Neutral_Loss_1 Neutral Loss C₁₂H₁₆O₃ Protonated_this compound->Neutral_Loss_1 Neutral_Loss_2 Neutral Loss C₇H₁₀O₃ Protonated_this compound->Neutral_Loss_2

Caption: Fragmentation of this compound via ESI-MS/MS.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with a 50:50 methanol:water mixture to prepare working standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

3. Sample Preparation

  • For pure compounds: Dilute the sample in the initial mobile phase to a concentration within the calibration range.

  • For complex matrices (e.g., plasma, botanical extracts): A protein precipitation or solid-phase extraction (SPE) method may be necessary. For plasma, a simple protein precipitation can be performed by adding three parts of cold acetonitrile to one part of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected.

4. LC-MS/MS System and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Nebulizer Gas (Nitrogen): 30-50 psi.

  • Drying Gas (Nitrogen): 8-12 L/min.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 355.2 → 144.1

    • Qualifier: 355.2 → 212.1

5. Data Analysis

  • Identify the this compound peak based on its retention time and the presence of the specified MRM transitions.

  • Quantify the amount of this compound in samples by constructing a calibration curve from the peak areas of the standard solutions.

Workflow Diagram

G cluster_workflow LC-MS/MS Workflow for this compound Analysis start Sample/Standard Preparation lc LC Separation (C18 Column) start->lc ms ESI-MS Ionization (Positive Mode) lc->ms cid Collision-Induced Dissociation (Precursor m/z 355.2) ms->cid detection MS/MS Detection (Fragments m/z 144.1, 212.1) cid->detection analysis Data Analysis (Quantification) detection->analysis

Caption: Workflow for the analysis of this compound.

Conclusion

This application note details the characteristic mass spectrometric fragmentation pattern of this compound and provides a robust LC-MS/MS protocol for its analysis. The primary fragmentation pathway involves a retro-Diels-Alder reaction, yielding predictable and quantifiable product ions. The provided methodology can be adapted by researchers for the identification and quantification of this compound in various sample matrices, aiding in drug development, pharmacokinetic studies, and quality control of botanical supplements.

References

Application Notes and Protocols for the X-ray Crystallography of Alloyohimbine and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloyohimbine is a diastereomer of yohimbine, an indole alkaloid with significant pharmacological activity. Understanding the three-dimensional structure of this compound and its related stereoisomers is crucial for elucidating its mechanism of action, designing novel derivatives with improved therapeutic profiles, and for quality control in drug manufacturing. X-ray crystallography is the definitive method for determining the precise atomic arrangement in a crystalline solid, providing invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions.

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of yohimbine alkaloids, with a specific focus on the procedural steps and data analysis. Due to the limited public availability of specific crystallographic data for this compound, this document will utilize data from its closely related and well-studied stereoisomer, rauwolscine (α-yohimbine) , as a representative example. The methodologies and principles described herein are directly applicable to the crystallographic study of this compound.

I. Data Presentation: Crystallographic Data of Rauwolscine

The following table summarizes the crystallographic data for rauwolscine. This data is essential for understanding the crystal packing and molecular geometry. When performing X-ray crystallography on this compound, a similar table should be generated from the experimental data.

Parameter Value (for Rauwolscine) Description
Chemical Formula C₂₁H₂₆N₂O₃The elemental composition of the molecule.
Formula Weight 354.44 g/mol The mass of one mole of the compound.
Crystal System OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁2₁2₁The space group represents the symmetry elements of the crystal.
Unit Cell Dimensions a = 6.98 Å, b = 14.25 Å, c = 18.33 ÅThe lengths of the sides of the unit cell.
α = 90°, β = 90°, γ = 90°The angles between the sides of the unit cell.
Volume 1823.4 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density 1.29 g/cm³The theoretical density of the crystal.
Absorption Coefficient 0.78 mm⁻¹A measure of how much the X-rays are absorbed by the crystal.
F(000) 760The total number of electrons in the unit cell.
Crystal Size 0.20 x 0.15 x 0.10 mmThe approximate dimensions of the crystal used for data collection.
Theta range for data collection 2.5 to 28.0°The angular range of the diffraction data collected.
Reflections collected 10500The total number of diffraction spots measured.
Independent reflections 2100 [R(int) = 0.045]The number of unique diffraction spots after accounting for symmetry.
Final R indices [I>2sigma(I)] R1 = 0.042, wR2 = 0.115Indicators of the quality of the final structural model.
Goodness-of-fit on F² 1.05An indicator of the agreement between the observed and calculated structure factors.

Note: The crystallographic data for rauwolscine presented here is a representative example compiled from typical values for small organic molecules and should be replaced with experimentally determined values for this compound.

II. Experimental Protocols

A. Protocol for Crystallization of this compound

Objective: To grow single crystals of this compound of sufficient size and quality for X-ray diffraction analysis.

Materials:

  • Purified this compound sample (>98% purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

  • Anti-solvents (e.g., water, hexane, diethyl ether)

  • Small glass vials or test tubes (e.g., 4 mm diameter)

  • Syringes and filters (0.22 µm)

  • Microscope for crystal inspection

Methodology:

  • Solvent Screening:

    • Test the solubility of a small amount of this compound in various solvents to find a suitable solvent in which it is moderately soluble.

  • Vapor Diffusion Method (Hanging Drop or Sitting Drop):

    • Hanging Drop:

      • Prepare a reservoir solution (200-500 µL) in the well of a crystallization plate. This solution typically contains the precipitant.

      • Prepare a concentrated solution of this compound in the chosen solvent.

      • Mix a small volume (1-2 µL) of the this compound solution with an equal volume of the reservoir solution on a siliconized glass coverslip.

      • Invert the coverslip and seal the well with grease to create a closed system.

      • Over time, the solvent in the drop will evaporate and equilibrate with the reservoir, slowly increasing the concentration of this compound and inducing crystallization.

    • Sitting Drop:

      • Similar to the hanging drop method, but the drop is placed on a post in the middle of the reservoir well.

  • Slow Evaporation Method:

    • Dissolve this compound in a suitable solvent to near saturation in a small vial.

    • Loosely cap the vial or cover it with parafilm with a few pinholes.

    • Allow the solvent to evaporate slowly at a constant temperature.

  • Solvent-Antisolvent Diffusion Method:

    • Dissolve this compound in a small amount of a good solvent.

    • Carefully layer a less dense anti-solvent on top of this solution.

    • Crystals may form at the interface between the two solvents.

  • Monitoring and Harvesting:

    • Monitor the vials or plates regularly under a microscope.

    • Once crystals of suitable size (typically > 0.1 mm in all dimensions) have grown, carefully harvest them using a cryoloop.

B. Protocol for X-ray Data Collection

Objective: To obtain a complete and high-quality diffraction dataset from a single crystal of this compound.

Materials and Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Cryostream for cooling the crystal (typically to 100 K)

  • Goniometer head and cryoloops

  • Liquid nitrogen

Methodology:

  • Crystal Mounting:

    • Select a well-formed, single crystal with sharp edges and no visible defects.

    • Mount the crystal on a cryoloop, coated with a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

  • Data Collection Strategy:

    • Mount the loop on the goniometer head of the diffractometer.

    • Cool the crystal to 100 K using the cryostream. This minimizes radiation damage and improves data quality.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the crystal symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of runs with different crystal orientations (phi and omega scans).

  • Data Collection:

    • Execute the data collection strategy, exposing the crystal to X-rays and recording the diffraction patterns on the detector.

    • Monitor the data collection process for any signs of crystal decay or other issues.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for various experimental factors (e.g., Lorentz factor, polarization, absorption).

    • Scale and merge the data to produce a final reflection file.

C. Protocol for Structure Solution and Refinement

Objective: To determine the atomic coordinates and refine the crystal structure of this compound.

Software:

  • Structure solution software (e.g., SHELXT, SIR)

  • Structure refinement software (e.g., SHELXL, Olex2)

  • Visualization software (e.g., Mercury, PyMOL)

Methodology:

  • Structure Solution:

    • Use direct methods or Patterson methods to obtain an initial model of the crystal structure from the processed reflection data.

    • This initial model will provide the positions of most of the non-hydrogen atoms.

  • Structure Refinement:

    • Refine the initial model against the experimental data using a least-squares minimization algorithm.

    • Initially, refine the positions and isotropic displacement parameters of the atoms.

    • Locate the hydrogen atoms in the difference Fourier map or place them in calculated positions.

    • In later stages, refine the anisotropic displacement parameters for non-hydrogen atoms.

    • Continue the refinement until the R-factors converge to a low value and the residual electron density map is flat.

  • Structure Validation:

    • Check the final structure for any geometric inconsistencies or other errors.

    • Generate a final crystallographic information file (CIF) that contains all the relevant information about the crystal structure and the data collection and refinement process.

III. Mandatory Visualizations

A. Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis start Purified this compound crystallization Crystallization (Vapor Diffusion, Slow Evaporation) start->crystallization harvesting Crystal Harvesting crystallization->harvesting mounting Crystal Mounting & Cryo-cooling harvesting->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Scaling diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation & CIF Generation refinement->validation final_structure Final 3D Structure of this compound validation->final_structure

Caption: Experimental workflow for the X-ray crystallography of this compound.

B. Signaling Pathway of Yohimbine Alkaloids

Yohimbine and its stereoisomers, including this compound, are best known for their antagonist activity at α₂-adrenergic receptors.[1] This is the primary signaling pathway through which they exert their physiological effects.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_drug_action Drug Action cluster_postsynaptic Postsynaptic Effects norepinephrine_release Norepinephrine (NE) Release alpha2_receptor α₂-Adrenergic Receptor (Autoreceptor) norepinephrine_release->alpha2_receptor increased_ne Increased Norepinephrine in Synaptic Cleft norepinephrine_release->increased_ne feedback_inhibition Negative Feedback (Inhibition of NE Release) alpha2_receptor->feedback_inhibition feedback_inhibition->norepinephrine_release This compound This compound blockade Blockade of α₂-Receptor This compound->blockade blockade->alpha2_receptor downstream_effects Increased Sympathetic Activity (e.g., increased heart rate, blood pressure) increased_ne->downstream_effects

Caption: Primary signaling pathway of yohimbine alkaloids as α₂-adrenergic receptor antagonists.[1]

References

Application Notes: Radioligand Binding Assay for Alloyohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloyohimbine, a diastereoisomer of yohimbine, is an alkaloid that exhibits affinity for adrenergic receptors, particularly the α2-adrenergic receptor subtypes. Understanding the binding characteristics of this compound to these receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. Radioligand binding assays are a fundamental tool for determining the affinity (Ki) and receptor density (Bmax) of a compound for its target receptor. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with α2-adrenergic receptors.

Data Presentation

The following table summarizes representative binding affinities of the related compound, yohimbine, for different α-adrenergic receptor subtypes. This illustrates the type of data that would be generated for this compound using the described protocol.

CompoundReceptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Yohimbineα2-Adrenergic[3H]-YohimbineHuman Platelets6.2 ± 1.4[1]
Yohimbineα2-Adrenergic[3H]-YohimbineNeonatal Rat Lung1.53 (Kd)[2]
Yohimbineα2-Adrenergic[3H]-RauwolscineRat Renal Membranes136 ± 45[3]
Yohimbineα2-Adrenergic[3H]-YohimbineHuman Platelets1.74 (Kd)[4]

Experimental Protocols

Principle of the Assay

This protocol describes a competitive radioligand binding assay. A constant concentration of a radiolabeled ligand (e.g., [3H]-Yohimbine or [3H]-Rauwolscine), which is known to bind to the target receptor (α2-adrenergic receptor), is incubated with a source of the receptor (e.g., cell membranes). Unlabeled this compound is added at increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is then measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the binding affinity (Ki) of this compound for the receptor.

Materials and Reagents
  • This compound hydrochloride (or other salt form)

  • Radioligand: [3H]-Yohimbine or [3H]-Rauwolscine (specific activity > 70 Ci/mmol)

  • Receptor Source:

    • Commercially available cell membranes expressing human α2-adrenergic receptor subtypes (e.g., from CHO or HEK293 cells).

    • Alternatively, membrane preparations from tissues known to express α2-adrenergic receptors (e.g., rat cerebral cortex, human platelets).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Phentolamine (10 µM) or another suitable α-adrenergic antagonist.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with 0.5% polyethylenimine (PEI)

  • Cell harvester and vacuum filtration system

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (this compound dilutions, Radioligand, Buffers) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->setup_plate prep_membranes Prepare Receptor Membranes (Thaw, Homogenize, Dilute) add_membranes Add Receptor Membranes prep_membranes->add_membranes add_reagents Add Reagents to Wells (Buffer, this compound/NSB, Radioligand) setup_plate->add_reagents add_reagents->add_membranes incubate Incubate (e.g., 60 min at 25°C) add_membranes->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (Remove unbound radioligand) filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Scintillation Counting (Measure radioactivity) add_scint->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10-11 M to 10-5 M).

    • Dilute the radioligand ([3H]-Yohimbine) in assay buffer to a final concentration of approximately its Kd value (e.g., 1-5 nM).

    • Prepare the non-specific binding (NSB) control by diluting phentolamine in assay buffer to a final concentration of 10 µM.

  • Receptor Membrane Preparation:

    • If using frozen cell membranes, thaw them on ice.

    • Homogenize the membranes in cold assay buffer using a tissue homogenizer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

    • Dilute the membrane preparation in assay buffer to achieve a final protein concentration that results in specific binding of approximately 5-10% of the total added radioligand.

  • Assay Setup (in a 96-well microplate):

    • Total Binding (TB) wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) wells: Add 50 µL of the 10 µM phentolamine solution.

    • Competition wells: Add 50 µL of each this compound dilution in triplicate.

    • To all wells, add 50 µL of the diluted radioligand solution.

    • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation. The incubation time and temperature should be optimized to ensure that binding has reached equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each filter circle.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

  • Calculate the Inhibition Constant (Ki):

    • The Ki value for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • IC50 is the concentration of this compound that inhibits 50% of specific radioligand binding.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Signaling Pathway Diagram

Alpha2_Adrenergic_Signaling This compound This compound (Antagonist) Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha2_AR Activates Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates substrates

Caption: Antagonistic action of this compound on the α2-adrenergic receptor signaling pathway.

Conclusion

This application note provides a comprehensive protocol for conducting a radioligand binding assay to determine the affinity of this compound for α2-adrenergic receptors. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data, contributing to a better understanding of the pharmacological properties of this compound. While specific binding data for this compound is currently limited, the provided framework and reference data for yohimbine offer a solid foundation for initiating such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Alloyohimbine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Alloyohimbine and related yohimbine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps influencing the overall yield and stereoselectivity in this compound synthesis?

A1: The key transformations that significantly impact yield and stereochemical outcome are the construction of the pentacyclic core and the control of stereocenters, particularly at C3. The N-acyliminium ion cyclization is a crucial step where reaction conditions can dramatically influence the diastereoselectivity.[1] Additionally, intramolecular Diels-Alder (IMDA) cycloadditions and Pictet-Spengler reactions are pivotal, with the choice of catalysts and reaction parameters determining the success of the synthesis.[2][3]

Q2: How can I improve the diastereoselectivity of the N-acyliminium ion cyclization to favor the allo configuration?

A2: The diastereoselectivity of the N-acyliminium ion cyclization is highly dependent on the activating agent and temperature. Using acetyl chloride at cryogenic temperatures (e.g., -78 °C) has been shown to improve selectivity for the allo configured product.[1] Conversely, performing the reaction at higher temperatures can lead to a reversal of diastereoselectivity.[1] Lewis and Brønsted acids can also be employed, with TMSCl at low temperatures showing high selectivity.[1]

Q3: What are common side reactions, and how can they be minimized?

A3: A common issue is the formation of diastereomeric mixtures that are difficult to separate.[1] For instance, in the N-acyliminium ion cyclization, both allo and epiallo configured products can be formed.[1] To minimize the formation of the undesired stereoisomer, careful optimization of reaction conditions, such as temperature and the choice of activating agent, is crucial.[1] In some approaches, such as those involving Dieckmann cyclization, inseparable mixtures of enol isomers can be a significant roadblock, necessitating a change in cyclization strategy.[1]

Q4: What are the recommended starting materials for a concise synthesis of the yohimbine core?

A4: A concise approach can start from commercially available ethyl 4-oxobutenoate.[1] An NHC-catalyzed annulation can be used to form a key enol lactone intermediate, which then undergoes an amidation/N-acyliminium ion cyclization sequence with tryptamine to construct the tetracyclic core of yohimbine alkaloids.[1]

Troubleshooting Guides

Problem 1: Low Yield in the NHC-Catalyzed Annulation Step
Symptom Possible Cause Suggested Solution
Low conversion of starting material (ethyl 4-oxobutenoate).Inactive or insufficient catalyst.Ensure the use of an active NHC pre-catalyst at an appropriate loading (e.g., 1 mol %).[1]
Non-optimal reaction conditions.Verify the reaction is conducted under the recommended conditions. This transformation has been shown to be efficient on a large scale without loss of yield.[1]
Formation of multiple unidentified byproducts.Impure starting materials or solvent.Use freshly distilled solvents and ensure the purity of the starting aldehyde.
Problem 2: Poor Diastereoselectivity in the N-Acyliminium Ion Cyclization
Symptom Possible Cause Suggested Solution
An inseparable mixture of allo and epiallo diastereomers is obtained.Suboptimal activating agent or temperature.Employ acetyl chloride at cryogenic temperatures (-78 °C) for improved selectivity towards the allo isomer.[1] Alternatively, using TMSCl at low temperatures can also provide high diastereoselectivity.[1]
Reaction performed at elevated temperatures.Avoid higher temperatures (e.g., 40 °C) as this can reverse the diastereoselectivity, favoring the epiallo product.[1]
Low overall yield of cyclized products.Inefficient formation of the N-acyliminium ion.Ensure complete acylation of tryptamine and effective acidification to promote cyclization. A biphasic solvent system followed by acidification with TFA has been shown to be effective.[1]
Problem 3: Difficulty in Purification of the Final Product
Symptom Possible Cause Suggested Solution
Co-elution of diastereomers during column chromatography.Similar polarity of the stereoisomers.If diastereomers are separable, careful optimization of the chromatographic conditions is needed. If they are inseparable, it is best to address the selectivity in the reaction step.[1]
Presence of colored impurities in the final product.Residual reagents or byproducts.For purification of the hydrochloride salt, treatment with charcoal in a polar organic solvent like ethanol or methanol can be effective in removing colored impurities.[4]
The product precipitates with impurities.Non-optimal pH during workup.For purification of alkaloid extracts, adjusting the pH to 9-9.5 with an ammonia solution can precipitate the compound while leaving impurities in the aqueous phase.[4]

Data Summary

Table 1: Optimization of N-Acyliminium Ion Cyclization for the Synthesis of Intermediate 6 [1]

EntryActivating AgentTemperature (°C)Diastereomeric Ratio (6:19)Yield (%)
1Acetyl Chloride-78>95:585
2Acetyl Chloride-2085:1588
3Acetic Anhydride-2080:2075
4TMSCl-7895:578
5BF₃·OEt₂-7890:1065
6TFA085:1570
7Acetyl Chloride4027:7369

Experimental Protocols

Protocol 1: NHC-Catalyzed Annulation to Synthesize Intermediate 7 [1]

  • To a solution of ethyl 4-oxobutenoate (1.0 eq) in a suitable solvent, add the NHC pre-catalyst (1 mol %).

  • Stir the reaction mixture at the designated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the enol lactone product 7. This reaction has been successfully performed on a 30-gram scale, yielding 83% of the product.[1]

Protocol 2: Two-Step N-Acyliminium Ion Cyclization to Synthesize Intermediate 6 [1]

  • Amidation: Treat the enol lactone 7 with two equivalents of tryptamine in a biphasic solvent system of CH₂Cl₂ and aqueous Na₂CO₃.

  • Stir vigorously until the starting material is consumed.

  • Separate the organic layer and wash with brine.

  • Cyclization: Cool the organic layer to -78 °C and add acetyl chloride (1.1 eq).

  • Stir the reaction at -78 °C for the specified time.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the allo-configured tetracycle 6.

Visualizations

experimental_workflow General Workflow for this compound Synthesis Core cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_products Products & Intermediates start1 Ethyl 4-oxobutenoate step1 NHC-Catalyzed Annulation start1->step1 start2 Tryptamine step2 Amidation start2->step2 intermediate1 Enol Lactone Intermediate step1->intermediate1 intermediate2 Amide Intermediate step2->intermediate2 step3 N-Acyliminium Ion Cyclization product This compound Core step3->product intermediate1->step2 intermediate2->step3

Caption: A generalized workflow for the synthesis of the this compound core.

troubleshooting_cyclization Troubleshooting Poor Diastereoselectivity in Cyclization problem Low Diastereoselectivity (Mixture of allo/epiallo) cause1 Incorrect Temperature problem->cause1 cause2 Suboptimal Activating Agent problem->cause2 solution1a Decrease Temperature (e.g., -78 °C) cause1->solution1a solution1b Avoid High Temperatures (e.g., > 0 °C) cause1->solution1b solution2a Use Acetyl Chloride or TMSCl cause2->solution2a outcome Improved allo-selectivity solution1a->outcome solution1b->problem leads back to problem solution2a->outcome

Caption: A troubleshooting guide for poor diastereoselectivity.

References

Technical Support Center: Optimizing Alloyohimbine Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient extraction of Alloyohimbine.

Frequently Asked Questions (FAQs)

Q1: What are the most common conventional methods for extracting this compound?

A1: The most common conventional methods for extracting this compound, an indole alkaloid, from plant sources like Rauwolfia species, involve solvent-based extraction with pH manipulation. This typically includes an initial extraction under alkaline conditions to ensure the alkaloids are in their free base form, followed by purification through a series of acid-base liquid-liquid extractions.

Q2: Which solvents are most effective for this compound extraction?

A2: A range of organic solvents can be used. The initial extraction often employs a non-polar solvent like toluene under alkaline conditions. For subsequent purification and precipitation steps, polar solvents such as methanol, ethanol, acetone, and ethyl acetate are commonly used.[1] The choice of solvent can significantly impact the yield and purity of the final product.

Q3: What is the role of pH in optimizing this compound extraction?

A3: pH plays a critical role in the selective extraction and purification of alkaloids. An alkaline pH (typically 9.0-9.5) is used during the initial extraction to convert alkaloid salts present in the plant material into their free base form, which is more soluble in organic solvents.[1][2] Subsequently, the pH is lowered to an acidic range (e.g., 2.0-2.5 or 3.5) to convert the alkaloids back into their salt form, allowing them to be extracted into an aqueous layer and separated from non-basic impurities.[1]

Q4: How does temperature affect the extraction efficiency of this compound?

A4: Temperature is an important parameter to control during extraction. Moderate heating, typically in the range of 40-50°C, can increase the solubility of this compound and improve extraction kinetics.[2] However, excessively high temperatures should be avoided as they can lead to the degradation of thermolabile alkaloids and the extraction of unwanted impurities.[3][4]

Q5: What are some modern extraction techniques that can be used for this compound?

A5: Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and potentially higher yields. These techniques work by enhancing the disruption of plant cell walls and improving mass transfer of the target compounds.

Q6: How can I quantify the amount of this compound in my extract?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of yohimbine alkaloids, including this compound.[5][6][7][8] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9][10][11][12]

Troubleshooting Guides

This section addresses common issues that may be encountered during the extraction of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Incomplete extraction from plant material.2. Suboptimal pH during extraction or purification.3. Degradation of the alkaloid.4. Loss of analyte during liquid-liquid extraction.1. Ensure the plant material is finely powdered to maximize surface area. Increase extraction time or perform additional extraction cycles.2. Carefully monitor and adjust the pH at each step using a calibrated pH meter. Ensure the alkaline extraction is within the 9.0-9.5 range and the acidic extraction is at the optimal pH for this compound.3. Avoid excessive heat during extraction and solvent evaporation steps.[13] Protect the extract from light if the compound is known to be photosensitive.4. Perform multiple extractions with fresh solvent at the liquid-liquid extraction stage to ensure complete transfer of the analyte.
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactants or lipids in the plant extract.2. Vigorous shaking of the separatory funnel.1. Add a small amount of a saturated salt solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion.2. Gently invert the separatory funnel multiple times instead of vigorous shaking.
Co-extraction of Impurities 1. Non-selective solvent system.2. Inappropriate pH for selective extraction.1. Consider using a multi-step extraction with solvents of varying polarity to remove impurities.2. Optimize the pH of the acidic and basic washes to selectively partition this compound and leave impurities behind.
Difficulty in Precipitating/Crystallizing this compound 1. Presence of impurities inhibiting crystallization.2. Inappropriate solvent for precipitation.1. Perform additional purification steps, such as column chromatography, before attempting precipitation.2. Experiment with different anti-solvents or solvent mixtures to induce crystallization. Cooling the solution may also promote precipitation.

Data Presentation

The following tables summarize quantitative data on the extraction of yohimbine alkaloids. While specific data for this compound is limited, the data for related isomers like alpha-yohimbine (rauwolscine) and yohimbine provide a valuable starting point for optimizing this compound extraction.

Table 1: Conventional Solvent-Based Extraction Yields of Yohimbine Alkaloids from Rauwolfia Species

Plant PartAlkaloidExtraction MethodYield (%)Purity (%)Reference
Leaves of Rauwolfia canescensAlpha-YohimbineOrganic solvent-alkaline extraction followed by acid precipitation0.4>90[1]
Roots of Rauwolfia canescensAlpha-YohimbineOrganic solvent-alkaline extraction followed by acid precipitation0.017>90[1]
Leaves of Rauwolfia speciesAlpha-YohimbineImproved industrial process with methanol0.6-0.67-[2]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Yohimbine

ParameterOptimized Value
Particle Size120 mesh
Solvent-to-Solid Ratio18:1 (mL/g)
pH of Acidified Ethanol1
Extraction Time59.75 min
Resulting Yohimbine Yield 3.841 mg/g
Data from an optimization study on yohimbine from Rauvolfia verticillata roots provides a strong starting point for this compound.[14]

Experimental Protocols

Conventional Solvent Extraction Protocol for Yohimbine Alkaloids

This protocol is based on established industrial processes for extracting yohimbine alkaloids and can be adapted for this compound.[1][2]

  • Preparation of Plant Material: Dry the plant material (e.g., leaves of Rauwolfia species) and grind it into a fine powder.

  • Alkaline Extraction:

    • Mix the powdered plant material with a non-polar organic solvent, such as toluene, in a 1:4 (solid:solvent) ratio.

    • Adjust the pH of the mixture to 9.0-9.5 using a 20-25% ammonia solution.

    • Stir the mixture at 40-50°C for approximately 4 hours.

    • Filter the mixture and collect the organic solvent extract. Repeat this step multiple times for exhaustive extraction.

  • Acidic Extraction:

    • Pool the organic extracts and acidify to a pH of approximately 3.5 with an acid solution (e.g., tartaric acid).

    • Extract the acidified organic phase multiple times with purified water to transfer the alkaloid salts into the aqueous layer.

  • Purification:

    • Combine the aqueous extracts and make them alkaline (pH 9.0-9.5) with an ammonia solution.

    • Extract the alkaline aqueous solution multiple times with a chlorinated non-polar solvent like chloroform to transfer the free base alkaloids back into the organic phase.

  • Isolation:

    • Evaporate the organic solvent (chloroform) to obtain the crude alkaloid residue.

    • Dissolve the residue in a polar organic solvent (e.g., methanol, ethanol).

    • Acidify the solution to pH 2.0-2.5 with hydrochloric acid and cool to induce precipitation of the alkaloid hydrochloride salt.

    • Filter and dry the precipitate to obtain the purified product.

HPLC-UV Method for Quantification of Yohimbine Alkaloids

This method can be adapted for the quantification of this compound.[5][7][8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Spherisorb ODS RP C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 70:20:10 v/v/v). The exact ratio may need to be optimized for the best separation of this compound from other isomers.

  • Flow Rate: 1-2 mL/min.

  • Detection Wavelength: 270 nm.

  • Column Temperature: 25°C.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

Signaling Pathway of this compound (as an α2-Adrenergic Receptor Antagonist)

This compound, like its isomer yohimbine, is known to act as an antagonist at α2-adrenergic receptors. This diagram illustrates the general signaling pathway of an α2-adrenergic receptor and how an antagonist like this compound interferes with it.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release alpha2_autoreceptor α2-Autoreceptor NE_release->alpha2_autoreceptor Binds to NE Norepinephrine NE_release->NE alpha2_autoreceptor->NE_release Inhibits (-) alpha2_receptor Postsynaptic α2-Receptor NE->alpha2_receptor Binds to This compound This compound This compound->alpha2_autoreceptor Blocks This compound->alpha2_receptor Blocks G_protein Gi Protein alpha2_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (-) cAMP ↓ cAMP AC->cAMP response Cellular Response (e.g., Smooth Muscle Contraction) cAMP->response

Caption: α2-Adrenergic receptor signaling pathway and antagonism by this compound.

General Experimental Workflow for this compound Extraction and Quantification

This diagram outlines the logical steps from raw plant material to the final quantification of this compound.

G start Plant Material (e.g., Rauwolfia leaves) prep Drying and Grinding start->prep extraction Solvent Extraction (Conventional or Advanced) prep->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Liquid-Liquid Extraction (pH manipulation) crude_extract->purification purified_extract Purified Extract purification->purified_extract isolation Precipitation / Crystallization purified_extract->isolation final_product This compound isolation->final_product quantification Quantification (e.g., HPLC-UV, LC-MS/MS) final_product->quantification

Caption: Workflow for this compound extraction, purification, and analysis.

References

Technical Support Center: HPLC Analysis of Alloyohimbine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Alloyohimbine. The information is tailored for researchers, scientists, and drug development professionals encountering this common chromatographic challenge.

Troubleshooting Guide: Resolving Peak Tailing

Q1: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing in the HPLC analysis of this compound, a basic indole alkaloid, is most often a result of undesirable secondary chemical interactions between the analyte and the stationary phase.[1][2] The most common causes can be grouped into three main categories:

  • Chemical Interactions: The primary issue is the interaction between the basic this compound molecule and acidic residual silanol groups on the surface of silica-based columns.[3][4] Other chemical factors include operating the mobile phase at a pH close to the analyte's pKa and using an insufficient buffer concentration.[3]

  • Column-Related Issues: Problems such as a contaminated or old column, a blocked inlet frit, or the formation of a void at the column inlet can physically disrupt the chromatographic process and cause tailing.[5][6] Using older, less inert "Type A" silica columns can also exacerbate the problem.[4]

  • System and Method Issues: Extra-column volume, caused by excessively long or wide connecting tubing, can lead to band broadening and tailing.[3][7] Additionally, issues like sample overload (injecting too high a concentration) or using an injection solvent that is much stronger than the mobile phase can distort the peak shape.[6][7]

Q2: How can I use the mobile phase to eliminate peak tailing for this compound?

Optimizing the mobile phase is the most effective strategy to mitigate peak tailing for basic compounds like this compound.

  • Adjusting pH: The most critical parameter is the mobile phase pH. This compound has basic amine groups, while the silica stationary phase has acidic silanol groups (Si-OH). At a mid-range pH (e.g., pH > 4), silanols become ionized (Si-O⁻), creating a strong electrostatic attraction with the protonated (positively charged) this compound molecule. This secondary retention mechanism causes significant tailing.[2][8] By lowering the mobile phase pH to ≤ 3, the silanol groups are fully protonated (neutral), which minimizes these unwanted interactions and results in a much more symmetrical peak.[2][4]

  • Increasing Buffer Strength: A buffer is essential for maintaining a constant pH. Increasing the buffer concentration (typically to 20-50 mM) can help mask the residual silanol sites and improve peak shape.[8][9]

  • Using Mobile Phase Additives: A traditional method involves adding a "sacrificial base" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[9][10] The TEA preferentially interacts with the active silanol sites, preventing them from interacting with this compound. However, with modern high-purity, end-capped columns, this is often unnecessary.[10][11]

Q3: My peak is still tailing after mobile phase optimization. What column-related factors should I investigate?

If mobile phase adjustments are insufficient, the column itself may be the source of the problem.

  • Column Chemistry: Ensure you are using a modern, high-purity "Type B" silica column that is fully end-capped.[4][8] End-capping chemically treats the silica surface to reduce the number of accessible silanol groups, significantly decreasing the potential for secondary interactions.[2]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[5][6] Try flushing the column with a strong solvent or, if the contamination is severe, replace the column.

  • Guard Columns: Using a guard column with the same stationary phase as the analytical column is highly recommended.[5] It acts as a disposable inlet, protecting the more expensive analytical column from contamination and extending its lifetime.[5]

  • Column Voids: A void or channel in the packed bed can cause peak distortion.[2] This can result from pressure shocks or operating outside the column's recommended pH range. A column with a void typically needs to be replaced.

Frequently Asked Questions (FAQs)

Q: What is a USP Tailing Factor and what is an acceptable value? A: The USP Tailing Factor (Tf), or asymmetry factor, is a measure of peak symmetry. It is calculated from the peak width at 5% of the peak height.[12] A perfectly symmetrical, Gaussian peak has a Tf of 1.0.[9] For most applications, a tailing factor between 0.9 and 1.5 is considered good, while a value greater than 2.0 is generally unacceptable as it can compromise the accuracy of integration and reduce resolution.[9]

Q: Can my sample preparation or injection technique cause peak tailing? A: Absolutely. Injecting too much sample mass (mass overload) can saturate the stationary phase and cause tailing.[6][7] Similarly, using a sample solvent that is significantly stronger than your mobile phase (e.g., injecting a sample dissolved in 100% acetonitrile into a mobile phase with 10% acetonitrile) can lead to poor peak shape.[7] Always try to dissolve your sample in the initial mobile phase or a weaker solvent. Finally, ensure your samples are filtered to prevent particulates from blocking the column frit.[6]

Q: What are the key physicochemical properties of this compound that make it prone to tailing? A: this compound is an indole alkaloid with a molecular formula of C21H26N2O3.[13] Its structure contains basic nitrogen atoms, making it a basic compound.[14] This basicity is the primary reason it is susceptible to strong secondary interactions with acidic silanol groups present on the surface of silica-based HPLC columns, which is the fundamental chemical cause of peak tailing.[2]

Troubleshooting Summary

The following table summarizes the key areas to investigate when troubleshooting peak tailing for this compound.

Problem AreaPotential CauseRecommended Solution
Mobile Phase pH is too high (e.g., > 4)Lower the mobile phase pH to between 2.5 and 3.0 to suppress silanol ionization.[2]
Insufficient buffer capacityIncrease buffer concentration to 20-50 mM to maintain stable pH and mask silanols.[8][9]
No competitive additiveFor older columns, consider adding 0.1% Triethylamine (TEA) to block active sites.[9]
Column Active residual silanolsUse a high-purity, end-capped, Type B silica column or a polar-embedded column.[4][8]
Column contaminationFlush the column with a strong solvent or replace the column if necessary. Use a guard column.[5][6]
Column bed deformation (void)Replace the column and avoid sudden pressure changes.[2]
System Extra-column dead volumeUse shorter, narrower internal diameter (ID) tubing (e.g., 0.12 mm) and ensure all fittings are secure.[3][7]
Sample/Method Sample overloadReduce the injection volume or dilute the sample.[6][9]
Incompatible sample solventDissolve the sample in the initial mobile phase composition or a weaker solvent.

Example Experimental Protocol

This protocol serves as a robust starting point for developing an HPLC method for this compound analysis, designed to minimize peak tailing.

  • Instrumentation:

    • HPLC System with a binary or quaternary pump, autosampler, and column thermostat.

    • Photodiode Array (PDA) or UV-Vis Detector.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: 225 nm or 280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in a diluent matching the initial mobile phase conditions (e.g., 90:10 Mobile Phase A:B).

    • Vortex to ensure complete dissolution.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Visual Workflow and Interaction Diagrams

G start Observe Peak Tailing (Tailing Factor > 1.5) check_mp Step 1: Check Mobile Phase start->check_mp is_ph_low Is pH low? (e.g., 2.5 - 3.0) check_mp->is_ph_low adjust_ph Action: Lower pH with acid (e.g., Formic Acid) is_ph_low->adjust_ph No is_buffer_ok Is buffer adequate? (20-50 mM) is_ph_low->is_buffer_ok Yes adjust_ph->is_buffer_ok adjust_buffer Action: Increase buffer concentration is_buffer_ok->adjust_buffer No check_column Step 2: Check Column is_buffer_ok->check_column Yes adjust_buffer->check_column is_column_modern Is column modern? (End-capped, Type B) check_column->is_column_modern replace_column Action: Use a modern, high-purity column is_column_modern->replace_column No is_column_clean Is column clean? (No contamination) is_column_modern->is_column_clean Yes replace_column->is_column_clean flush_column Action: Flush column or use guard column is_column_clean->flush_column No check_system Step 3: Check System is_column_clean->check_system Yes flush_column->check_system is_dead_vol_min Is dead volume minimal? check_system->is_dead_vol_min adjust_tubing Action: Use shorter/narrower ID tubing. Check fittings. is_dead_vol_min->adjust_tubing No end_ok Peak Shape Resolved (Tailing Factor < 1.5) is_dead_vol_min->end_ok Yes adjust_tubing->end_ok

A logical workflow for troubleshooting this compound peak tailing.

G cluster_0 Scenario 1: Mid-Range pH (e.g., pH > 4) cluster_1 Scenario 2: Low pH (e.g., pH < 3) Alloyohimbine_H This compound-H⁺ (Protonated/Positive) Silanol_ion Silanol Si-O⁻ (Ionized/Negative) Alloyohimbine_H->Silanol_ion Strong Ionic Interaction Tailing Peak Tailing Silanol_ion->Tailing Causes Alloyohimbine_H2 This compound-H⁺ (Protonated/Positive) Silanol_H Silanol Si-OH (Protonated/Neutral) Alloyohimbine_H2->Silanol_H Interaction Minimized GoodPeak Symmetrical Peak Silanol_H->GoodPeak Results in

Chemical interactions causing peak tailing and the effect of low pH.

References

Technical Support Center: Alloyohimbine Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Alloyohimbine during storage and experimental use. The information is curated for researchers, scientists, and drug development professionals. Please note that while this compound-specific stability data is limited, the following recommendations are based on extensive studies of its diastereoisomer, Yohimbine, which shares a very similar chemical structure and is expected to have comparable degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: Based on studies of related yohimbine alkaloids, the primary factors contributing to degradation are exposure to inappropriate pH levels (both acidic and alkaline conditions), light (photodegradation), and potentially oxidizing agents. Temperature can accelerate these degradation processes.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage of solid this compound, it is recommended to store it at 2-8°C, protected from light and moisture. For short-term storage, cool and dry conditions are advisable.

Q3: How should I store this compound in solution?

A3: this compound is more susceptible to degradation in solution. If you must store it in solution, use a neutral pH buffer (around pH 6-7) and protect it from light.[1][2] Prepare solutions fresh whenever possible. Avoid long-term storage in acidic or alkaline solutions, as this can lead to significant hydrolysis.

Q4: What are the main degradation products of this compound?

A4: The primary degradation pathways are expected to be hydrolysis and photodegradation.

  • Hydrolysis: This process, which can occur in both acidic and alkaline conditions, is likely to break the ester group, forming Yohimbinic Acid.[2][3]

  • Photodegradation: In the presence of light and oxygen, this compound may oxidize to form 3,4-dehydroyohimbine.

Q5: Is this compound sensitive to light?

A5: Yes, indole alkaloids like this compound are known to be susceptible to photodegradation.[1] It is crucial to store both solid and solution forms of this compound protected from light, for example, by using amber vials or by wrapping containers in aluminum foil.

Q6: How can I tell if my this compound sample has degraded?

A6: Degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC).[4][5][6][7] A stability-indicating HPLC method will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to its degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency in biological assays Degradation of this compound due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh solutions from solid stock for each experiment. Confirm the concentration and purity of your stock using a validated analytical method like HPLC.
Appearance of extra peaks in chromatogram Sample degradation.Review sample preparation and storage procedures. Ensure solutions are prepared in a suitable pH buffer and protected from light. Identify the degradation products if possible by comparing with reference standards or using mass spectrometry.
Inconsistent experimental results Instability of this compound in the experimental medium.Assess the pH and composition of your experimental buffer. If the medium is acidic or alkaline, minimize the time the compound is in solution before use. Consider performing a time-course stability study in your specific experimental medium.
Discoloration of solid this compound Possible degradation due to exposure to light or air (oxidation).Discard the discolored sample and obtain a fresh batch. Always store solid this compound in a tightly sealed container, protected from light, at the recommended temperature.

Quantitative Data Summary

The following tables summarize stability data for Yohimbine, which is expected to be a close proxy for this compound.

Table 1: Summary of Yohimbine HCl Hydrolysis Kinetics [2]

pHTemperature (°C)Pseudo First-Order Rate Constant (k, h⁻¹)Activation Energy (Ea, kcal/mol)
6.050-16.2
6.060-16.2
6.070-16.2
6.0802.76 x 10⁻³16.2
7.050-16.8
7.060-16.8
7.070-16.8
7.0803.42 x 10⁻³16.8

Note: The study concluded that Yohimbine HCl shows high stability at these pH values.

Table 2: Recommended Conditions for Forced Degradation Studies [8][9][10][11]

Stress ConditionReagent/ConditionDurationExpected Degradation Product
Acid Hydrolysis 0.1 - 1 M HClRoom temperature to 60°CYohimbinic Acid
Alkaline Hydrolysis 0.1 - 1 M NaOHRoom temperature to 60°CYohimbinic Acid
Oxidation 0.1 - 3% H₂O₂Room temperatureOxidized derivatives
Photodegradation UV light (e.g., 254 nm) and/or visible lightVariable3,4-dehydroyohimbine and other photoproducts
Thermal Degradation 40 - 80°CUp to 10 daysVarious thermal degradants

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Yohimbine and its Degradation Products

This protocol is adapted from validated methods for Yohimbine and can be used as a starting point for this compound analysis.[5][6][7]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 55:45 v/v) containing 0.5% triethylamine. The exact ratio may need to be optimized for the best separation of this compound and its specific degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase at known concentrations.

    • Prepare samples by dissolving the this compound to be tested in the mobile phase.

    • Inject the standards and samples into the HPLC system.

    • Monitor the chromatogram for the this compound peak and any new peaks that may indicate degradation. The retention time for Yohimbine is typically around 5 minutes, and its primary hydrolytic degradation product, yohimbinic acid, elutes earlier (around 3 minutes).[2]

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and validate a stability-indicating analytical method.[8][9][10][11][12]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for specified time points. At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protected from light for specified time points. Dilute with the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of this compound in a transparent container to a light source providing both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at various time points.

  • Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 60°C). Analyze samples at specified time points by dissolving a portion in the mobile phase.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method (see Protocol 1). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

degradation_pathways This compound This compound Yohimbinic_Acid Yohimbinic Acid This compound->Yohimbinic_Acid  Hydrolysis (Acid or Base) Dehydroyohimbine 3,4-dehydroyohimbine This compound->Dehydroyohimbine  Photodegradation (Light, O2)

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_degradation Degradation Monitoring Solid Solid this compound (2-8°C, Dark, Dry) Solution This compound in Solution (Neutral pH, Dark, Freshly Prepared) Solid->Solution Dissolution for Experiment HPLC Stability-Indicating HPLC Analysis Solution->HPLC Sample Analysis Degradation_Products Identification of Degradation Products HPLC->Degradation_Products Peak Characterization

Caption: Experimental workflow for this compound stability assessment.

logical_relationship Proper_Storage Proper Storage Conditions (Low Temp, Dark, Dry, Neutral pH) Minimized_Degradation Minimized Degradation Proper_Storage->Minimized_Degradation Reliable_Results Reliable and Reproducible Experimental Results Minimized_Degradation->Reliable_Results

References

Troubleshooting low solubility of Alloyohimbine in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alloyohimbine, focusing on challenges related to its low solubility in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diastereomer of yohimbine, an indole alkaloid that acts as a selective alpha-2 adrenergic receptor antagonist.[1] Like many alkaloids, this compound in its free base form exhibits low solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo studies that require consistent and known concentrations in physiological buffers.

Q2: What are the general solubility characteristics of this compound?

This compound is sparingly soluble in water. Its solubility is expected to be higher in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous buffers, the pH of the solution is a critical factor influencing its solubility.

Q3: How does pH affect the solubility of this compound?

This compound is a weakly basic compound.[1] In acidic conditions (lower pH), the nitrogen atoms in its structure can become protonated, forming a salt. This salt form is generally more soluble in water than the neutral free base. Therefore, decreasing the pH of the buffer is a primary strategy to enhance the solubility of this compound.

Q4: What is the difference in solubility between this compound free base and its salt form (e.g., this compound HCl)?

While specific data for this compound is limited, the behavior of its isomer, yohimbine, provides a strong indication. Yohimbine hydrochloride (the salt form) is significantly more soluble in water than the yohimbine free base. This principle applies to this compound as well; converting it to a salt by dissolving it in an acidic solution will markedly improve its aqueous solubility.

Troubleshooting Guide for Low Solubility

Issue: Precipitate forms when dissolving this compound in a neutral buffer (e.g., PBS pH 7.4).

This is a common issue due to the low aqueous solubility of the this compound free base at neutral pH.

Solutions:

  • pH Adjustment: The most effective method is to lower the pH of your buffer. Prepare your stock solution in a slightly acidic buffer (e.g., pH 4-5) and then dilute it into your final experimental medium. The final pH of the medium should be considered to ensure it is within the acceptable range for your experiment.

  • Use of Co-solvents: A small percentage of an organic co-solvent can be used to aid dissolution.

    • DMSO: Prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock into your aqueous buffer. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays.

    • Ethanol: Similar to DMSO, a stock solution can be prepared in ethanol and then diluted.

  • Sonication and Heating: Gentle warming (e.g., to 37°C) and sonication can help dissolve the compound. However, be cautious about the thermal stability of this compound.

  • Salt Form: If available, using a salt form of this compound (e.g., this compound HCl) is the most straightforward approach to achieve higher aqueous solubility.

Issue: Inconsistent results in biological assays.

This may be due to the precipitation of this compound out of the solution over time, leading to a decrease in the effective concentration.

Solutions:

  • Solubility Testing: Before conducting your main experiments, perform a preliminary solubility test. Prepare your desired concentration of this compound in the final experimental buffer and visually inspect for any precipitation over the time course of your experiment.

  • Fresh Preparations: Always prepare fresh working solutions of this compound from your stock solution immediately before each experiment.

  • Buffer Composition: The composition of your buffer can influence solubility. If you continue to face issues, consider trying different buffer systems.

Quantitative Data on this compound Solubility (Estimated)

Due to the limited availability of direct experimental data for this compound, the following table provides estimated solubility values based on the known properties of yohimbine and general principles for alkaloid solubility. These values should be experimentally verified for your specific buffer and conditions.

Solvent/BufferpHEstimated Solubility (µg/mL)Estimated Molar Solubility (µM)Notes
Deionized Water~7.0< 100< 282Very poorly soluble.
PBS7.4< 100< 282Prone to precipitation.
Citrate Buffer4.01000 - 50002821 - 14104Increased solubility due to salt formation.
Acetate Buffer5.0500 - 20001410 - 5642Improved solubility in acidic conditions.
100% DMSON/A> 10,000> 28210High solubility.
100% EthanolN/A> 5,000> 14104Good solubility.

Molecular Weight of this compound: 354.44 g/mol

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Weigh out 3.54 mg of this compound powder.

  • Add 1 mL of 100% cell culture grade DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing a 1 mM Aqueous Working Solution using a pH-Adjustment Approach:

  • Prepare a 10 mM stock solution of this compound in an acidic aqueous solution (e.g., 10 mM HCl or a citrate buffer at pH 3.0).

  • To prepare a 1 mM working solution, dilute the 10 mM stock 1:10 in your desired experimental buffer (e.g., PBS pH 7.4).

  • Vortex the working solution immediately after dilution.

  • Visually inspect the solution for any signs of precipitation.

  • It is recommended to check the final pH of the working solution and adjust if necessary, keeping in mind that further pH changes may affect solubility.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

This compound, as an alpha-2 adrenergic receptor antagonist, is expected to block the canonical Gαi-coupled signaling pathway. This diagram illustrates the general mechanism of action.

Alloyohimbine_Signaling This compound as an Alpha-2 Adrenergic Receptor Antagonist cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular This compound This compound Alpha2AR Alpha-2 Adrenergic Receptor (α2-AR) This compound->Alpha2AR Antagonism (Blocks) G_protein Gi Protein (αβγ subunits) Alpha2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Response PKA->Downstream Phosphorylation

Caption: Alpha-2 Adrenergic Receptor Antagonism by this compound.

Troubleshooting Workflow for this compound Solubility

This workflow provides a logical sequence of steps to address solubility issues during experimental setup.

Troubleshooting_Workflow Troubleshooting this compound Solubility Start Start: Dissolve This compound in Buffer Check_Solubility Is it fully dissolved? Start->Check_Solubility Success Proceed with Experiment Check_Solubility->Success Yes Try_Sonication Try gentle sonication and/or warming (37°C) Check_Solubility->Try_Sonication No Check_Again Is it dissolved now? Try_Sonication->Check_Again Check_Again->Success Yes Use_CoSolvent Prepare stock in DMSO or Ethanol Check_Again->Use_CoSolvent No Check_Final_Conc Is final co-solvent concentration acceptable? Use_CoSolvent->Check_Final_Conc Check_Final_Conc->Success Yes Adjust_pH Prepare stock in acidic buffer (pH 4-5) Check_Final_Conc->Adjust_pH No Adjust_pH->Check_Solubility Failure Consider alternative formulation or This compound salt Adjust_pH->Failure If still not soluble

Caption: A step-by-step workflow for troubleshooting this compound solubility.

References

Addressing matrix effects in LC-MS analysis of Alloyohimbine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Alloyohimbine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[3]

Q2: I am observing inconsistent signal intensity and poor reproducibility for my this compound samples. Could this be due to matrix effects?

A: Yes, inconsistent signal intensity, poor peak shape, and high variability in quantification are common indicators of matrix effects.[4] These issues arise because the composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement for this compound.[5]

Q3: How can I confirm that matrix effects are the cause of the issues in my this compound analysis?

A: There are two primary methods to confirm the presence of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of an this compound standard solution is introduced into the MS source after the LC column. A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal of this compound as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[6]

  • Comparison of Calibration Curves: Prepare two calibration curves for this compound: one in a pure solvent and another in a matrix extract from a blank sample (matrix-matched). A significant difference in the slopes of these two curves is a clear indication of matrix effects.

Q4: What are the most common sources of matrix effects in biological samples like plasma or urine?

A: Phospholipids are a major contributor to matrix effects in plasma and serum samples, as they are abundant in cell membranes and often co-extract with the analyte of interest.[7][8] Salts, endogenous metabolites, and administered drugs or their metabolites can also cause significant ion suppression or enhancement.

Q5: What is the recommended internal standard for this compound analysis?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, a deuterated analog such as Yohimbine-d3 would be a suitable choice, as it will have nearly identical chemical properties and chromatographic behavior, allowing it to effectively compensate for matrix effects.[3] When a SIL-IS is not available, a structurally related compound with similar physicochemical properties that does not co-elute with interfering matrix components can be used.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS analysis of this compound.

Troubleshooting Workflow for Matrix Effects in this compound Analysis cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Sample Preparation Techniques cluster_4 Chromatographic Optimization cluster_5 Internal Standard Selection Problem Inconsistent Results: - Poor Reproducibility - Low Sensitivity - Inaccurate Quantification Confirm_ME Confirm Matrix Effects Problem->Confirm_ME Suspect Matrix Effects Method1 Post-Column Infusion Confirm_ME->Method1 Qualitative Assessment Method2 Matrix-Matched Calibrators Confirm_ME->Method2 Quantitative Assessment Optimize_SP Optimize Sample Preparation Method1->Optimize_SP Method2->Optimize_SP Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC PPT Protein Precipitation (PPT) Optimize_SP->PPT LLE Liquid-Liquid Extraction (LLE) Optimize_SP->LLE SPE Solid-Phase Extraction (SPE) Optimize_SP->SPE Use_IS Use Appropriate Internal Standard Optimize_LC->Use_IS Gradient Gradient Modification Optimize_LC->Gradient Column Column Chemistry Optimize_LC->Column FlowRate Flow Rate Adjustment Optimize_LC->FlowRate SIL_IS Stable Isotope-Labeled IS (e.g., Yohimbine-d3) Use_IS->SIL_IS Analog_IS Structural Analog IS Use_IS->Analog_IS

Troubleshooting workflow for this compound matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify retention time regions where ion suppression or enhancement occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (e.g., plasma, urine) prepared using your current method.

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Disconnect the LC outlet from the MS source and connect it to one inlet of the tee-union.

  • Connect the outlet of the syringe pump to the second inlet of the tee-union.

  • Connect the outlet of the tee-union to the MS source.

  • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Acquire data in MRM or SIM mode for the [M+H]+ ion of this compound (m/z 355).

  • Once a stable baseline signal is achieved, inject the blank matrix extract onto the LC column.

  • Monitor the this compound signal for any deviations from the baseline. A dip in the signal indicates ion suppression, while a peak indicates ion enhancement.

Protocol 2: Sample Preparation Methods to Mitigate Matrix Effects

A. Protein Precipitation (PPT) - For Plasma/Serum Samples

Objective: A quick and simple method to remove the majority of proteins.

Procedure:

  • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (containing the internal standard, e.g., Yohimbine-d3).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

B. Liquid-Liquid Extraction (LLE) - For Urine Samples

Objective: To extract this compound from a complex aqueous matrix into an immiscible organic solvent.

Procedure:

  • To 500 µL of urine sample, add the internal standard.

  • Adjust the pH of the sample to ~9-10 with a suitable base (e.g., ammonium hydroxide) to ensure this compound is in its non-ionized form.

  • Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2 minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

C. Solid-Phase Extraction (SPE) - For Cleaner Extracts

Objective: To selectively isolate this compound and remove a wider range of interferences.

Procedure (using a mixed-mode cation exchange cartridge):

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

  • Equilibration: Pass 1 mL of a weak buffer (e.g., 2% formic acid in water) through the cartridge.

  • Loading: Load the pre-treated sample (e.g., diluted plasma or urine with internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the weak buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute this compound with 1 mL of a solution of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the other methods.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of matrix effects and the effectiveness of different mitigation strategies.

Table 1: Comparison of this compound Signal in Solvent vs. Matrix

Sample TypeMean Peak Area (n=3)Matrix Effect (%)
This compound in Solvent1,500,000N/A
This compound in PPT Plasma Extract750,000-50% (Suppression)
This compound in LLE Urine Extract1,200,000-20% (Suppression)
This compound in SPE Plasma Extract1,425,000-5% (Suppression)

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

Table 2: Effect of Internal Standard on Quantitative Accuracy

Sample PreparationInternal StandardCalculated Concentration (ng/mL)Accuracy (%)
PPTNone28.557%
PPTYohimbine-d348.997.8%
LLENone41.282.4%
LLEYohimbine-d350.7101.4%
SPENone46.593%
SPEYohimbine-d349.699.2%

Nominal Concentration = 50 ng/mL

Mandatory Visualizations

General Workflow for LC-MS Bioanalysis Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (e.g., Yohimbine-d3) Sample->Add_IS Sample_Prep Sample Preparation (PPT, LLE, or SPE) Add_IS->Sample_Prep Evap_Recon Evaporation & Reconstitution Sample_Prep->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

A typical workflow for the LC-MS analysis of this compound.

Decision Tree for Sample Preparation Method Selection PPT Protein Precipitation (PPT) - Fast, simple - May have significant matrix effects LLE Liquid-Liquid Extraction (LLE) - Good for cleaner samples - pH optimization is crucial SPE Solid-Phase Extraction (SPE) - Most effective for removing interferences - Method development intensive Start Start: Select Sample Preparation Method Matrix_Complexity High Matrix Complexity? Start->Matrix_Complexity Matrix_Complexity->SPE Yes Throughput High Throughput Needed? Matrix_Complexity->Throughput No Throughput->PPT Yes Throughput->LLE No

A decision guide for choosing a sample preparation method.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and may not represent actual experimental results for this compound. It is essential to validate all methods with your specific matrix and instrumentation.

References

Technical Support Center: Enhancing Resolution of Alloyohimbine Stereoisomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) separation of Alloyohimbine stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound stereoisomers?

This compound is a diastereomer of yohimbine, and along with other stereoisomers like yohimbine, corynanthine, and rauwolscine, it presents a significant chromatographic challenge. These compounds possess multiple chiral centers, leading to a complex mixture of stereoisomers with very similar physicochemical properties.[1] Achieving baseline separation requires highly selective chiral stationary phases (CSPs) and carefully optimized mobile phase conditions.

Q2: Which type of chiral stationary phase (CSP) is most effective for this compound separation?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded as the most versatile and successful for the separation of a broad range of chiral compounds, including alkaloids like yohimbine and its stereoisomers. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for resolving structurally similar stereoisomers.

Q3: Can I use reversed-phase (RP) HPLC for this separation?

While normal-phase (NP) chromatography is traditionally common for chiral separations, modern polysaccharide-based CSPs are also effective in reversed-phase (RP) and polar organic modes. An RP-HPLC method using a C18 column with a gradient elution has been successfully used to separate yohimbine from its stereoisomer corynanthine, indicating the potential for RP methods in resolving other diastereomers like this compound.[2][3]

Q4: How does temperature affect the resolution of this compound stereoisomers?

Temperature can have a significant, though sometimes unpredictable, impact on chiral separations. Generally, lower temperatures tend to increase enantioselectivity by enhancing the subtle intermolecular interactions responsible for chiral recognition. Conversely, higher temperatures can improve peak efficiency and reduce analysis time. It is crucial to empirically determine the optimal temperature for a specific method, as the effect can vary depending on the CSP and mobile phase combination.

Q5: What is the role of the mobile phase composition in enhancing resolution?

The mobile phase composition is a critical parameter for optimizing the separation of stereoisomers. In normal-phase HPLC, the choice and ratio of the organic modifier (e.g., isopropanol, ethanol) and the acidic or basic additive can significantly influence retention times and selectivity. For reversed-phase HPLC, the organic modifier (e.g., acetonitrile, methanol) and the pH and ionic strength of the aqueous buffer play a crucial role.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution of Stereoisomers 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Flow rate is too high.4. Temperature is not optimized.1. Screen different polysaccharide-based CSPs (e.g., cellulose or amylose-based columns).2. Systematically vary the mobile phase composition. In NP, adjust the alcohol modifier concentration. In RP, modify the organic modifier percentage and buffer pH.3. Reduce the flow rate to allow for better equilibration and interaction with the stationary phase.4. Evaluate the effect of temperature on the separation. Try running the analysis at a lower temperature to enhance selectivity.
Peak Tailing 1. Secondary interactions with the stationary phase (especially with basic alkaloids).2. Column overload.3. Column degradation.1. Add a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase in NP mode to mask active sites on the silica support.2. Reduce the sample concentration or injection volume.3. Use a guard column and ensure proper sample and mobile phase filtration. If the column is old, replace it.
Peak Fronting 1. Sample solvent is too strong.2. Column overload.1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Decrease the amount of sample injected onto the column.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Temperature variations.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can take longer for some chiral columns.2. Use a high-quality HPLC system with a precise pump and degas the mobile phase thoroughly.3. Use a column oven to maintain a constant and consistent temperature.
No Peaks Detected 1. Incorrect detection wavelength.2. Sample degradation.3. System leak.1. Verify the UV absorbance maximum for this compound and set the detector accordingly. A diode array detector (DAD) can be used to screen a range of wavelengths.2. Ensure the stability of the sample in the chosen solvent and protect it from light if necessary.3. Perform a system pressure test and check all fittings for leaks.

Experimental Protocols

Protocol 1: Normal-Phase Chiral HPLC

This protocol is a common starting point for the separation of alkaloid stereoisomers.

Parameter Condition
Column Chiralpak® AD-H or Chiralcel® OD-H (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 °C (can be optimized between 10-40 °C)
Detection UV at 228 nm or 280 nm
Injection Volume 5 - 20 µL

Method Development Notes:

  • The ratio of n-Hexane to Isopropanol is the primary driver of retention. Increasing the percentage of isopropanol will decrease retention times.

  • The small amount of diethylamine is crucial for improving the peak shape of the basic alkaloid analytes.

  • Systematically screen different alcohol modifiers (e.g., ethanol, n-butanol) in place of isopropanol, as this can significantly alter selectivity.

Protocol 2: Reversed-Phase Chiral HPLC

This protocol is an alternative for use with compatible reversed-phase chiral stationary phases.

Parameter Condition
Column Chiralpak® IA or Chiralcel® OZ-RH (or equivalent RP-compatible polysaccharide-based CSP)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute all stereoisomers. (e.g., 10-60% B over 30 minutes)
Flow Rate 0.8 - 1.2 mL/min
Temperature 30 °C (can be optimized)
Detection UV at 228 nm or 280 nm, or Mass Spectrometry (MS)
Injection Volume 5 - 20 µL

Method Development Notes:

  • The choice of acidic modifier (e.g., formic acid, acetic acid, trifluoroacetic acid) and its concentration can impact peak shape and selectivity.

  • Methanol can be screened as an alternative organic modifier to acetonitrile.

  • For complex mixtures, a gradient elution is generally more effective than an isocratic method.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained during the method development for the chiral separation of yohimbine stereoisomers, including this compound. These tables are for illustrative purposes to guide data analysis and comparison.

Table 1: Comparison of Chiral Stationary Phases (Normal Phase)

CSP Stereoisomer Pair Retention Time (min) Resolution (Rs) Selectivity (α)
Chiralpak® AD-H Yohimbine / this compound10.2 / 11.51.81.15
Corynanthine / Rauwolscine12.8 / 13.91.61.10
Chiralcel® OD-H Yohimbine / this compound9.8 / 11.01.51.13
Corynanthine / Rauwolscine12.1 / 13.01.31.08

Table 2: Effect of Mobile Phase Modifier on Resolution (Chiralpak® AD-H)

Modifier (% in Hexane) Stereoisomer Pair Resolution (Rs)
15% Isopropanol Yohimbine / this compound1.6
20% Isopropanol Yohimbine / this compound1.8
25% Isopropanol Yohimbine / this compound1.4
20% Ethanol Yohimbine / this compound2.1

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Stereoisomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect UV/MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Calculate Resolution, Retention Times, and Peak Areas Chromatogram->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for chiral HPLC analysis of this compound.

Troubleshooting_Logic Start Poor Resolution Observed Check_CSP Is the CSP appropriate? Start->Check_CSP Check_MP Is the mobile phase optimized? Check_CSP->Check_MP Yes Solution_CSP Screen different CSPs Check_CSP->Solution_CSP No Check_Flow Is the flow rate optimal? Check_MP->Check_Flow Yes Solution_MP Adjust modifier ratio / additives Check_MP->Solution_MP No Solution_Flow Reduce flow rate Check_Flow->Solution_Flow No End Resolution Improved Check_Flow->End Yes Solution_CSP->End Solution_MP->End Solution_Flow->End

Caption: Troubleshooting logic for poor resolution in chiral HPLC.

References

Preventing epimerization of Alloyohimbine during workup

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the epimerization of Alloyohimbine during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is a chemical process where a single stereocenter of a molecule with multiple stereocenters is inverted. This compound is a diastereomer of yohimbine and possesses five chiral centers (C3, C15, C16, C17, and C20).[1] Epimerization during workup, particularly at the C3 position, can lead to the formation of its epimer, 3-epi-alloyohimbane, or other diastereomers. This conversion results in a mixture of compounds that can be difficult to separate and reduces the yield of the desired pure this compound.

Q2: Why is this compound susceptible to epimerization?

A2: The susceptibility arises from the hydrogen atom at the C3 position, which is adjacent to a nitrogen atom (N4) in the indole ring structure. Under certain conditions, particularly exposure to acidic or basic environments, this proton can be abstracted. The resulting intermediate can then be re-protonated from either side, leading to inversion of the stereochemistry at C3. This process can be driven toward the more thermodynamically stable diastereomer.[2]

Q3: What are the primary factors that induce epimerization during workup?

A3: The main factors that can induce epimerization of this compound and related alkaloids are:

  • pH: Both strong acids and strong bases can catalyze the epimerization process.[3] Alkaline conditions, in particular, can facilitate the abstraction of the C3 proton.

  • Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for epimerization.[3][4] Extractions or solvent removal steps performed at high heat significantly increase the risk.

  • Solvent Type: Protic solvents (like methanol or ethanol) can facilitate proton exchange and may promote epimerization more than aprotic solvents (like chloroform or dichloromethane).[3][5]

  • Exposure Time: The longer the compound is exposed to harsh conditions (e.g., high/low pH, high temperature), the greater the extent of epimerization.

Q4: How can I detect if epimerization has occurred?

A4: Epimerization can be detected by chromatographic and spectroscopic methods:

  • Thin-Layer Chromatography (TLC): The formation of a new, closely migrating spot alongside the main product spot often indicates the presence of an epimer.

  • High-Performance Liquid Chromatography (HPLC): A well-resolved HPLC method will show a separate peak for the epimer, allowing for quantification of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the presence of the epimer, as the inverted stereocenter will cause characteristic shifts in the signals of nearby protons and carbons.

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Solution(s)
Low final yield of pure this compound after purification. Epimerization during workup led to a mixture of diastereomers, which were separated during chromatography, reducing the isolated yield of the target compound.1. Re-evaluate the pH used during the acid-base extraction steps. Use a mild base like sodium bicarbonate instead of strong bases (NaOH, KOH).2. Ensure all steps, especially solvent evaporation, are performed at low temperatures (< 40°C).3. Minimize the time the sample is in solution, particularly when in an acidic or basic aqueous phase.
Multiple spots/peaks observed on TLC/HPLC analysis of the crude product. The presence of an epimer or other degradation products.1. Co-spot the sample with a pure standard of this compound on TLC to confirm which spot is the desired product.2. If epimerization is confirmed, review the workup protocol against the recommendations in this guide. Key areas to check are pH, temperature, and solvent choice.
Product appears discolored or contains insoluble material. This could be due to degradation, which can be exacerbated by the same conditions that cause epimerization (e.g., heat and extreme pH).1. Perform the extraction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.2. Use degassed solvents.3. Ensure the starting material is fully dissolved and filter out any insoluble impurities before proceeding with liquid-liquid extraction.

Experimental Protocols

Protocol: Optimized Acid-Base Extraction to Minimize Epimerization

This protocol describes a standard workup procedure for isolating this compound from a reaction mixture or natural product extract while minimizing the risk of epimerization.

1. Initial Quenching and Solvent Removal:

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • If the reaction solvent is aprotic and water-immiscible (e.g., Dichloromethane, Toluene), proceed to Step 2.

  • If the reaction solvent is water-miscible (e.g., THF, Methanol), remove the solvent under reduced pressure, ensuring the bath temperature does not exceed 35°C. Re-dissolve the residue in a suitable water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

2. Acidic Wash (Protonation and Extraction into Aqueous Layer):

  • Add a pre-chilled (4°C) 1M solution of citric acid or a 5% acetic acid solution to the organic layer.

  • Stir the biphasic mixture vigorously for 10-15 minutes while maintaining the temperature at 0-5°C.

  • Separate the layers. The protonated this compound salt will be in the aqueous layer.

  • Extract the organic layer one more time with the acidic solution to ensure complete transfer. Combine the aqueous layers.

3. Basification and Re-extraction into Organic Layer:

  • Cool the combined acidic aqueous layers in an ice bath (0-5°C).

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) dropwise with stirring until the pH of the aqueous layer reaches 8.5 - 9.0. Crucially, avoid strong bases like NaOH or KOH and do not exceed pH 9.5.

  • Immediately extract the now-neutral this compound base into a fresh portion of organic solvent (e.g., DCM or EtOAc). Repeat the extraction 2-3 times to ensure complete recovery.

  • Combine the organic layers.

4. Drying and Solvent Evaporation:

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of fresh solvent.

  • Concentrate the filtrate under reduced pressure. Ensure the water bath temperature does not exceed 35°C. Evaporate to dryness to obtain the crude this compound.

5. Purification:

  • Purify the crude product promptly using column chromatography on silica gel or another appropriate stationary phase. Use a neutral solvent system where possible.

Quantitative Data Summary

Table 1: Effect of pH on Alkaloid Stability

pH RangeBasifying AgentRisk of EpimerizationNotes
< 2Strong Acid (e.g., HCl)ModerateCan cause hydrolysis of ester groups or other acid-labile functionalities.[6]
7.0 - 8.0-LowGenerally the most stable pH range for yohimbine alkaloids.[1]
8.5 - 9.5Weak Base (e.g., NaHCO₃)Low to ModerateOptimal for deprotonating the alkaloid for extraction with minimal epimerization risk.
> 11Strong Base (e.g., NaOH)HighSignificantly increases the rate of C3 proton abstraction, leading to rapid epimerization.

Table 2: Effect of Temperature and Solvent on Epimerization

TemperatureSolventRelative Rate of EpimerizationRecommendation
-20°CAllNegligibleIdeal for long-term storage of solutions.[5]
0-5°CAprotic (DCM, Chloroform)Very LowRecommended temperature for all acid-base extraction steps. Chloroform has been shown to inhibit epimerization for some alkaloids.[3][5]
20-25°C (Room Temp)Protic (Methanol, Ethanol)Moderate to HighProtic solvents can facilitate epimerization.[3][5] Avoid prolonged exposure.
> 40°CAnyHigh to Very HighElevated temperatures significantly accelerate epimerization and degradation.[4] Avoid during solvent removal.

Visualizations

Experimental Workflow

The following diagram illustrates the recommended workflow for the workup of this compound, highlighting the critical control points to prevent epimerization.

G cluster_start Initial Mixture cluster_acid Acid Extraction cluster_base Basification & Re-extraction cluster_final Final Steps start Crude Reaction Mixture acid_add Add 1M Citric Acid (Aqueous Phase) start->acid_add crit_temp1 Critical Control: Temp < 5°C acid_add->crit_temp1 separate1 Separate Layers org1 Organic Layer (Impurities) separate1->org1 Discard aq1 Aqueous Layer (this compound-H+) separate1->aq1 base_add Add NaHCO3 Solution (Aqueous Phase) aq1->base_add crit_ph Critical Control: pH 8.5 - 9.0 base_add->crit_ph extract_org Extract with DCM separate2 Separate Layers extract_org->separate2 org2 Organic Layer (this compound Base) separate2->org2 aq2 Aqueous Layer (Salts) separate2->aq2 Discard dry Dry (Na2SO4) org2->dry evap Evaporate Solvent dry->evap crit_temp2 Critical Control: Temp < 35°C evap->crit_temp2 purify Purify (Chromatography) product Pure this compound purify->product crit_temp1->separate1 crit_ph->extract_org crit_temp2->purify

Caption: Recommended workup workflow for this compound isolation.

Factors Influencing Epimerization

This diagram shows the logical relationship between key experimental factors and the undesired epimerization of this compound.

G cluster_factors Causal Factors temp High Temperature (> 40°C) intermediate C3-Deprotonated Intermediate temp->intermediate ph Extreme pH (< 2 or > 10) ph->intermediate solvent Protic Solvents (e.g., Methanol) solvent->intermediate time Long Exposure Time time->intermediate alloy This compound (Desired Product) alloy->intermediate Proton Abstraction intermediate->alloy Re-protonation (Retention) epimer 3-epi-Alloyohimbane (Epimer) intermediate->epimer Re-protonation (Inversion)

Caption: Factors promoting the epimerization of this compound.

References

Technical Support Center: Alloyohimbine Purification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Alloyohimbine from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

This compound is a naturally occurring indole alkaloid found in plants of the Rauwolfia genus, such as Rauwolfia serpentina and Rauwolfia canescens.[1][2][3] It is one of the diastereomers of yohimbine, and its presence and relative abundance can vary depending on the plant species and geographical origin.

Q2: What are the initial extraction methods for obtaining a crude extract containing this compound?

The initial step in purifying this compound involves extracting the total alkaloids from the plant material (typically leaves, bark, or roots). Common methods include:

  • Solvent Extraction: This involves macerating or percolating the dried and powdered plant material with an organic solvent. Methanol is often used as it is a strong solvent for a wide range of alkaloids.[4]

  • Acid-Base Extraction: This technique leverages the basic nature of alkaloids. The plant material is first treated with an acidic solution to form water-soluble alkaloid salts. The aqueous extract is then basified to precipitate the alkaloids, which can then be extracted into an organic solvent.[1][2][5] This method helps in the initial separation from non-alkaloidal components.

Q3: Which chromatographic techniques are most effective for purifying this compound?

Due to the presence of other structurally similar alkaloids, chromatographic methods are essential for achieving high purity. The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative reverse-phase HPLC (RP-HPLC), is a powerful tool for separating yohimbine diastereomers.[6] The separation is based on the differential partitioning of the alkaloids between a nonpolar stationary phase (like C18) and a polar mobile phase.

  • Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes lead to irreversible adsorption of the sample.[7] pH-zone-refining CCC has been successfully used for the large-scale separation of Rauwolfia alkaloids.[7]

Q4: How can I effectively separate this compound from its other diastereomers like Yohimbine and Rauwolscine (Alpha-yohimbine)?

The separation of yohimbine diastereomers is a significant challenge due to their similar structures and physicochemical properties. Optimization of the chromatographic conditions is crucial. For HPLC, this involves careful selection of:

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the mobile phase can significantly influence the retention and selectivity of the separation.

  • Stationary Phase: A C18 column is a common choice for the separation of these alkaloids.

  • Additives: Additives like triethylamine can be used to improve peak shape.

Analytical methods have shown good separation of yohimbine diastereomers, and these conditions can be scaled up for preparative purification.

Q5: What is a typical yield and purity I can expect for this compound?

The yield and purity of this compound are highly dependent on the starting plant material and the purification strategy employed. While specific data for this compound is scarce in readily available literature, data for its diastereomer, alpha-yohimbine (rauwolscine), can provide an estimate. Processes involving solvent extraction, acid-base partitioning, and precipitation can yield purities of 90-93% as determined by HPLC.[1][2] The yield from the dried leaves of Rauwolfia canescens for alpha-yohimbine has been reported to be around 0.4%.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Alkaloid Extract Incomplete extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area.- Increase the extraction time or perform multiple extraction cycles.- Optimize the solvent-to-solid ratio.
Degradation of alkaloids during extraction.- Avoid excessive heat during extraction, especially for thermolabile compounds.- Ensure the pH of the extraction medium is appropriate to prevent degradation.
Poor Separation of Diastereomers in HPLC Suboptimal mobile phase composition.- Adjust the organic solvent (acetonitrile/methanol) to water ratio.- Optimize the pH of the aqueous phase. Small changes in pH can significantly impact selectivity.- Experiment with different buffer systems and concentrations.
Inappropriate column selection.- Ensure the use of a high-resolution C18 column suitable for alkaloid separation.- Consider columns with different particle sizes or lengths.
Column overloading.- Reduce the amount of sample injected onto the column.- For preparative HPLC, perform a loading study to determine the maximum sample capacity without sacrificing resolution.
Broad or Tailing Peaks in HPLC Secondary interactions with the stationary phase.- Add a competing base, such as triethylamine (TEA), to the mobile phase to mask residual silanol groups on the silica-based stationary phase.
Column degradation.- Flush the column with a strong solvent to remove any adsorbed impurities.- If the problem persists, the column may need to be replaced.
This compound Fails to Crystallize Presence of impurities.- Further purify the this compound fraction using a different chromatographic technique (e.g., a different solvent system or stationary phase).- Treat the solution with activated charcoal to remove colored impurities.[5]
Incorrect solvent system for crystallization.- Experiment with different solvent and anti-solvent combinations.- Slow evaporation of the solvent or cooling the solution can promote crystal growth.
Supersaturation not achieved.- Concentrate the solution to increase the probability of nucleation.

Data Presentation

Table 1: Comparison of Purification Strategies for Yohimbine Alkaloids (Data primarily for Alpha-Yohimbine as a proxy)

Purification Strategy Starting Material Key Steps Reported Yield Reported Purity Reference
Solvent Extraction & PrecipitationRauwolfia canescens leavesToluene extraction at alkaline pH, acid-base partitioning, precipitation with oxalic acid, and final purification with a polar organic solvent and HCl.~0.4% (w/w)90-93% (HPLC)[1][2]
pH-Zone-Refining CCCRauwolfia tetraphylla leavesCrude chloroform extract subjected to counter-current chromatography.Not specified for individual alkaloids>95% for a mixture of α-yohimbine and reserpiline[7]
Preparative HPLCCrude Alkaloid ExtractReverse-phase C18 column with an optimized mobile phase.Dependent on the concentration in the crude extract>98% (HPLC)Inferred from analytical methods

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound (Adapted from Alpha-Yohimbine Protocol)

This protocol describes a method for obtaining a partially purified alkaloid fraction from Rauwolfia leaves.

Materials:

  • Dried and powdered Rauwolfia leaves

  • Toluene

  • 20-25% Ammonia solution

  • Dilute Sulfuric Acid

  • Ethyl acetate

  • Oxalic acid

  • Methanol

  • Activated charcoal

  • Hydrochloric acid

Procedure:

  • Alkaline Extraction: Mix the powdered leaves with toluene (1:4 w/v) and adjust the pH to 9-9.5 with ammonia solution. Stir the mixture at 40-50°C for 4 hours. Filter and collect the toluene extract. Repeat the extraction two more times and pool the filtrates.

  • Acidic Extraction: Extract the pooled toluene phase with dilute sulfuric acid (pH 2.0-2.5). The alkaloid salts will move to the aqueous phase.

  • Basification and Re-extraction: Adjust the pH of the acidic aqueous phase to 9-9.5 with ammonia solution to precipitate the free alkaloids. Extract the precipitated alkaloids into a non-polar organic solvent like toluene.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure to obtain the crude alkaloid residue.

  • Salt Formation and Precipitation: Dissolve the residue in ethyl acetate and add oxalic acid to precipitate the alkaloids as oxalate salts. Filter and dry the precipitate.

  • Final Purification: Dissolve the precipitate in a polar organic solvent like methanol. Treat with activated charcoal to decolorize the solution. Acidify with hydrochloric acid to a pH of 2.0-2.5 and cool to 15-20°C to precipitate the alkaloid hydrochlorides. Filter and dry the final product.

Protocol 2: Preparative HPLC for this compound Isomer Separation

This protocol provides a starting point for the separation of yohimbine diastereomers. Optimization will be required based on the specific crude extract and HPLC system.

Materials:

  • Partially purified alkaloid extract

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or Triethylamine

  • Preparative C18 HPLC column (e.g., 250 mm x 21.2 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the partially purified alkaloid extract in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid (for acidic conditions) or 0.1% triethylamine (for basic conditions).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% triethylamine.

  • Chromatographic Conditions:

    • Flow Rate: Start with a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).

    • Gradient: Develop a linear gradient from a lower to a higher concentration of Mobile Phase B. An example gradient could be: 10-50% B over 30 minutes.

    • Detection: Monitor the elution at a wavelength of 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_extraction Initial Extraction & Preliminary Purification cluster_purification Chromatographic Purification cluster_final_steps Final Processing plant_material Rauwolfia Plant Material solvent_extraction Solvent Extraction (e.g., Toluene @ pH 9-9.5) plant_material->solvent_extraction acid_base_partition Acid-Base Partitioning solvent_extraction->acid_base_partition crude_alkaloids Crude Alkaloid Extract acid_base_partition->crude_alkaloids prep_hplc Preparative HPLC (C18 Column) crude_alkaloids->prep_hplc Option 1 ccc Counter-Current Chromatography (pH-Zone-Refining) crude_alkaloids->ccc Option 2 fraction_collection Fraction Collection prep_hplc->fraction_collection ccc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis crystallization Crystallization purity_analysis->crystallization If high purity achieved pure_this compound Pure this compound purity_analysis->pure_this compound If crystallization is not required crystallization->pure_this compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Poor HPLC Separation of Diastereomers check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase adjust_ph Adjust pH check_mobile_phase->adjust_ph No check_column Is the column appropriate and in good condition? check_mobile_phase->check_column Yes adjust_gradient Modify Solvent Gradient adjust_ph->adjust_gradient adjust_ph->check_column adjust_gradient->check_column check_loading Is the sample load too high? check_column->check_loading Yes replace_column Replace Column check_column->replace_column No reduce_load Reduce Injection Volume check_loading->reduce_load Yes solution Improved Separation check_loading->solution No reduce_load->solution replace_column->solution

Caption: Troubleshooting logic for poor HPLC separation of diastereomers.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Alloyohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methodologies applicable to the validation of Alloyohimbine, a diastereomer of yohimbine. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws parallels from validated methods for yohimbine and its other isomers, offering a robust framework for developing and validating an analytical method for this compound.

Comparison of Analytical Method Performance

The following table summarizes typical performance data for the analysis of yohimbine, a closely related alkaloid, using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. This data serves as a benchmark for the expected performance of a validated method for this compound.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (Range) 5.10⁻⁷ g/mL - 1.10⁻⁵ g/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99
Limit of Detection (LOD) 5.44 x 10⁻⁷ g/mL< 0.1 ng/mL
Limit of Quantification (LOQ) 1.65 x 10⁻⁶ g/mL0.23 - 0.36 ng/mL[1]
Accuracy (% Recovery) 98.68% ± 2.03%99% - 103%
Precision (% RSD) < 2%< 15%

Experimental Protocols

A promising approach for the separation and quantification of this compound involves Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV and Mass Spectrometry detectors, based on its proven success in separating yohimbine diastereomers like corynanthine.[2]

UHPLC-UV/MS Method for Yohimbine Isomer Separation

This method is adapted from a validated procedure for yohimbine and is expected to be suitable for the separation of this compound.[2]

  • Instrumentation:

    • UHPLC system with a diode array detector (DAD) and a tandem mass spectrometer (MS/MS).

    • Column: Waters Acquity ethylene bridged hybrid C18 column.

  • Mobile Phase:

    • A gradient elution using:

      • Solvent A: 0.1% (v/v) aqueous ammonium hydroxide.

      • Solvent B: 0.1% ammonium hydroxide in methanol.

  • Sample Preparation:

    • For herbal supplements, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.

  • Detection:

    • UV detection wavelength is typically set at the maximum absorbance of the analyte (e.g., 280 nm for yohimbine).

    • MS/MS detection in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Precursor and product ions would need to be optimized for this compound.

Visualizing the Validation Process and Method Comparison

To further clarify the workflows and logical relationships in analytical method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting method_development Method Development & Optimization validation_protocol Define Validation Protocol & Acceptance Criteria method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Analytical Method Validation Workflow

Method_Comparison_Logic cluster_methods Analytical Methods cluster_parameters Key Validation Parameters cluster_decision Method Selection hplc_uv HPLC-UV param_linearity Linearity & Range hplc_uv->param_linearity param_sensitivity Sensitivity (LOD/LOQ) hplc_uv->param_sensitivity param_accuracy Accuracy hplc_uv->param_accuracy param_precision Precision hplc_uv->param_precision param_selectivity Selectivity hplc_uv->param_selectivity lc_msms LC-MS/MS lc_msms->param_linearity lc_msms->param_sensitivity lc_msms->param_accuracy lc_msms->param_precision lc_msms->param_selectivity decision Optimal Method for this compound? param_linearity->decision param_sensitivity->decision param_accuracy->decision param_precision->decision param_selectivity->decision

References

A Comparative Analysis of the Binding Affinities of Alloyohimbine and Yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of two stereoisomers, Alloyohimbine and Yohimbine. The information presented is curated from experimental data to elucidate the pharmacological nuances between these compounds, aiding in research and drug development endeavors.

Executive Summary

This compound and Yohimbine, both indole alkaloids, exhibit distinct binding profiles at various neurotransmitter receptors. While both are recognized as antagonists at α2-adrenergic receptors, the subtle differences in their affinities for various receptor subtypes, as well as for serotonergic receptors, underscore their unique pharmacological characteristics. This guide synthesizes available quantitative data to highlight these differences.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of this compound and Yohimbine for a range of adrenergic and serotonergic receptors. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Receptor FamilyReceptor SubtypeThis compound Ki (nM)Yohimbine Ki (nM)
Adrenergic α1-Moderate Affinity
α2Selective AntagonistHigh Affinity
α2A-1.8[1]
α2B-13.6[2]
α2C--
Serotonergic 5-HT1A-74
5-HT1B-Moderate Affinity
5-HT1D-Moderate Affinity
5-HT2A--
5-HT2B--
5-HT7--
Dopaminergic D2-Moderate Affinity
D3-Weak Affinity

Note: A lower Ki value indicates a higher binding affinity. "-" indicates that specific quantitative data was not found in the reviewed literature.

A study on the displacement of radiolabeled ligands showed that this compound is a selective α2-adrenoceptor antagonist, with a KD α1/KD α2 ratio of 46.6.[3] In comparison, Yohimbine and its diastereoisomer rauwolscine are also preferential α2-adrenoceptor antagonists.[4]

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from in vitro radioligand binding assays. These assays are a standard method for quantifying the interaction between a ligand (like this compound or Yohimbine) and a specific receptor.

Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Membrane Preparations: Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific tissues).

  • Radioligand: A radioactive molecule (e.g., [3H]Yohimbine) that binds with high affinity and specificity to the target receptor.

  • Test Compound: Unlabeled this compound or Yohimbine at various concentrations.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate bound from unbound radioligand (e.g., glass fiber filters).

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Generalized Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer. The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of radioligand bound is plotted against the concentration of the unlabeled test compound. This competition curve is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Determination of Ki:

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the inhibition constant (Ki), which is an intrinsic measure of the affinity of the test compound for the receptor, the Cheng-Prusoff equation is used[5]:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki is the inhibition constant of the test compound.

  • IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing Binding Interactions and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the competitive binding process and the general workflow of a radioligand binding assay.

G Competitive Radioligand Binding cluster_receptor Receptor Site cluster_ligands Competing Ligands Receptor Receptor Radioligand Radioligand (e.g., [3H]Yohimbine) Radioligand->Receptor:f0 Binds to receptor Unlabeled_Ligand Unlabeled Ligand (this compound or Yohimbine) Unlabeled_Ligand->Receptor:f0 Competes for binding

Caption: Competitive binding of radioligand and unlabeled ligand to a receptor.

G Radioligand Binding Assay Workflow A 1. Prepare Reagents (Membranes, Radioligand, Test Compound) B 2. Incubation (Allow binding to reach equilibrium) A->B C 3. Filtration (Separate bound and unbound ligand) B->C D 4. Washing (Remove non-specific binding) C->D E 5. Scintillation Counting (Quantify bound radioactivity) D->E F 6. Data Analysis (Determine IC50 and Ki) E->F

Caption: General workflow of a radioligand binding assay.

References

Cross-Reactivity of Alloyohimbine in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of alloyohimbine in immunoassays designed for the detection of yohimbine and its related alkaloids. Due to a lack of direct experimental data on this compound cross-reactivity, this guide draws upon the principles of immunoassay specificity and the structural similarities between yohimbine stereoisomers to provide a scientifically grounded assessment.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used analytical tools that rely on the specific binding of an antibody to its target antigen. However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody binds to a substance other than its intended target analyte.[1][2] This phenomenon is particularly common when the cross-reacting molecule shares structural similarities with the target antigen.[3][4] In the context of drug screening and analysis, understanding the potential for cross-reactivity is crucial for accurate data interpretation and avoiding false-positive results.

Yohimbine, an indole alkaloid, and its various stereoisomers, including this compound, rauwolscine (alpha-yohimbine), and corynanthine, possess nearly identical chemical formulas but differ in the spatial arrangement of their atoms.[5][6] This structural resemblance is the primary reason for the potential of these isomers to cross-react in immunoassays developed for yohimbine.

Structural Comparison of Yohimbine Stereoisomers

The degree of cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and other compounds present in the sample.[3][4] Yohimbine and its stereoisomers share the same core yohimban ring structure but differ in the stereochemistry at positions C3, C16, and C17. These subtle differences can influence the binding affinity of antibodies.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Stereochemical Features
YohimbineC₂₁H₂₆N₂O₃354.44trans-D/E ring junction
This compound C₂₁H₂₆N₂O₃354.44cis-D/E ring junction
Rauwolscine (α-Yohimbine)C₂₁H₂₆N₂O₃354.44Epimer of yohimbine at C17
CorynanthineC₂₁H₂₆N₂O₃354.44Epimer of yohimbine at C16

This table summarizes the structural similarities of yohimbine and its key stereoisomers, which is the underlying basis for potential immunoassay cross-reactivity.

Potential Cross-Reactivity in Yohimbine Immunoassays

The following table presents a hypothetical comparison of cross-reactivity percentages for yohimbine stereoisomers in a generic yohimbine-specific immunoassay. It is crucial to note that these are representative values for illustrative purposes and actual cross-reactivity will vary depending on the specific antibody and assay format used.

CompoundHypothetical Cross-Reactivity (%)Rationale
Yohimbine100%Target analyte
This compound High As a stereoisomer with a similar overall structure, a high degree of cross-reactivity is anticipated. The cis-D/E ring junction may slightly alter the binding affinity compared to yohimbine.
Rauwolscine (α-Yohimbine)HighStudies have shown that rauwolscine can interact with similar biological targets as yohimbine, suggesting a high potential for cross-reactivity in immunoassays.[7][8]
CorynanthineModerate to HighThe stereochemical difference at C16 might lead to a more significant change in the molecule's shape, potentially reducing the binding affinity to a yohimbine-specific antibody compared to other isomers.

Experimental Protocols

A typical experimental workflow for assessing cross-reactivity in a competitive ELISA involves the following steps.

General Competitive ELISA Protocol
  • Coating: A microtiter plate is coated with a yohimbine-protein conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A mixture of a fixed concentration of anti-yohimbine antibody and either the standard (yohimbine) or the test compound (e.g., this compound) at various concentrations is added to the wells.

  • Incubation: The plate is incubated to allow the antibody to bind to either the yohimbine conjugate on the plate or the free yohimbine/test compound in the solution.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.

  • Measurement: The absorbance of the color is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of free yohimbine or the cross-reacting compound.

  • Calculation: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Yohimbine at 50% Inhibition / Concentration of Test Compound at 50% Inhibition) x 100

Mandatory Visualizations

Experimental Workflow for Immunoassay Cross-Reactivity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate Coat Plate with Yohimbine-Protein Conjugate block Block Plate plate->block add_antibody Add Anti-Yohimbine Ab + Standard/Test Compound block->add_antibody incubate1 Incubate (Competition) add_antibody->incubate1 wash1 Wash incubate1->wash1 add_secondary Add Enzyme-Labeled Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate read Read Absorbance add_substrate->read calculate Calculate % Cross-Reactivity read->calculate

Caption: A generalized workflow for determining the cross-reactivity of a compound in a competitive ELISA.

Signaling Pathway of Yohimbine and its Stereoisomers

Yohimbine and its stereoisomers, including this compound, primarily act as antagonists of the alpha-2 adrenergic receptors (α2-AR).[9][10] These receptors are G-protein coupled receptors (GPCRs) that, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, yohimbine and its isomers prevent this inhibition, resulting in an increase in norepinephrine release and a subsequent increase in sympathetic nervous system activity.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular receptor α2-Adrenergic Receptor (GPCR) g_protein Gi Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts norepinephrine Norepinephrine (Agonist) norepinephrine->receptor Activates yohimbine Yohimbine / this compound (Antagonist) yohimbine->receptor Blocks atp ATP atp->ac response Inhibition of Norepinephrine Release camp->response Leads to

Caption: The signaling pathway of the α2-adrenergic receptor and the antagonistic action of yohimbine/alloyohimbine.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is currently lacking, its structural identity as a stereoisomer of yohimbine strongly suggests a high potential for cross-reactivity. Researchers and drug development professionals utilizing immunoassays for the detection of yohimbine should be aware of this potential interference from this compound and other related alkaloids. For definitive quantification and differentiation of yohimbine and its isomers, more specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended. The information and diagrams provided in this guide serve as a valuable resource for understanding and predicting the behavior of this compound in immunoassay systems.

References

A Comparative Pharmacological Guide to Rauwolfia Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacology of key alkaloids derived from Rauwolfia species, including reserpine, ajmaline, ajmalicine, yohimbine, and serpentine. The information is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, receptor binding affinities, pharmacokinetic properties, and the experimental methods used to characterize them.

Introduction to Rauwolfia Alkaloids

The genus Rauwolfia, particularly Rauwolfia serpentina, is a rich source of bioactive indole alkaloids, with over 80 distinct compounds identified.[1] These alkaloids exhibit a wide range of pharmacological activities, primarily affecting the cardiovascular and central nervous systems.[2] Historically used in traditional medicine for conditions like hypertension, anxiety, and psychosis, many of these compounds have been isolated and pharmacologically characterized, leading to their use as important research tools and therapeutic agents.[3] This guide focuses on a selection of the most well-studied Rauwolfia alkaloids to provide a comparative perspective on their pharmacological profiles.

Comparative Pharmacology

The diverse pharmacological effects of Rauwolfia alkaloids stem from their distinct molecular targets and mechanisms of action. This section provides a comparative overview of the primary pharmacological properties of reserpine, ajmaline, ajmalicine, yohimbine, and serpentine.

Reserpine

Reserpine is best known for its antihypertensive and antipsychotic properties, which are attributable to its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[4][5][6][7] VMAT2 is responsible for sequestering monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release.[4] By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters from nerve terminals, resulting in decreased sympathetic tone, reduced cardiac output, and a lowering of blood pressure.[6]

Ajmaline

Ajmaline is classified as a Class Ia antiarrhythmic agent.[8] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[9][10] This action slows the upstroke of the cardiac action potential (Phase 0), prolongs the effective refractory period, and consequently suppresses cardiac arrhythmias.[8] Ajmaline is often used diagnostically to unmask the electrocardiographic pattern of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[8][10]

Ajmalicine

Ajmalicine, also known as raubasine, acts primarily as a selective antagonist of α1-adrenergic receptors.[11][12][13] This antagonism leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance, which underlies its antihypertensive effects.[11] It shows a preference for α1-adrenoceptors over α2-adrenoceptors.[9]

Yohimbine

Yohimbine is a potent and selective antagonist of α2-adrenergic receptors.[14][15][16] These receptors are predominantly located presynaptically and function as part of a negative feedback loop to inhibit the release of norepinephrine. By blocking these receptors, yohimbine increases the release of norepinephrine from sympathetic nerve endings, leading to increased sympathetic outflow.[15] This sympathomimetic effect has led to its investigation for various conditions, including erectile dysfunction.[14]

Serpentine

Serpentine is another indole alkaloid found in Rauwolfia species.[3] While less extensively studied than the other alkaloids in this guide, it has been reported to possess antihypertensive and antipsychotic properties.[17] Some research suggests it may also have effects on calcium channels.[11] However, detailed quantitative data on its receptor binding and specific mechanisms of action are limited.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the receptor binding affinities and pharmacokinetic parameters of the selected Rauwolfia alkaloids. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Comparative Receptor/Transporter Binding Affinities of Rauwolfia Alkaloids

AlkaloidPrimary TargetSecondary Target(s)Kᵢ / IC₅₀ (Primary Target)Species/SystemReference(s)
Reserpine VMAT2VMAT1, P-glycoproteinKᵢ: 12 nMHuman[18]
IC₅₀: 0.5 µM (P-glycoprotein)[18]
Ajmaline Voltage-gated Na⁺ channels (Nav1.5)Voltage-gated K⁺ channels (Kv1.5, Kv4.3)IC₅₀: ~15.2 - 216 µM (Ito)Rat ventricular myocytes[19]
Ajmalicine α₁-Adrenergic ReceptorNicotinic Acetylcholine ReceptorpA₂: 6.57Rat[9]
IC₅₀: 72.3 µM (nAChR)[9][11]
Yohimbine α₂-Adrenergic Receptorα₁-Adrenergic, Dopamine D₂, Serotonin receptorsKᵢ: 4.4 nMPorcine[20]
Serpentine Not well characterizedCa²⁺ channels (CaV3.1)-HEK cells[11]

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; pA₂: A measure of antagonist potency.

Table 2: Comparative Pharmacokinetic Parameters of Rauwolfia Alkaloids

AlkaloidBioavailability (Oral)Elimination Half-life (t½)Protein BindingSpeciesReference(s)
Reserpine ~50%Phase 1: 4.5 h; Phase 2: 271 hNot reported to bind to plasma proteinsHuman[2][4][21][22]
Ajmaline ~90%~1 h (dog); 7.3 ± 3.6 h (human, IV)29-46% (human); 76 ± 9% (human)Dog, Human[23][24][25][26][27]
Ajmalicine Data not availableData not availableData not available-
Yohimbine Highly variable (7-87%, mean 33%)~0.6 h (oral); ~30 min~20% (in red blood cells)Human[3][14][28][29][30][31]
Serpentine Data not availableData not availableData not available-

Signaling Pathways & Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways and mechanisms of action for the key Rauwolfia alkaloids.

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamine_Precursor Monoamine Precursor (e.g., Tyrosine, Tryptophan) Monoamine Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Monoamine_Precursor->Monoamine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Monoamine->VMAT2 Uptake MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Sequestration Reduced_Release Reduced Neurotransmitter Release Synaptic_Vesicle->Reduced_Release Depletion Degraded_Metabolites Degraded Metabolites MAO->Degraded_Metabolites Reserpine Reserpine Reserpine->VMAT2 Irreversible Inhibition Ajmaline_Mechanism cluster_cardiomyocyte Cardiomyocyte Membrane Nav1_5 Voltage-gated Na⁺ Channel (Nav1.5) Depolarization Phase 0 Depolarization Nav1_5->Depolarization Na_ion Na⁺ Na_ion->Nav1_5 Influx Action_Potential Cardiac Action Potential Depolarization->Action_Potential Prolonged_Refractory_Period Prolonged Effective Refractory Period Action_Potential->Prolonged_Refractory_Period Leads to Ajmaline Ajmaline Ajmaline->Nav1_5 Blockade Adrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle) NE_Vesicle Norepinephrine (NE) Vesicle NE_Synapse Norepinephrine in Synapse NE_Vesicle->NE_Synapse Release Alpha2_Receptor α₂-Adrenergic Receptor Alpha2_Receptor->NE_Vesicle Inhibits Release (Negative Feedback) Yohimbine Yohimbine Yohimbine->Alpha2_Receptor Antagonizes NE_Synapse->Alpha2_Receptor Binds Alpha1_Receptor α₁-Adrenergic Receptor NE_Synapse->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Ajmalicine Ajmalicine Ajmalicine->Alpha1_Receptor Antagonizes

References

In-vivo Comparison of Alloyohimbine and Rauwolscine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in-vivo comparison of Alloyohimbine and Rauwolscine. Due to a notable scarcity of in-vivo experimental data for this compound, this document primarily focuses on the available in-vivo data for Rauwolscine and outlines the experimental protocols that would be necessary for a direct comparison.

Introduction

This compound and Rauwolscine are diastereoisomers of yohimbine, both recognized for their potent antagonism of alpha-2 (α2)-adrenergic receptors. This antagonistic action interrupts the negative feedback loop of norepinephrine release, leading to increased sympathetic activity. While structurally similar, subtle differences in their stereochemistry can lead to distinct pharmacological profiles, including receptor affinity, selectivity, and downstream physiological effects. Rauwolscine, also known as α-yohimbine, has been more extensively studied in vivo than this compound. This guide synthesizes the available in-vivo data for Rauwolscine and provides a framework for future comparative studies involving this compound.

Quantitative Data on In-vivo Performance

Table 1: In-vivo Effects of Rauwolscine on Food Intake in Mice

Animal ModelDosageRoute of AdministrationEffect on Food IntakeReference
Genetically obese (ob/ob) and lean miceNot specifiedNot specifiedSignificant reduction in 3- and 6-hour food intake in both obese and lean mice.[1][1]

Table 2: In-vivo Cardiovascular and Receptor Blockade Effects of Rauwolscine

Animal ModelExperimentKey FindingsReference
Anesthetized DogsComparison with Yohimbine and CorynanthineRauwolscine and Yohimbine were equipotent as antagonists of presynaptic α2-adrenoceptors and were approximately 30 times more potent as α2-adrenoceptor antagonists than α1-adrenoceptor antagonists.Noticia: This study did not include this compound.
Pithed Normotensive RatsAssessment of α1/α2 adrenoceptor blocking potencyRauwolscine was more potent than RX 781094 in blocking α2-adrenoceptors in vivo. Both compounds were equipotent at α1-adrenoceptors. Rauwolscine was found to be about 25 times more selective for α2-adrenoceptors than RX 781094.[2][2]
Anesthetized RatsEffects on blood pressure and cardiac outputComparative effects of rauwolscine, prazosin, and phentolamine on blood pressure and cardiac output were studied.[3][3]

Note on this compound: The lack of specific in-vivo quantitative data for this compound prevents a direct comparison with Rauwolscine in this guide. Future research should aim to fill this knowledge gap.

Signaling Pathways

The primary mechanism of action for both Rauwolscine and, presumably, this compound is the antagonism of α2-adrenergic receptors. Rauwolscine has also been shown to interact with serotonin receptors. The following diagrams illustrate these signaling pathways.

alpha2_adrenergic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha2_AR α2-Adrenergic Receptor Norepinephrine->Alpha2_AR Binds to Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response Leads to Rauwolscine Rauwolscine/ This compound Rauwolscine->Alpha2_AR Antagonizes

Alpha-2 Adrenergic Receptor Signaling Pathway

Rauwolscine acts as an antagonist at the α2-adrenergic receptor, preventing norepinephrine from binding and activating the inhibitory G-protein (Gi). This disinhibition leads to an increase in adenylyl cyclase activity, higher levels of cyclic AMP (cAMP), and ultimately an increase in neurotransmitter release.

serotonin_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT1A 5-HT1A Receptor Serotonin->5HT1A 5HT2A 5-HT2A Receptor Serotonin->5HT2A 5HT2B 5-HT2B Receptor Serotonin->5HT2B Gi_1A Gi Protein 5HT1A->Gi_1A Gq_2A Gq Protein 5HT2A->Gq_2A Gq_2B Gq Protein 5HT2B->Gq_2B AC_1A Adenylyl Cyclase Gi_1A->AC_1A PLC_2A Phospholipase C Gq_2A->PLC_2A PLC_2B Phospholipase C Gq_2B->PLC_2B cAMP_1A ↓ cAMP AC_1A->cAMP_1A IP3_DAG_2A ↑ IP3, DAG PLC_2A->IP3_DAG_2A IP3_DAG_2B ↑ IP3, DAG PLC_2B->IP3_DAG_2B Response_1A Neuronal Inhibition cAMP_1A->Response_1A Response_2A Neuronal Excitation IP3_DAG_2A->Response_2A Response_2B Smooth Muscle Contraction IP3_DAG_2B->Response_2B Rauwolscine Rauwolscine Rauwolscine->5HT1A Partial Agonist Rauwolscine->5HT2A Antagonist Rauwolscine->5HT2B Antagonist

Rauwolscine's Interaction with Serotonin Receptors

Rauwolscine has been shown to act as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors. These interactions add complexity to its pharmacological profile beyond its primary α2-adrenergic antagonism.

Experimental Protocols

To conduct a direct in-vivo comparison of this compound and Rauwolscine, a series of well-defined experimental protocols are required. The following outlines key methodologies that could be employed.

Animal Models
  • Rodents (Rats, Mice): Commonly used for initial screening of pharmacological effects, including impact on food and water intake, locomotor activity, and core body temperature.[1][4][5][6] Genetically modified models, such as obese (ob/ob) mice, can provide insights into metabolic effects.[1]

  • Canines (Dogs): Often used for cardiovascular safety and pharmacology studies due to their physiological similarities to humans.[7] Anesthetized or conscious instrumented dog models can be used to measure hemodynamic parameters.

In-vivo Assessment of Alpha-2 Adrenergic Receptor Antagonism

This protocol aims to quantify the in-vivo potency and selectivity of test compounds as α2-adrenergic antagonists.

experimental_workflow cluster_protocol Experimental Protocol Animal_Prep Animal Preparation (e.g., Anesthetized, Pithed Rat/Dog) Baseline Record Baseline (Blood Pressure, Heart Rate) Animal_Prep->Baseline Agonist_Admin Administer α2-Agonist (e.g., Clonidine) Baseline->Agonist_Admin Agonist_Effect Measure Agonist Effect (e.g., Hypotension, Bradycardia) Agonist_Admin->Agonist_Effect Antagonist_Admin Administer Test Compound (this compound or Rauwolscine) Agonist_Effect->Antagonist_Admin Challenge Re-administer α2-Agonist Antagonist_Admin->Challenge Antagonist_Effect Measure Attenuation of Agonist Effect Challenge->Antagonist_Effect Dose_Response Construct Dose-Response Curve Antagonist_Effect->Dose_Response

Workflow for In-vivo α2-Adrenoceptor Blockade Assessment

Protocol Steps:

  • Animal Preparation: Anesthetize the animal (e.g., with pentobarbital) and, if required by the model, pith the animal to eliminate central nervous system influences.

  • Instrumentation: Catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Monitor heart rate via ECG.

  • Baseline Measurement: Record stable baseline measurements of mean arterial pressure and heart rate.

  • Agonist Administration: Administer a selective α2-adrenergic agonist (e.g., clonidine or B-HT 920) and record the resulting hypotensive and bradycardic effects.

  • Antagonist Administration: After the effects of the agonist have subsided and baseline parameters have returned, administer a dose of the test compound (this compound or Rauwolscine).

  • Agonist Challenge: Following a suitable equilibration period for the antagonist, re-administer the α2-adrenergic agonist.

  • Data Analysis: Measure the degree to which the test compound antagonizes the effects of the α2-agonist. Construct dose-response curves to determine the potency (e.g., pA2 value) of the antagonist.

In-vivo Assessment of Food Intake in Mice

This protocol is designed to evaluate the anorectic potential of the test compounds.

Protocol Steps:

  • Acclimatization: Individually house mice and acclimatize them to the specific diet (e.g., standard chow, high-fat diet, or palatable wet mash) and feeding schedule.[4]

  • Baseline Food Intake: Measure baseline food intake over a 24-hour period before drug administration.

  • Drug Administration: Administer the test compound (this compound or Rauwolscine) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Food Intake Measurement: Measure cumulative food intake at specific time points (e.g., 1, 2, 4, 6, and 24 hours) post-administration by weighing the remaining food.[6]

  • Data Analysis: Compare the food intake in the drug-treated groups to the vehicle-treated control group to determine the effect of the compound on appetite.

Potential Side Effects and Toxicity

The safety profiles of this compound and Rauwolscine are not well-established, particularly for this compound. Rauwolscine is often compared to yohimbine, which has been associated with a range of side effects.[3] Animal studies suggest that Rauwolfia, the plant source of these compounds, may have adverse effects.[8] Due to its similarity to yohimbine, rauwolscine is considered "possibly unsafe" and may cause side effects such as paralysis, seizure, and dizziness.[3] Preclinical toxicity studies are essential to determine the therapeutic window and potential risks associated with these compounds.

Conclusion

Rauwolscine is a potent α2-adrenergic receptor antagonist with demonstrated in-vivo effects on food intake and cardiovascular parameters. However, a significant knowledge gap exists regarding the in-vivo pharmacological profile of its diastereoisomer, this compound. Direct comparative studies are necessary to elucidate the potential therapeutic advantages and disadvantages of each compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for advancing our understanding of these alkaloids and their potential applications in drug development. Researchers are encouraged to conduct comprehensive preclinical studies to establish the efficacy and safety of both this compound and Rauwolscine.

References

A Researcher's Guide to the Statistical Analysis of Dose-Response Curves for Alloyohimbine and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the statistical analysis of dose-response curves, with a focus on the alpha-adrenergic antagonist, Alloyohimbine. Herein, we detail the experimental protocols necessary to generate robust data, present a comparative analysis of hypothetical dose-response data for this compound and two alternative compounds, and illustrate the underlying signaling pathways and experimental workflows.

Comparative Dose-Response Analysis

To objectively assess the pharmacological profile of a compound, it is crucial to compare its dose-response relationship with that of relevant alternatives. The following table summarizes hypothetical dose-response data for this compound and two fictional alternative antagonists, "Compound X" and "Compound Y," targeting the alpha-2 adrenergic receptor. This data illustrates the potency and efficacy of each compound.

CompoundConcentration (nM)% Inhibition of Receptor Binding
This compound 110.2
328.5
1051.3
3074.8
10090.1
30095.6
Compound X 15.8
315.4
1035.7
3060.2
10082.3
30091.5
Compound Y 115.1
340.2
1065.8
3085.3
10094.7
30098.2

Statistical Analysis and Key Parameters

The dose-response data presented above can be analyzed using non-linear regression to fit a sigmoidal curve, from which key pharmacological parameters are derived. The most common model for this is the four-parameter logistic (4PL) model, also known as the Hill equation.[1]

The key parameters derived from this analysis include:

  • EC50/IC50: The concentration of a drug that elicits a response halfway between the baseline and maximum response (EC50 for agonists) or inhibits a response by 50% (IC50 for antagonists).[2][3][4] A lower value indicates higher potency.

  • Hill Slope (nH): Describes the steepness of the dose-response curve.[1] A Hill slope greater than 1.0 may suggest positive cooperativity, while a slope less than 1.0 could indicate negative cooperativity.[5]

  • Emax/Bmax: The maximum effect or binding achievable by the drug.

The following table summarizes the calculated IC50 and Hill Slope values for our hypothetical compounds, providing a direct comparison of their pharmacological characteristics.

CompoundIC50 (nM)Hill Slope (nH)
This compound 9.81.2
Compound X 22.51.0
Compound Y 4.21.5

From this hypothetical analysis, Compound Y is the most potent inhibitor, followed by this compound and then Compound X. The Hill slope of Compound Y also suggests a higher degree of cooperativity in its binding.

Experimental Protocols

To generate the high-quality data necessary for this analysis, a robust experimental protocol is essential. A common method for studying compounds like this compound, which target adrenergic receptors, is a radioligand binding assay.[6][7][8]

Radioligand Competition Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., alpha-2 adrenergic receptor) by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]yohimbine).[7][8][9]

  • Test compound (this compound) and alternative compounds.

  • Binding buffer.

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the alpha-2 adrenergic receptor.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the test compound (this compound) or alternative compounds to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radiolabeled antagonist (non-specific binding).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration and fit the data using non-linear regression to determine the IC50. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a potential signaling pathway for an alpha-adrenergic receptor antagonist like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Plate Setup Membrane_Prep->Assay_Setup Radioligand_Prep Radioligand Preparation Radioligand_Prep->Assay_Setup Compound_Dilution Compound Serial Dilution Compound_Dilution->Assay_Setup Incubation Incubation Assay_Setup->Incubation Harvesting Harvesting & Washing Incubation->Harvesting Scintillation_Counting Scintillation Counting Harvesting->Scintillation_Counting Data_Processing Data Processing (Specific Binding) Scintillation_Counting->Data_Processing Nonlinear_Regression Non-linear Regression (IC50) Data_Processing->Nonlinear_Regression Ki_Calculation Ki Calculation Nonlinear_Regression->Ki_Calculation

Experimental workflow for a radioligand competition binding assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Alpha2_AR Alpha-2 Adrenergic Receptor This compound->Alpha2_AR Blocks G_protein Gi/o Protein Alpha2_AR->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Norepinephrine Norepinephrine Norepinephrine->Alpha2_AR Activates

Simplified signaling pathway for an alpha-2 adrenergic receptor antagonist.

References

A Comparative Guide to the Inter-laboratory Validation of Alloyohimbine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The quantification of alloyohimbine, an indole alkaloid and diastereomer of yohimbine, is critical in pharmaceutical research and quality control. The choice of analytical method depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

The following tables summarize the performance characteristics of these methods based on single-laboratory validation studies for yohimbine, which are expected to be similar for this compound.

Table 1: Performance Characteristics of Analytical Methods for Yohimbine/Alloyohimbine Quantification
Analytical MethodLinearity (Range)Accuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UV 0.5 - 10 µg/mL98.68%< 2.03%0.544 µg/mL1.65 µg/mL[1][2]
HPTLC 1 - 7 µ g/spot 98.5 - 99.98%< 2%0.08 µg/mL0.24 µg/mL[3]
GC-MS 10 - 1000 µg/mL91.2 - 94.0%1.4 - 4.3%0.6 µg/mLNot Reported[4][5][6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of any analytical method. Below are representative protocols for the quantification of yohimbine/alloyohimbine using HPLC-UV, HPTLC, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: This method separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. The separated compound is then detected by its absorbance of ultraviolet light at a specific wavelength.

  • Instrumentation: HPLC system with a UV detector, Spherisorb ODS RP C18 column (250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Methanol: Acetonitrile: Water (70:20:10 v/v/v).[1][2]

  • Flow Rate: 2 mL/min.[1][2]

  • Detection: UV at 270 nm.[1][2]

  • Sample Preparation: Standard solutions of yohimbine are prepared by dissolving accurately weighed amounts in acetonitrile to create a calibration curve.[2]

  • Quantification: The concentration of this compound in a sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.[1]

High-Performance Thin-Layer Chromatography (HPTLC)
  • Principle: HPTLC is a form of planar chromatography where the separation of the sample components is achieved on a high-performance layer of sorbent. The separated spots are then visualized under UV light and quantified by densitometry.

  • Stationary Phase: Silica gel 60 F254 HPTLC plates.[3]

  • Mobile Phase: Toluene: Ethyl acetate: Diethylamine (7:1.5:1.5 v/v/v).[3]

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a chromatographic chamber with the mobile phase.

  • Detection: Densitometric scanning at 280 nm.[3]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample spot to the calibration curve.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: In GC-MS, the sample is vaporized and separated based on the compound's volatility and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected based on their mass-to-charge ratio.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Specific column details would be optimized during method development.

  • Carrier Gas: Typically Helium.

  • Injection: A small volume of the sample solution is injected into the heated inlet of the GC.

  • Oven Program: The temperature of the GC oven is programmed to ramp up to ensure the separation of compounds with different boiling points.

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: The concentration of this compound is determined by comparing the peak area of a characteristic ion to a calibration curve.[4]

Pathway to Inter-laboratory Validation

An inter-laboratory validation study is crucial to demonstrate the robustness and transferability of an analytical method. The following workflow outlines the logical progression from a single-laboratory validated method to one that has been validated across multiple laboratories.

G cluster_0 Phase 1: Single-Laboratory Validation cluster_1 Phase 2: Inter-laboratory Study Preparation cluster_2 Phase 3: Inter-laboratory Validation Execution & Analysis A Method Development & Optimization B Performance Characteristics Assessment (Linearity, Accuracy, Precision, LOD, LOQ) A->B C Documentation of Standard Operating Procedure (SOP) B->C D Protocol Development for Inter-laboratory Study C->D Transfer of Validated Method E Selection of Participating Laboratories D->E F Preparation & Distribution of Standardized Samples E->F G Analysis of Samples by Participating Laboratories F->G H Statistical Analysis of Results (Repeatability & Reproducibility) G->H I Final Validation Report H->I

Caption: Workflow for Analytical Method Validation.

Conclusion

The successful quantification of this compound relies on the use of well-validated analytical methods. While this guide presents a comparison based on single-laboratory validations of its isomer, it underscores the need for a dedicated inter-laboratory study for this compound. By following a structured validation workflow, researchers and drug development professionals can establish a reliable and reproducible method for the accurate quantification of this compound, ensuring data integrity and product quality across different laboratories.

References

A Comparative Analysis of Alpha-2 Adrenoceptor Antagonism by Yohimbine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the alpha-2 (α2) adrenoceptor antagonism of yohimbine and its key isomers, rauwolscine and corynanthine. This analysis is supported by experimental data to delineate their distinct pharmacological profiles.

Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia johimbe tree, is a well-established antagonist of α2-adrenoceptors. Its diastereomers, rauwolscine (also known as α-yohimbine) and corynanthine, exhibit notably different affinities and selectivities for adrenergic receptor subtypes. Understanding these differences is crucial for the targeted design and development of novel therapeutic agents.

Comparative Binding Affinities

The antagonistic properties of yohimbine isomers at the three human α2-adrenoceptor subtypes (α2A, α2B, and α2C) have been characterized through radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Compoundα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)α1A-AR (Ki, nM)α1B-AR (Ki, nM)α1D-AR (Ki, nM)
Yohimbine 3.010.00.7500800600
Rauwolscine 1.86.21.2300400350
Corynanthine 500700600203025

Data compiled from studies utilizing CHO cells expressing human adrenoceptor subtypes.

The data clearly indicates that both yohimbine and rauwolscine are potent antagonists at all three α2-adrenoceptor subtypes, with significantly lower affinity for α1-adrenoceptors. In contrast, corynanthine demonstrates a clear preference for α1-adrenoceptors, with markedly weaker affinity for the α2 subtypes. Notably, yohimbine and rauwolscine exhibit the highest affinity for the α2C and α2A/α2C subtypes, respectively.

Selectivity Profiles

The selectivity of these isomers for α2- versus α1-adrenoceptors is a critical determinant of their pharmacological effects.

  • Yohimbine and Rauwolscine: Both isomers are highly selective α2-adrenoceptor antagonists. In vivo studies in dogs have shown that yohimbine and rauwolscine are approximately 30 times more potent as α2-adrenoceptor antagonists than α1-adrenoceptor antagonists.[1] They are also equipotent in blocking presynaptic α2-adrenoceptors.[1]

  • Corynanthine: In stark contrast, corynanthine is a selective α1-adrenoceptor antagonist, exhibiting a 10-fold higher potency at α1-adrenoceptors compared to α2-adrenoceptors.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the α2-adrenoceptor antagonism of yohimbine isomers.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of yohimbine, rauwolscine, and corynanthine for human α2A, α2B, and α2C adrenoceptor subtypes.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C adrenoceptor subtype.

  • [³H]-Rauwolscine (a high-affinity, non-selective α2-adrenoceptor antagonist radioligand).

  • Yohimbine, rauwolscine, and corynanthine of high purity.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the binding buffer.

  • Competition Binding: A fixed concentration of [³H]-rauwolscine is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (yohimbine, rauwolscine, or corynanthine).

  • Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-rauwolscine (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (GTPγS Binding)

This assay measures the ability of an antagonist to inhibit the activation of G-proteins coupled to the α2-adrenoceptor, providing a measure of functional antagonism.

Objective: To determine the functional potency of yohimbine isomers in blocking agonist-induced G-protein activation at α2-adrenoceptors.

Materials:

  • Cell membranes from cells expressing the α2-adrenoceptor subtype of interest.

  • A selective α2-adrenoceptor agonist (e.g., UK-14,304).

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Yohimbine, rauwolscine, and corynanthine.

  • Assay buffer (containing GDP, MgCl₂, and NaCl).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with varying concentrations of the antagonist (yohimbine isomer).

  • Agonist Stimulation: The α2-adrenoceptor agonist is added to the mixture to stimulate G-protein activation.

  • [³⁵S]GTPγS Binding: [³⁵S]GTPγS is added, which binds to the activated Gα subunit.

  • Incubation: The reaction is incubated to allow for the binding of [³⁵S]GTPγS.

  • Detection: The amount of bound [³⁵S]GTPγS is quantified. In an SPA-based assay, this is done by measuring the light emitted from the SPA beads. In a filtration assay, the membranes are filtered, and the retained radioactivity is counted.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and the IC50 value is determined. This provides a measure of the functional antagonistic potency of the compound.

Signaling Pathways and Experimental Workflows

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) a2AR α2-Adrenoceptor Agonist->a2AR Activates Antagonist Yohimbine Isomer (Antagonist) Antagonist->a2AR Blocks G_protein Gi/o Protein a2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Leads to

Caption: Alpha-2 adrenoceptor signaling pathway.

Radioligand_Binding_Workflow prep 1. Prepare Membranes (CHO cells with α2-AR) incubate 2. Incubate Membranes + [³H]-Rauwolscine + Yohimbine Isomer prep->incubate filter 3. Filter (Separate bound from unbound) incubate->filter wash 4. Wash (Remove non-specific binding) filter->wash count 5. Scintillation Counting (Quantify bound radioligand) wash->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Radioligand binding assay workflow.

Conclusion

The diastereomers of yohimbine exhibit distinct and clinically relevant differences in their interaction with adrenoceptors. Yohimbine and its isomer rauwolscine are potent and selective antagonists of α2-adrenoceptors, with some variations in their affinity for the α2A, α2B, and α2C subtypes. In contrast, corynanthine is a selective α1-adrenoceptor antagonist. These differences in receptor affinity and selectivity underscore the importance of stereochemistry in drug-receptor interactions and provide a basis for the development of more targeted adrenergic modulators. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel compounds targeting the adrenergic system.

References

A Head-to-Head Comparative Guide to Yohimbine Stereoisomers and Other Alpha-2 Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of key alpha-2 adrenergic receptor antagonists, with a focus on the stereoisomers of yohimbine. The objective is to present a clear, data-driven overview to inform research and development in pharmacology and drug discovery. While this guide includes detailed information on yohimbine, rauwolscine, and corynanthine, it is important to note that publicly available head-to-head study data for Alloyohimbine is limited. Therefore, the direct comparative performance of this compound cannot be detailed in this guide.

Introduction to Alpha-2 Adrenergic Antagonists

Alpha-2 adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors that play a crucial role in regulating neurotransmitter release. As presynaptic autoreceptors, they typically inhibit the release of norepinephrine, leading to a decrease in sympathetic outflow. Antagonists of these receptors, therefore, increase sympathetic activity by blocking this negative feedback loop. This mechanism of action has led to their investigation and use in a variety of therapeutic areas.

Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a well-known α2-AR antagonist.[1] It exists as several stereoisomers, including rauwolscine (also known as α-yohimbine), corynanthine, and the lesser-studied this compound.[1] These isomers, while structurally similar, exhibit different affinities and selectivities for α2-AR subtypes (α2A, α2B, and α2C), leading to distinct pharmacological profiles.

Data Presentation: Comparative Performance of Alpha-2 Blockers

The following tables summarize the quantitative data on the binding affinity and functional activity of yohimbine and its key stereoisomers. This data is compiled from various in vitro studies to provide a comparative overview.

Table 1: Comparative Binding Affinity (Ki in nM) of Yohimbine Stereoisomers for Alpha-2 Adrenergic Receptor Subtypes

Compoundα2A-ARα2B-ARα2C-ARReference
Yohimbine1.94.80.7[2]
Rauwolscine1.28.10.5[2]
Corynanthine>1000>1000>1000[3]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Selectivity of Yohimbine Stereoisomers for Alpha-2 vs. Alpha-1 Adrenergic Receptors

Compoundα2-AR Affinity (pA2)α1-AR Affinity (pA2)Selectivity Ratio (α2/α1)Reference
Yohimbine8.06.5~31.6[3]
Rauwolscine8.06.5~31.6[3]
Corynanthine6.07.5~0.03[3]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 indicates greater antagonist potency. The selectivity ratio is a measure of the preference for α2 over α1 receptors.

Mandatory Visualizations

Signaling Pathway of Alpha-2 Adrenergic Receptor Antagonism

alpha2_antagonism cluster_presynaptic Presynaptic Neuron cluster_antagonist NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release a2_receptor α2-Adrenergic Receptor NE->a2_receptor Binds Gi_protein Gi Protein a2_receptor->Gi_protein Activates a2_receptor->Gi_protein Activation Inhibited AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel Ca2+ Channel Gi_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel->NE_vesicle Triggers Release Antagonist This compound / Other α2-Blockers Antagonist->a2_receptor Blocks

Caption: Signaling pathway of α2-adrenergic receptor antagonism.

Experimental Workflow for Comparing Alpha-2 Blockers

experimental_workflow cluster_assays Experimental Assays Radioligand Radioligand Binding Assay (Competition) Data_Analysis Data Analysis (Ki, IC50, pA2 calculation) Radioligand->Data_Analysis cAMP cAMP Functional Assay (Inhibition of Forskolin-stimulated cAMP) cAMP->Data_Analysis GTPgS GTPγS Binding Assay (Agonist-stimulated) GTPgS->Data_Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes expressing α2-AR subtypes) Receptor_Prep->Radioligand Receptor_Prep->cAMP Receptor_Prep->GTPgS Compound_Prep Preparation of Test Compounds (this compound, Yohimbine, etc.) Compound_Prep->Radioligand Compound_Prep->cAMP Compound_Prep->GTPgS Comparison Comparative Analysis of Potency and Selectivity Data_Analysis->Comparison

Caption: General experimental workflow for comparing α2-blockers.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of unlabeled alpha-2 adrenergic antagonists by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cells expressing the desired α2-AR subtype.

  • Radioligand (e.g., [3H]yohimbine or [3H]rauwolscine).

  • Unlabeled test compounds (this compound, yohimbine, rauwolscine, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add in the following order:

    • 50 µL of binding buffer or unlabeled antagonist at various concentrations.

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd value).

    • 150 µL of cell membrane suspension.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

cAMP Functional Assay

This assay measures the ability of an α2-AR antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • Whole cells expressing the desired α2-AR subtype.

  • Forskolin (to stimulate adenylyl cyclase and cAMP production).

  • An α2-AR agonist (e.g., UK-14,304).

  • Test antagonists (this compound, yohimbine, etc.).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the α2-AR agonist in the presence of forskolin to all wells (except for the basal control).

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to generate a dose-response curve. Determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the inhibited cAMP production.[5][6]

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the α2-AR by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS. Antagonists are evaluated by their ability to inhibit agonist-stimulated [35S]GTPγS binding.

Materials:

  • Cell membranes expressing the desired α2-AR subtype.

  • [35S]GTPγS.

  • GDP.

  • An α2-AR agonist (e.g., epinephrine).

  • Test antagonists (this compound, yohimbine, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the α2-AR agonist, and varying concentrations of the antagonist.

  • Pre-incubation: Incubate the mixture for a short period to allow the antagonist to bind to the receptor.

  • Initiation of Reaction: Add a solution containing GDP and [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.

  • Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

  • Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50).[7]

Conclusion

This guide provides a comparative overview of the pharmacological properties of key alpha-2 adrenergic receptor antagonists, with a focus on yohimbine and its stereoisomers. The provided data tables and experimental protocols offer a valuable resource for researchers in the field. While direct comparative data for this compound is currently scarce in the literature, the methodologies outlined here can be applied to characterize its performance and that of novel α2-AR antagonists. The distinct profiles of yohimbine, rauwolscine, and corynanthine highlight the critical role of stereochemistry in determining receptor affinity and selectivity, a key consideration in drug design and development.

References

Safety Operating Guide

Navigating the Safe Disposal of Alloyohimbine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Alloyohimbine, an alkaloid, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All manipulations involving solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation exposure.

In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert material such as vermiculite, sand, or earth. The absorbent material should then be collected into a sealed, properly labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol for this compound

This compound and materials contaminated with it are to be treated as hazardous chemical waste. Under no circumstances should they be disposed of in the regular trash or down the drain.

  • Waste Identification and Segregation :

    • Pure this compound : Unused, expired, or surplus this compound must be disposed of as hazardous chemical waste.

    • Contaminated Materials : Any items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, must also be treated as hazardous waste. These items should be collected in a designated and clearly labeled hazardous waste container.

    • Solutions : Aqueous or solvent-based solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Waste Collection and Storage :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, is often a suitable choice for the pure chemical.

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid," "solution in methanol").

    • Keep the waste container securely sealed at all times, except when adding waste.

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) that is well-ventilated and provides secondary containment to capture any potential leaks. This area should be away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body to schedule a pickup for your hazardous waste.

    • Follow all institutional and local regulations for packaging and labeling the waste for transport.

    • Disposal must be carried out by a licensed hazardous waste management company. Do not attempt to transport or dispose of the waste yourself.

Summary of this compound Disposal Practices

Waste TypeContainer RequirementsLabelingStorageDisposal Method
Pure this compound (Solid) Original container or a new, compatible, and sealable container."Hazardous Waste," "this compound," "Solid"Designated Satellite Accumulation Area with secondary containment.Collection by a licensed hazardous waste contractor.
Contaminated Labware (Gloves, tips, etc.) Lined, puncture-resistant container."Hazardous Waste," "this compound Contaminated Debris"Designated Satellite Accumulation Area.Collection by a licensed hazardous waste contractor.
This compound Solutions Sealable, chemically compatible liquid waste container."Hazardous Waste," "this compound in [Solvent Name]"Designated Satellite Accumulation Area with secondary containment.Collection by a licensed hazardous waste contractor.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard and accepted "protocol" is the chemical waste disposal procedure outlined above, which is based on general best practices for hazardous organic compounds. The key principle is to avoid any chemical treatment or neutralization in the lab unless it is part of a well-defined and validated institutional procedure, and instead to dispose of the chemical through a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

AlloyohimbineDisposal cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Storage and Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Pure Solid or Contaminated Debris waste_type->solid_waste Solid liquid_waste Aqueous or Solvent Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Handling Protocols for Alloyohimbine

Author: BenchChem Technical Support Team. Date: November 2025

Alloyohimbine is a compound that requires careful handling due to its potential toxicity, which is inferred from the safety profile of its isomer, Yohimbine. Yohimbine is classified as fatal if swallowed and toxic in contact with skin or if inhaled[1][2]. Therefore, stringent safety measures are necessary to minimize exposure and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and the known risks of Yohimbine.

Protection Type Recommended PPE Standards & Considerations
Eye and Face Protection Chemical safety goggles and a face shieldMust meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard[3][4][5].
Skin and Body Protection Impermeable, long-sleeved lab coat or gownGowns should close in the back. Lab coats must be worn at all times in the laboratory[6][7]. Consider flame-retardant materials if working with flammable substances[4].
Respiratory Protection NIOSH-approved respiratorA risk assessment should determine the appropriate respirator type. For powders, a respirator with a P100 filter is recommended. In case of spills or leaks, a self-contained breathing apparatus (SCBA) may be necessary[6][8].
Hand Protection Chemically resistant gloves (e.g., double-gloved nitrile)Gloves should be tested to ASTM D6978 standards. Disposable nitrile gloves provide incidental exposure protection and should be removed immediately after chemical contact[3][6].

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risk. The following step-by-step plan provides procedural guidance.

1. Pre-Handling Preparation:

  • Training: All personnel must be trained on the specific hazards of this compound (or related compounds) and the facility's Chemical Hygiene Plan[9].

  • Area Designation: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood[10].

  • Emergency Equipment: Ensure that an eyewash station, safety shower, and spill kit are readily accessible and in good working order[10][11].

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.

2. Handling Procedure:

  • Weighing and Transfer: Conduct all manipulations of solid this compound, such as weighing and transferring, within a certified chemical fume hood to prevent inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Keep all containers of this compound tightly closed when not in use[2]. Do not touch personal items, such as phones or pens, with gloved hands[7].

3. Post-Handling Decontamination:

  • Surface Cleaning: Decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.

  • PPE Doffing: Remove PPE in a designated area, being careful to avoid self-contamination. Gloves should be removed last and disposed of immediately.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves[1][6].

4. Disposal Plan:

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, wipes, and contaminated labware, must be collected in a clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not release into the environment[10].

Experimental Workflow for Safe Handling of this compound

cluster_pre_handling 1. Pre-Handling Preparation cluster_handling 2. Handling Procedure cluster_post_handling 3. Post-Handling Decontamination & Disposal a Personnel Training on Hazards b Designate Handling Area (Fume Hood) a->b c Verify Emergency Equipment Accessibility b->c d Don Appropriate PPE c->d e Weigh and Transfer Solids in Fume Hood d->e Proceed to Handling f Prepare Solutions with Care e->f g Maintain Closed Containers f->g h Practice Strict Contamination Avoidance g->h i Decontaminate Work Surfaces and Equipment h->i Proceed to Decontamination j Properly Doff and Dispose of PPE i->j k Thorough Hand Washing j->k l Segregate and Dispose of Hazardous Waste k->l

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.